Maytansinoid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H51ClN4O10 |
|---|---|
Poids moléculaire |
735.3 g/mol |
Nom IUPAC |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45) |
Clé InChI |
RHTUVJPQKKNTNZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maytansinoids from Actinosynnema pretiosum: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids, a class of potent antimitotic agents, were initially discovered in higher plants but have since been found to be produced by the actinomycete Actinosynnema pretiosum. These ansa macrolides, particularly the ansamitocin family, are of significant interest to the pharmaceutical industry, serving as the cytotoxic "warhead" for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of maytansinoids from A. pretiosum. It includes detailed experimental protocols for fermentation, extraction, and purification, alongside quantitative data on production yields. Furthermore, this guide illustrates the biosynthetic and regulatory pathways involved in maytansinoid production, offering a comprehensive resource for researchers in natural product chemistry, microbial biotechnology, and oncology drug development. While this guide focuses on the well-documented ansamitocin P-3, it also contextualizes the relevance of these processes for obtaining precursors for other maytansinoids, such as Maytansinoid B, used in ADC development.
Introduction
Maytansinoids are a group of 19-membered macrocyclic lactams that exhibit powerful antitumor activity by inhibiting microtubule assembly, leading to mitotic arrest and apoptosis.[1][2] First isolated from plants of the Maytenus genus in the 1970s, the structural similarity of maytansine (B1676224) to microbial ansamycin (B12435341) antibiotics prompted a search for microbial sources.[1][3] This led to the discovery of ansamitocins from the fermentation broth of the actinomycete Actinosynnema pretiosum.[3][4]
The microbial production of maytansinoids offers a significant advantage over extraction from plant sources, enabling large-scale, controlled fermentation to generate precursors for potent ADC payloads like DM1 (mertansine) and DM4 (ravtansine). A related compound, this compound (CAS 1628543-40-7), is also utilized as an ADC cytotoxin.[5] While its direct isolation from A. pretiosum is not prominently documented in scientific literature, its structural backbone is derived from the same biosynthetic machinery that produces ansamitocins. This guide will use the extensively studied ansamitocin P-3 as a primary example to detail the methodologies for producing and isolating these valuable compounds.
Biosynthesis and Regulation in Actinosynnema pretiosum
The production of ansamitocins in A. pretiosum is governed by a complex biosynthetic gene cluster (asm) and intricate regulatory networks.
Ansamitocin Biosynthetic Pathway
The biosynthesis of the ansamitocin core structure begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway.[6][7] This is followed by the assembly of the polyketide backbone by a Type I polyketide synthase (PKS). The initial proansamitocin (B1237151) product then undergoes a series of post-PKS modifications, including chlorination, O-methylation, N-methylation, epoxidation, carbamoylation, and acylation, to yield the various ansamitocin analogs.[3][7]
Regulatory Control of Biosynthesis
The expression of the asm gene cluster is tightly regulated. A key discovered mechanism is the CrsRK two-component system (TCS). The sensor kinase, CrsK, is thought to perceive environmental signals and subsequently phosphorylate the response regulator, CrsR.[5][8] Phosphorylated CrsR then acts as a transcriptional activator, directly binding to the promoter regions of several asm operons, including those responsible for AHBA synthesis (asm43-47) and post-PKS modifications (asm21), thereby positively regulating ansamitocin production.[8][9]
Production and Isolation Workflow
The overall process for obtaining purified maytansinoids involves a multi-stage workflow, beginning with fermentation of A. pretiosum, followed by extraction of the active compounds and subsequent chromatographic purification.
Quantitative Data on Production
Significant efforts in strain improvement and process optimization have led to substantial increases in ansamitocin P-3 titers. The following tables summarize representative production data from various studies.
Table 1: Ansamitocin P-3 Production in Different A. pretiosum Strains and Conditions
| Strain | Culture Condition | Titer (mg/L) | Fold Increase vs. Control | Reference |
| Wild Type | Basal Medium | ~28.3 | - | [10] |
| Wild Type | Optimized with Mg2+ | 85 | 3.0 | [10] |
| Mutant B24-13 | Optimized with Soybean Oil | 106.04 | 1.5 (vs. no vector) | [11] |
| Wild Type | Economical Medium (Molasses) | 111.9 | - | |
| Wild Type | Economical Medium + Supplements | 141 | - | |
| Engineered Strain (FtsZ overexpression) | Optimized Fermentation | 371.16 | 1.48 (vs. parent) | [11] |
| Patented Strain | 900L Fermentor | 304 | - |
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the production and isolation of ansamitocins.
Fermentation of Actinosynnema pretiosum
This protocol describes a typical multi-stage fermentation process.
1. Media Preparation:
-
Seed Culture Medium (per liter): Glucose 20g, Soluble Starch 40g, Soybean Meal 10g, Polypeptone 5g, NaCl 3g, CaCl₂ 5g. Adjust pH to 7.0.[8]
-
Fermentation Medium (per liter): Maltodextrin 30g, Soluble Starch 30g, Malt Extract 10g, Polypeptone 5g, CaCl₂ 10g. Adjust pH to 7.0.[8]
-
Alternative Economical Fermentation Medium (per liter): Cane Molasses 63.22g, Glycerol 22.91g, Cold-pressed Soybean Powder 3.29g.
2. Inoculum Development:
- Inoculate a loopful of A. pretiosum spores or mycelia into a 250 mL flask containing 50 mL of seed culture medium.
- Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.[8]
- This seed culture can be used to inoculate a larger volume of seed medium or directly into the fermentation medium.
3. Production Fermentation:
- Transfer the seed culture to the production fermentation medium at a 5-10% (v/v) inoculation ratio.
- Incubate at 28°C, 220 rpm for 7 to 13 days.[8][11]
- Monitor ansamitocin P-3 production periodically by taking samples and analyzing via HPLC.
Extraction of Ansamitocins
This protocol outlines the extraction of maytansinoids from the fermentation broth.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The ansamitocins are primarily secreted into the supernatant.
-
Solvent Extraction:
-
Transfer the culture supernatant to a separation funnel.
-
Add an equal volume of ethyl acetate (B1210297).[5]
-
Shake vigorously for 5-10 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.
-
Pool the ethyl acetate extracts.
-
-
Concentration:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Purification by High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is an effective technique for purifying compounds from complex crude extracts. The following is based on a published method for ansamitocin P-3.[5]
-
Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v). Shake the mixture thoroughly in a separation funnel and allow it to equilibrate. Separate the upper (stationary phase) and lower (mobile phase) layers.
-
HPCCC Instrument Setup:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the apparatus at an appropriate speed (e.g., 850 rpm).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Elution:
-
Dissolve the crude extract (e.g., 160 mg) in a small volume of the biphasic solvent mixture.
-
Inject the sample into the column.
-
Continue to pump the mobile phase through the column.
-
-
Fraction Collection and Analysis:
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analyze the purity of the fractions containing the target compound (ansamitocin P-3) by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to yield the purified compound. Using this method, 28.8 mg of ansamitocin P-3 with 98.4% purity was obtained from 160 mg of crude extract.[5]
-
Structural Characterization
The identity and structure of the purified maytansinoids are confirmed using standard spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed on a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase gradient of acetonitrile (B52724) and water, with UV detection at 254 nm.[5][7]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to elucidate the detailed chemical structure and confirm the identity of the isolated maytansinoid by comparison with literature data.[5]
Conclusion
Actinosynnema pretiosum remains a cornerstone for the production of maytansinoids, a class of molecules critical to the advancement of targeted cancer therapies. The elucidation of the ansamitocin biosynthetic pathway and its regulatory mechanisms has paved the way for metabolic engineering strategies to significantly enhance production titers. The protocols detailed in this guide for fermentation, extraction, and purification provide a robust framework for obtaining high-purity maytansinoid precursors. While challenges in large-scale purification and the optimization of yields persist, the methodologies described herein offer a solid foundation for researchers aiming to harness the therapeutic potential of these potent natural products, enabling the continued development of next-generation antibody-drug conjugates.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Large-scale production of magnetic nanoparticles using bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 6. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 7. US6573074B2 - Methods for ansamitocin production - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN103255184A - Fermentation medium for producing ansamitocin - Google Patents [patents.google.com]
- 10. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Maytansinoids on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] Originally isolated from plants of the Maytenus genus, these ansa macrolides exert their powerful antimitotic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of maytansinoids on tubulin polymerization, detailing the molecular interactions, quantitative effects, and the experimental methodologies used for their characterization.
Core Mechanism of Action: Inhibition of Tubulin Polymerization and Suppression of Microtubule Dynamics
The primary mechanism by which maytansinoids exert their cytotoxic effects is through the inhibition of microtubule assembly.[1][4] This action leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[1][2]
Binding to Tubulin:
Maytansinoids bind directly to tubulin, the protein subunit of microtubules.[3][5] While initially thought to share the same binding site as vinca (B1221190) alkaloids, high-resolution X-ray crystallography studies have revealed that maytansine (B1676224) binds to a distinct site on β-tubulin.[6][7][8][9] This site is located at the interface between tubulin heterodimers, effectively blocking the longitudinal interactions required for microtubule elongation.[6][7][9] Despite binding to a different site, the interaction of maytansinoids can competitively inhibit the binding of vinca alkaloids.[3][]
The binding affinity of maytansinoids to soluble tubulin is in the sub-micromolar to low micromolar range. For instance, maytansine and its derivative S-methyl DM1 bind to tubulin with similar dissociation constants (KD).[3][5][11]
Suppression of Microtubule Dynamic Instability:
Beyond simply inhibiting the polymerization of tubulin, maytansinoids are potent suppressors of microtubule dynamic instability at concentrations well below those required to cause a significant change in the total microtubule polymer mass.[3][12] Microtubule dynamics, the stochastic switching between periods of growth and shortening, are critical for the proper functioning of the mitotic spindle.[3] By binding to the tips of microtubules, maytansinoids suppress these dynamics, effectively freezing the microtubule network.[3][12][13] This suppression of dynamic instability is considered a major contributor to their potent antimitotic effects.[12] Interestingly, some maytansinoid metabolites, such as S-methyl DM1 and S-methyl DM4, are even more potent suppressors of dynamic instability than the parent compound, maytansine.[3][11]
Quantitative Data on Maytansinoid-Tubulin Interactions
The following tables summarize key quantitative data on the effects of maytansine and its derivatives on tubulin polymerization and microtubule dynamics.
| Compound | IC50 for Microtubule Assembly Inhibition (μmol/L) | Reference |
| Maytansine | 1.0 ± 0.02 | [3] |
| S-methyl DM1 | 4.0 ± 0.1 | [3] |
| S-methyl DM4 | 1.7 ± 0.4 | [3] |
| Compound | Dissociation Constant (KD) for Soluble Tubulin Binding (μmol/L) | Reference |
| Maytansine | 0.86 ± 0.2 | [3][5][11] |
| S-methyl DM1 | 0.93 ± 0.2 | [3][5][11] |
| Compound | Dissociation Constant (KD) for High-Affinity Binding to Microtubules (μmol/L) | Number of High-Affinity Sites per Microtubule | Reference |
| S-methyl DM1 | 0.1 ± 0.05 | 37 | [11][12] |
| Compound (at 100 nmol/L) | Suppression of Dynamic Instability (%) | Reference |
| Maytansine | 45 | [3][11] |
| S-methyl DM1 | 84 | [3][11] |
| S-methyl DM4 | 73 | [3][11] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation of Tubulin: Purified tubulin (e.g., from bovine brain) is prepared at a concentration of approximately 3 mg/mL in a polymerization buffer such as PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).[3]
-
Incubation with Maytansinoid: The tubulin solution is incubated with a range of concentrations of the maytansinoid compound (or vehicle control) for a set period, for example, 45 minutes at 30°C.[3][14]
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (to a final concentration of 1 mM).[3]
-
Measurement of Polymerization: The extent of polymerization can be monitored in real-time by measuring the increase in absorbance at 340 nm using a spectrophotometer.[15]
-
Quantification by Sedimentation: Alternatively, at the end of the incubation period, the assembled microtubules are separated from unassembled tubulin dimers by centrifugation (e.g., 35,000 x g for 1 hour at 30°C).[3] The amount of protein in the pellet (polymerized tubulin) is then quantified using a standard protein assay.[3]
-
Data Analysis: The concentration of the maytansinoid that inhibits polymerization by 50% (IC50) is calculated from the dose-response curve.[3]
Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)
This assay determines the binding affinity of a maytansinoid to soluble tubulin by measuring the quenching of tubulin's intrinsic tryptophan fluorescence upon ligand binding.
Methodology:
-
Preparation: A solution of purified tubulin (e.g., 3 µmol/L) in a suitable buffer (e.g., PEM buffer) is prepared.[3][14]
-
Incubation: The tubulin solution is incubated with varying concentrations of the maytansinoid (e.g., 0.5–20 µmol/L for maytansine) for a specified time (e.g., 45 minutes at 30°C) to allow binding to reach equilibrium.[3][14]
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a fluorometer, with an excitation wavelength of around 295 nm and an emission scan from 310 to 360 nm. The decrease in fluorescence intensity is recorded.
-
Data Analysis: The dissociation constant (KD) is determined by analyzing the fluorescence quenching data, for example, by using a linear regression plot assuming a single binding site.[3][5]
Microtubule Dynamic Instability Assay
This assay directly visualizes and quantifies the effects of maytansinoids on the growth and shortening dynamics of individual microtubules.
Methodology:
-
Preparation of Microtubule Seeds: Stable microtubule seeds are prepared, often from sea urchin axoneme fragments.[3]
-
Microtubule Assembly: Purified tubulin (e.g., 1.5 mg/mL) is assembled onto the seeds at 30°C in a polymerization buffer containing GTP to reach a steady state.[3]
-
Addition of Maytansinoid: The maytansinoid at the desired concentration (e.g., 100 nmol/L) is added to the steady-state microtubules.[3]
-
Visualization: The dynamic behavior of individual microtubules is observed and recorded using video-enhanced differential interference contrast (DIC) microscopy.
-
Data Analysis: The life history of individual microtubules is tracked over time to determine various parameters of dynamic instability, including the rates of growth and shortening, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth). The overall dynamicity is then calculated.[3]
Visualizations
Signaling Pathway of Maytansinoid-Induced Apoptosis
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental Workflow for Evaluating Maytansinoid Activity
Caption: Experimental workflow for maytansinoid activity evaluation.
Logical Relationship of Maytansinoid Mechanism of Action
Caption: Logical flow of maytansinoid's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural elucidation of Maytansinoid B using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents that have garnered significant interest in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs). Their complex polycyclic structure necessitates sophisticated analytical techniques for complete structural elucidation. This technical guide provides an in-depth overview of the core methodologies employed in determining the structure of maytansinoids, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While the initial request focused on a specific analogue, "Maytansinoid B," a comprehensive search of the scientific literature did not yield a dedicated publication with the detailed experimental data required for a full structural elucidation. Therefore, this guide will focus on the foundational methodologies and data interpretation applicable to the broader maytansinoid class, using data from well-characterized analogues where available to illustrate the principles.
Core Methodologies in Maytansinoid Structural Elucidation
The structural determination of a maytansinoid is a multi-step process that begins with isolation and purification, followed by a combination of spectroscopic and spectrometric analyses to piece together its intricate molecular architecture.
Experimental Workflow
The logical flow for elucidating the structure of a maytansinoid is outlined below. This process ensures a systematic approach from initial detection to final structural confirmation.
Caption: A generalized workflow for the structural elucidation of maytansinoids.
Mass Spectrometry in Maytansinoid Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of maytansinoids, as well as for obtaining structural information through fragmentation analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental formula of the maytansinoid.
-
Sample Preparation: A purified sample of the maytansinoid is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an ultra-high-performance liquid chromatography (UHPLC) system. Data is acquired in full scan mode over a mass range of m/z 100-1500.
-
Data Analysis: The accurate mass of the protonated molecule [M+H]⁺ is used to calculate the elemental composition using the instrument's software. The presence of a chlorine atom, characteristic of many maytansinoids, is indicated by the isotopic pattern with a signature M+2 peak approximately one-third the intensity of the M peak.
Mass Spectrometry Fragmentation of Maytansinoids
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can help to identify key substructures within the maytansinoid core.
Caption: Key fragmentation pathways of maytansinoids in MS/MS.
Table 1: Common Mass Fragments of Maytansinoids
| Fragment Description | Typical m/z Loss | Structural Implication |
| Loss of the C-3 ester side chain | Varies | Identifies the nature of the amino acid ester group |
| Dehydration | -18 | Presence of hydroxyl groups |
| Loss of methoxy (B1213986) group | -31 | Presence of methoxy substituents |
| Cleavage of the ansa-macrocycle | Varies | Provides information on the core ring structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Maytansinoid Analysis
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
Objective: To determine the complete 3D structure of the maytansinoid.
-
Sample Preparation: Approximately 5-10 mg of the purified maytansinoid is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the data.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows ¹H-¹H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms separated by 2-3 bonds, crucial for connecting structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Analysis: The spectra are processed and analyzed to assign all ¹H and ¹³C chemical shifts and to piece together the molecular structure based on the observed correlations.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Maytansinoid Core
Note: Chemical shifts are highly dependent on the specific maytansinoid analogue and the solvent used. The following are approximate ranges for key functionalities.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | 4.5 - 5.5 | 70 - 80 |
| C-4, C-5 epoxide | 3.0 - 3.5 | 55 - 65 |
| C-7 | 3.5 - 4.5 | 70 - 80 |
| C-9 (N-acyl) | - | 165 - 175 |
| C-10 | 6.0 - 7.0 | 120 - 140 |
| C-14 (aromatic) | 6.5 - 7.5 | 110 - 130 |
| C-15 (aromatic-Cl) | - | 130 - 140 |
| C-20 (methoxy) | 3.0 - 3.5 (OCH₃) | 55 - 65 (OCH₃) |
Conclusion
The structural elucidation of maytansinoids is a complex undertaking that relies on the synergistic application of mass spectrometry and NMR spectroscopy. HRMS provides the molecular formula and initial structural clues through fragmentation, while a comprehensive suite of 1D and 2D NMR experiments allows for the complete determination of the carbon-hydrogen framework and stereochemistry. The detailed protocols and data interpretation strategies outlined in this guide provide a foundational understanding for researchers and scientists involved in the discovery and development of new maytansinoid-based therapeutics. While specific data for "this compound" remains elusive in the public domain, the principles and techniques described herein are universally applicable to the structural characterization of this important class of natural products.
Biosynthesis pathway of Maytansinoid B in microbial sources
An in-depth technical guide to the biosynthesis of maytansinoids in microbial sources, focusing on the core pathway of Ansamitocin P-3.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Maytansinoids are a class of potent antimitotic agents, originally isolated from plants but later discovered to be produced by microorganisms.[1] These 19-membered ansa macrolactams function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[][][4] Their high cytotoxicity, while a barrier to their use as standalone systemic drugs, makes them ideal payloads for antibody-drug conjugates (ADCs).[5] The microbial product Ansamitocin P-3 (AP-3), produced by the actinomycete Actinosynnema pretiosum, is a key maytansinoid as it serves as the direct precursor for the synthetic modification into the ADC payloads DM1 (emtansine) and DM4 (ravtansine).[6] This guide provides a detailed overview of the AP-3 biosynthetic pathway, its genetic regulation, and key experimental methodologies for its study and manipulation.
The Ansamitocin Biosynthetic Gene Cluster (asm)
The genetic blueprint for ansamitocin biosynthesis in Actinosynnema pretiosum is encoded within the asm gene cluster. Unusually for actinomycetes, the genes required for the biosynthesis of this secondary metabolite are dispersed into at least two separate regions on the chromosome.[1][7] This cluster contains genes for the synthesis of the starter unit, the polyketide synthase (PKS) machinery, tailoring enzymes for post-PKS modifications, and regulatory proteins.
The Biosynthetic Pathway of Ansamitocin P-3
The formation of AP-3 is a multi-stage process involving the creation of a unique starter unit, assembly of a polyketide backbone, and a series of precise enzymatic modifications.
Stage 1: Biosynthesis of the Starter Unit: 3-amino-5-hydroxybenzoic acid (AHBA)
The pathway initiates with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for the polyketide synthase. This process begins with UDP-glucose and proceeds through the aminoshikimate pathway.[6] A specific set of genes, including asm22–24, asm43–45, and asm47, are responsible for converting primary metabolites into AHBA.[7]
Stage 2: Polyketide Chain Assembly
The core macrocyclic structure of ansamitocin is assembled by a Type I modular polyketide synthase (PKS), encoded by four large genes (asmA–D).[7] The PKS catalyzes the sequential condensation of extender units onto the AHBA starter unit. The assembly line incorporates:
-
Three propionate (B1217596) units (derived from methylmalonyl-CoA).
-
Three acetate (B1210297) units (derived from malonyl-CoA).
-
One unusual methoxymalonate unit, which is synthesized on a dedicated acyl carrier protein (ACP) by enzymes encoded by asm13–17.[7][8]
This process results in the formation of a proansamitocin (B1237151) intermediate, which is then released from the PKS enzyme.[6][9]
Stage 3: Post-PKS Tailoring Modifications
Following the assembly of the polyketide backbone, the proansamitocin undergoes a series of six crucial tailoring steps to yield the final product, AP-3.[8] These modifications are catalyzed by specific enzymes encoded within the asm cluster and are believed to occur in a specific sequence:
-
Chlorination: A halogenase (asm12) introduces a chlorine atom onto the aromatic ring of the AHBA moiety.[10]
-
Carbamoylation: A carbamoyltransferase (asm21) adds a carbamoyl (B1232498) group.[6][10]
-
O-Methylation: A methyltransferase (asm7) acts on a hydroxyl group.[10]
-
O-Acylation: An acyltransferase (asm19) adds the isobutyryl side chain characteristic of AP-3.[10]
-
Epoxidation: An epoxidase (asm11) forms an epoxide ring on the ansa chain.[10]
-
N-Methylation: The final step is catalyzed by an N-methyltransferase (asm10), which methylates the nitrogen of the macrocyclic lactam.[8][10]
Regulation of Ansamitocin Biosynthesis
The production of AP-3 is tightly controlled by a hierarchical network of regulatory proteins that modulate the expression of the asm gene cluster.
-
Asm18 (SARP Family Regulator): Asm18 is a pathway-specific activator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[11] Ectopic overexpression of asm18 significantly boosts maytansinoid production.[11] It functions by increasing the transcription of key biosynthetic genes, including asm43 (starter unit synthesis), asmA (PKS), and asm21 (post-PKS modification). Additionally, Asm18 activates the expression of asm8, another LAL-family activator, indicating a cascade of positive regulation.[11]
-
CrsRK (Two-Component System): The CrsRK two-component system (TCS) is a crucial positive regulator of AP-3 production.[6][12] The response regulator, CrsR, upon activation, directly binds to the promoter regions of asm21 (carbamoylation) and the operons asm43-44 and asm45-47 (AHBA synthesis), enhancing their transcription.[6][13] Deletion of the crsR gene leads to a drastic decrease in AP-3 yield due to the downregulation of these and other asm genes, including those for the PKS (asmAB) and other tailoring steps.[6][12][14]
-
AdpA_1075 (Global Regulator): AdpA_1075 is a global regulator that pleiotropically links morphological differentiation with secondary metabolism. Overexpression of adpA_1075 resulted in an 85% increase in AP-3 production, while its inactivation had the opposite effect. It exerts its positive influence by directly binding to the promoter of the asm28 gene within the cluster.[15]
Quantitative Data on Production Improvement
Genetic engineering strategies have been successfully employed to increase the production of maytansinoids in A. pretiosum. The following table summarizes key findings.
| Genetic Modification Strategy | Target Gene(s) / Region | Key Result | Fold/Percent Increase | Reference |
| Overexpression (Ectopic) | asm18 (SARP regulator) | Increased production of N-demethyl-4,5-desepoxy-maytansinol to 50 mg/L. | 4.7-fold | [11] |
| Overexpression (Ectopic) | adpA_1075 (Global regulator) | Enhanced AP-3 production. | 85% | [15] |
| Promoter Engineering (CRISPR-Cas9) | Insertion of bidirectional promoter upstream of asm13-17 and asm10-12 | Upregulated transcription of both gene sets, increasing precursor supply and tailoring efficiency. | 30-50% | [8] |
| Overexpression | dTGD, ALDH, FDTS (AP-3 stress targets) | Increased strain tolerance to AP-3, leading to higher final titers. | Markedly higher titers (specific % not stated) | [16][17] |
Key Experimental Protocols
This section provides generalized methodologies for key experiments involved in the study of maytansinoid biosynthesis.
Protocol 1: Gene Inactivation in A. pretiosum via CRISPR-Cas9
This protocol outlines a workflow for targeted gene deletion, a crucial technique for functional analysis of asm genes.
-
sgRNA Design and Vector Construction:
-
Design two 20-bp single-guide RNAs (sgRNAs) flanking the target gene or region. Ensure the presence of a suitable Protospacer Adjacent Motif (PAM) for the chosen Cas9 nuclease.
-
Synthesize and clone the sgRNAs into a suitable E. coli - Actinosynnema shuttle vector that expresses Cas9 and the sgRNA cassette.
-
-
Homology Arm Cloning:
-
Amplify ~1.5 kb upstream and downstream homology arms flanking the region to be deleted from A. pretiosum genomic DNA.
-
Clone these arms into the same shuttle vector, creating a donor template for homologous recombination.
-
-
Conjugation:
-
Transform the final knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugate the plasmid from E. coli to A. pretiosum spores on a suitable agar (B569324) medium (e.g., ISP4). Overlay with an appropriate antibiotic for selection (e.g., apramycin).
-
-
Selection of Mutants:
-
After incubation, select exconjugants that are resistant to the antibiotic.
-
Screen colonies by PCR using primers that bind outside the homology arms. A smaller PCR product compared to the wild-type indicates a successful double-crossover deletion event.
-
-
Verification:
-
Confirm the deletion in putative mutants by Sanger sequencing of the PCR product and/or Southern blotting.
-
References
- 1. Biosynthesis of Maytansinoids [faculty.washington.edu]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two strategies to improve the supply of PKS extender units for ansamitocin P-3 biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Constitutive overexpression of asm18 increases the production and diversity of maytansinoids in Actinosynnema pretiosum [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]
- 13. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Biosynthesis of ansamitocin P-3 incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents that have garnered significant interest in the field of oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1] Originally derived from plants and microorganisms, these complex macrolides exert their anti-tumor effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] Maytansinoid B, a derivative of maytansine (B1676224), is a key member of this class, engineered for conjugation to monoclonal antibodies, thereby enabling targeted delivery to cancer cells and minimizing systemic toxicity.[3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data and protocols for this compound.
Chemical Structure and Stereochemistry
This compound is a 19-membered macrocyclic lactam, a structural characteristic of the maytansinoid family.[4] The molecule possesses eight chiral centers and two trans-conjugated double bonds, contributing to its complex three-dimensional structure and potent biological activity.[4] The precise stereochemical configuration is crucial for its interaction with tubulin.
The definitive stereochemistry of this compound is described by its International Chemical Identifier (InChI):
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 [5]
This identifier precisely defines the connectivity and stereochemistry at each chiral center and the geometry of the double bonds. The C3 ester side chain is a critical determinant of the antitumor activity of maytansinoids, with the L-configuration of the amino acid moiety being essential for high cytotoxicity.[4] Altering the stereochemistry at C3 from α to β results in a significant loss of anti-tumor activity.[4]
Molecular Properties of this compound
| Property | Value | Reference |
| CAS Number | 1628543-40-7 | [3] |
| Molecular Formula | C36H51ClN4O10 | [5] |
| Molecular Weight | 735.26 g/mol | [5] |
Quantitative Data
Table of Cytotoxicity Data for Maytansinoids and Related Conjugates
| Compound/Conjugate | Cell Line | IC50 (nmol/L) | Reference |
| Maytansinoid | A549 (small lung cell carcinoma) | Varies by derivative | [6] |
| Maytansinoid | A2780 (ovarian carcinoma) | Varies by derivative | [6] |
| Maytansinoid | A2780AD (pGp overexpressing ovarian carcinoma) | Varies by derivative | [6] |
| Maytansinoid | KB (human head and neck cancer) | Sub-nanomolar | [2] |
| Anti-CanAg–SMCC–DM1 | COLO 205 (colon cancer) | ~1 | [7] |
| Anti-CanAg–PEG4Mal–DM1 | COLO 205 (colon cancer) | ~1 | [7] |
| Anti-CanAg–SMCC–DM1 | COLO 205MDR (MDR1-positive colon cancer) | ~10 | [7] |
| Anti-CanAg–PEG4Mal–DM1 | COLO 205MDR (MDR1-positive colon cancer) | ~1 | [7] |
Experimental Protocols
Synthesis of Maytansinoids
The synthesis of maytansinoids is a complex, multi-step process. While a specific protocol for this compound is not publicly detailed, the synthesis of the closely related maytansinoid, mertansine (B1676302) (DM1), provides a representative example of the synthetic strategy. The final step typically involves the esterification of maytansinol (B1676226) with a modified N-methyl-L-alanine side chain.
Representative Synthesis of a Thiol-Containing Maytansinoid (Mertansine - DM1)
A solution of N 2'-deacetyl-N 2'- (3-methyldithio-1-oxopropyl)- maytansine is prepared in a mixture of ethyl acetate (B1210297) and methanol (B129727) under an argon atmosphere at room temperature.[5] To this solution is added a solution of dithiothreitol (B142953) (DTT) in potassium phosphate (B84403) buffer (pH 7.5) containing EDTA.[5] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[5] Upon completion, the reaction mixture is worked up by adding potassium phosphate buffer (pH 6.0) with EDTA and extracting with ethyl acetate.[5] The combined organic layers are washed with brine and dried over sodium sulfate.[5] The crude thiol-containing maytansinoid is then purified by preparative HPLC.[5]
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) Purification:
A reversed-phase HPLC (RP-HPLC) method is typically employed for the purification and analysis of maytansinoids and their conjugates.
-
Column: A C18 or Phenyl-based column is commonly used.[8][9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for elution.[8]
-
Detection: UV detection at a wavelength of approximately 252 nm is suitable for maytansinoids.[9]
Mass Spectrometry (MS) Characterization:
Electrospray ionization mass spectrometry (ESI-MS), often coupled with time-of-flight (TOF) analysis, is a powerful tool for the structural characterization of maytansinoids and their conjugates.[3][4]
-
Sample Preparation: For ADC analysis, the conjugate is often deglycosylated to reduce spectral complexity.[3]
-
Analysis: High-resolution mass spectrometry can confirm the molecular weight of the maytansinoid and, in the case of ADCs, determine the drug-to-antibody ratio (DAR).[3] Tandem mass spectrometry (MS/MS) can be used to identify fragmentation patterns and confirm the structure.[4]
Mechanism of Action and Signaling Pathway
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics. They bind to tubulin at or near the vinca (B1221190) alkaloid binding site, inhibiting the assembly of microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]
The apoptotic signaling cascade initiated by maytansinoid-induced mitotic arrest involves the activation of caspase pathways. The process is often mediated by the Bcl-2 family of proteins, with a shift in the balance towards pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[10][11]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Maytansinoid B Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Maytansinoid B, a potent anti-cancer agent. It includes quantitative data on its efficacy against various cancer cell lines, detailed experimental protocols for assessing its cytotoxic activity, and visualizations of its mechanism of action.
Introduction to this compound
This compound, also known as Ansamitocin P3, is a member of the maytansinoid family of macrolide antibiotics.[1] These compounds are potent microtubule-targeting agents that have demonstrated significant anti-tumor activity.[2] Originally isolated from microorganisms, maytansinoids and their derivatives are of great interest in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[2] Their high potency allows for targeted delivery to cancer cells, minimizing systemic toxicity.[3]
Mechanism of Action
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division. The key steps in its mechanism of action are:
-
Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules, at or near the vincristine-binding site.[4][5] This binding has a high affinity, with a dissociation constant (Kd) reported to be approximately 1.3 µM.[4][6]
-
Inhibition of Microtubule Assembly: By binding to tubulin, this compound inhibits the polymerization of tubulin into microtubules.[7] This leads to the depolymerization of existing microtubules, disrupting the mitotic spindle.[4][5]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint proteins, such as Mad2 and BubR1.[4][5] This activation halts the cell cycle in the G2/M phase, preventing cell division.[4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[4] This can occur through p53-mediated pathways, leading to the elimination of the cancer cell.[4][5]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound leading to apoptosis in cancer cells.
Caption: Signaling pathway of this compound inducing apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxicity of this compound (Ansamitocin P3) and the related maytansinoid, DM1 (Mertansine), against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (Ansamitocin P3)
| Cancer Cell Line | Cell Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
Data sourced from multiple studies.[3][4][5][6]
Table 2: In Vitro Cytotoxicity of DM1 (Mertansine)
| Cancer Cell Line | Cell Type | IC50 (nM) |
| HCT-15 | Colon Adenocarcinoma | 0.750 |
| A431 | Epidermoid Carcinoma | 0.04 |
| MDA-MB-231 | Breast Adenocarcinoma | 120 |
Data sourced from TargetMol.[8]
Experimental Protocols
A common method for determining the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
MTT Assay Protocol for IC50 Determination
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
2. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired concentration in complete culture medium. The optimal seeding density will vary depending on the cell line and should be determined empirically.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]
-
Include wells with medium only as a blank control.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to adhere.[11]
3. Compound Treatment:
-
Prepare a series of serial dilutions of the this compound stock solution in serum-free medium.[12]
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include untreated wells (with medium and DMSO vehicle) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
4. MTT Assay:
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[12]
5. Formazan (B1609692) Solubilization:
-
After the 4-hour incubation, carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
6. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Correct for background absorbance by subtracting the average absorbance of the blank wells.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Experimental Workflow
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
This compound is a highly potent cytotoxic agent against a range of cancer cell lines, with IC50 values in the picomolar to nanomolar range. Its mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, makes it a valuable compound for cancer research and drug development, particularly in the context of antibody-drug conjugates. The provided protocols and diagrams serve as a guide for researchers investigating the in vitro efficacy of this compound and similar cytotoxic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. texaschildrens.org [texaschildrens.org]
The Structure-Activity Relationship of Maytansinoid B: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Maytansinoid B and its Analogs as Potent Anti-tubulin Agents in Oncology Research
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs). Originally isolated from Maytenus ovatus, the parent compound maytansine (B1676224) exhibited powerful anti-tumor properties. However, its clinical development was hampered by systemic toxicity. This has led to extensive research into its analogs, including this compound, to refine its therapeutic window. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Core Principles of this compound SAR
The anti-tumor activity of maytansinoids is intrinsically linked to their complex 19-membered ansa macrolide structure. SAR studies have consistently highlighted the C-3 ester side chain as a critical determinant of their cytotoxic potency. Modifications at this position significantly influence the compound's ability to inhibit tubulin polymerization, a key mechanism for inducing mitotic arrest and subsequent apoptosis in cancer cells.
Maytansinoids exert their cytotoxic effects by binding to tubulin at the vinca (B1221190) alkaloid binding site, leading to the depolymerization of microtubules. This disruption of microtubule dynamics is central to their anti-cancer activity. The development of semi-synthetic analogs, such as DM1 (mertansine) and DM4 (ravtansine), has focused on modifying the C-3 ester to introduce a thiol group, enabling covalent linkage to monoclonal antibodies for targeted delivery in ADCs.
Quantitative Analysis of Maytansinoid Activity
The potency of maytansinoids can be quantified through various in vitro assays, primarily focusing on their impact on tubulin polymerization and cytotoxicity against cancer cell lines.
Inhibition of Tubulin Polymerization
The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric in evaluating the direct anti-microtubule activity of maytansinoids.
| Compound | Tubulin Polymerization IC50 (µM) |
| Maytansine | 1 ± 0.02 |
| S-methyl DM1 | 4 ± 0.1 |
| S-methyl DM4 | 1.7 ± 0.4 |
Note: S-methyl DM1 and S-methyl DM4 are stable metabolites of DM1 and DM4, respectively, and are considered the active intracellular agents.
In Vitro Cytotoxicity
The in vitro cytotoxicity of maytansinoids is typically assessed using various cancer cell lines, with IC50 values often in the nanomolar to picomolar range, underscoring their high potency.
| Compound/ADC | Cell Line | IC50 |
| DM1 | Various Cancer Cell Lines | 0.79–7.2 nM[1] |
| DM4 | SK-BR-3 | 0.3 - 0.4 nM[2] |
| Trastuzumab-DM1 (T-DM1) | KMCH-1 (High HER2) | 0.031 µg/mL[1] |
| Trastuzumab-DM1 (T-DM1) | Mz-ChA-1 (High HER2) | 1.3 µg/mL[1] |
| Trastuzumab-DM1 (T-DM1) | KKU-100 (Low HER2) | 4.3 µg/mL[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate SAR assessment. Below are methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of maytansinoids on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound or analog (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the maytansinoid. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of maytansinoids to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
This compound or analog (dissolved in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
96-well plates
Procedure:
-
Reagent Preparation:
-
On ice, reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM GTP working solution by diluting the stock in General Tubulin Buffer.
-
Prepare a stock solution of the maytansinoid in DMSO and create serial dilutions in General Tubulin Buffer. The final DMSO concentration should be kept low (<2%).
-
-
Reaction Setup (on ice):
-
In the wells of a pre-chilled 96-well plate, add the desired concentrations of the maytansinoid compound. Include a vehicle control (buffer with DMSO).
-
Prepare the tubulin polymerization mix by adding GTP to the tubulin solution to a final concentration of 1 mM and adding glycerol to a final concentration of 10%.
-
Add the tubulin polymerization mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the change in absorbance versus time for each concentration of the maytansinoid.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
Maytansinoid Mechanism of Action
The following diagram illustrates the key steps in the mechanism of action of maytansinoids, leading to apoptosis in cancer cells.
Caption: Mechanism of action of maytansinoids in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
This diagram outlines the sequential steps involved in performing an MTT assay to determine the cytotoxicity of maytansinoid compounds.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Logical Relationship in ADC Development
The development of maytansinoid-based ADCs involves a logical progression from the parent compound to a targeted therapeutic, as illustrated below.
Caption: Logical progression of maytansinoid ADC development.
Conclusion
The structure-activity relationship of this compound and its analogs is a testament to the power of medicinal chemistry in refining the therapeutic potential of natural products. The critical role of the C-3 ester side chain has been unequivocally established, guiding the synthesis of derivatives like DM1 and DM4 with functionalities amenable to antibody conjugation. This has paved the way for the successful development of ADCs that can selectively deliver these highly potent cytotoxic agents to tumor cells, thereby mitigating systemic toxicity and improving the therapeutic index. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued exploration and optimization of maytansinoid-based cancer therapies.
References
Early Preclinical Evaluation of Maytansinoids in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant interest in oncology due to their high cytotoxicity. Originally isolated from Maytenus ovatus, their systemic toxicity initially limited their therapeutic potential. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, enabling targeted delivery to tumor cells and significantly improving their therapeutic index. This technical guide provides an in-depth overview of the early preclinical evaluation of maytansinoids in animal models, with a focus on the methodologies and data interpretation critical for their development as cancer therapeutics.
Note on Maytansinoid B: While this guide is titled to address this compound, publicly available preclinical data specifically for this molecule is scarce. Therefore, this document will focus on the preclinical evaluation of well-characterized and clinically relevant maytansinoid derivatives, primarily DM1 (Mertansine) and DM4 (Ravtansine), which serve as the cytotoxic payloads in several ADCs. The principles and methodologies described herein are considered broadly applicable to the preclinical assessment of other maytansinoids, including this compound.
Mechanism of Action
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential for mitotic spindle formation and cell division.[1][2] This disruption leads to a G2/M phase arrest in the cell cycle and subsequent induction of apoptosis.[2][3] Unlike other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca (B1221190) alkaloids (which also inhibit polymerization but at a different site), maytansinoids bind to the vinca domain of tubulin, leading to microtubule depolymerization.[2]
Signaling Pathway for Maytansinoid-Induced Cytotoxicity
References
Cellular Uptake and Intracellular Trafficking of Maytansinoid B: A Technical Guide
Introduction
Maytansinoids, including Maytansinoid B and its derivatives like DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells. Their high cytotoxicity, however, necessitates targeted delivery to tumor tissues to minimize systemic toxicity. This has led to their widespread use as payloads in antibody-drug conjugates (ADCs). The efficacy of maytansinoid-based ADCs is critically dependent on their efficient cellular uptake, intracellular trafficking, and the subsequent release of the active cytotoxic agent. This technical guide provides an in-depth overview of these processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. This document is intended for researchers, scientists, and drug development professionals working on the development and optimization of maytansinoid-based cancer therapies.
Data Presentation: Quantitative Analysis of Maytansinoid ADC Cellular Processing
The intracellular delivery of maytansinoids via ADCs is a multi-step process, each with its own kinetics. Understanding the rates of these processes is crucial for the rational design of effective ADCs. The following table summarizes key quantitative parameters for the cellular processing of a trastuzumab-maytansinoid ADC (TM-ADC), similar to the clinically used T-DM1, in various HER2-positive breast cancer cell lines.[1]
| Parameter | BT-474 Cells | NCI-N87 Cells | SK-BR-3 Cells | Description |
| Internalization Half-life (h) | 6 - 14 | 6 - 14 | 6 - 14 | The time required for half of the surface-bound ADC to be internalized into the cell via receptor-mediated endocytosis.[1] |
| Degradation Half-life (h) | 18 - 25 | 18 - 25 | 18 - 25 | The time required for half of the internalized ADC to be proteolytically degraded within the lysosomes, leading to the release of the maytansinoid payload.[1] |
| Efflux Half-life (h) | 44 - 73 | 44 - 73 | 44 - 73 | The time required for half of the released intracellular maytansinoid metabolite to exit the cell.[1] |
| Tubulin Binding Affinity (KD, µM) | 0.86 ± 0.2 (Maytansine) | - | - | The equilibrium dissociation constant for the binding of maytansine (B1676224) to soluble tubulin. A lower KD indicates stronger binding.[2] |
| 0.93 ± 0.2 (S-methyl DM1) | - | - | The equilibrium dissociation constant for the binding of the metabolite S-methyl DM1 to soluble tubulin.[2] | |
| 0.1 ± 0.05 (S-methyl DM1) | - | - | The equilibrium dissociation constant for the high-affinity binding of S-methyl DM1 to microtubules, likely at the microtubule ends.[2] |
Experimental Protocols
ADC Internalization Assay using Flow Cytometry
This protocol allows for the quantification of ADC internalization over time.
Materials:
-
Target cells expressing the antigen of interest
-
ADC conjugated with a fluorescent dye (e.g., Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed target cells in a 12-well plate at a density that ensures they are in the exponential growth phase on the day of the experiment.
-
On the day of the assay, prepare a working solution of the fluorescently labeled ADC in cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the ADC solution to the cells and incubate at 4°C for 1 hour to allow binding to the cell surface without internalization.
-
Wash the cells three times with cold PBS to remove unbound ADC.
-
Add fresh, pre-warmed culture medium and transfer the plate to a 37°C incubator to initiate internalization.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), harvest the cells using Trypsin-EDTA.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point. The increase in MFI over time corresponds to the amount of internalized ADC.
Lysosomal Degradation and Metabolite Analysis by HPLC
This protocol is designed to identify and quantify the maytansinoid metabolites generated after ADC internalization and lysosomal processing.
Materials:
-
Target cells
-
ADC (radiolabeled or with a UV-active payload)
-
Cell culture medium
-
PBS
-
Acetone (B3395972) (for extraction)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and a suitable detector (e.g., radioactivity detector or UV detector).
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
Procedure:
-
Treat cultured target cells with the ADC at a specific concentration and for a defined period (e.g., 24 hours) to allow for internalization and processing.
-
At the end of the incubation, collect both the cell culture medium and the cells.
-
For the cell pellet, wash with PBS and then extract the metabolites by adding ice-cold acetone. Vortex thoroughly and incubate on ice.
-
Centrifuge the acetone extract to pellet cell debris and collect the supernatant.
-
Analyze the supernatant (from both the cell extract and the culture medium) by reverse-phase HPLC.
-
Identify and quantify the maytansinoid metabolites by comparing their retention times and peak areas to those of known standards.
G2/M Cell Cycle Arrest Assay by Flow Cytometry
This protocol assesses the functional consequence of maytansinoid activity, which is the arrest of cells in the G2/M phase of the cell cycle.
Materials:
-
Target cells
-
Maytansinoid-containing compound (e.g., free maytansinoid or ADC)
-
PBS
-
70% ice-cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere and grow.
-
Treat the cells with the maytansinoid compound at various concentrations for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in the G2/M phase indicates mitotic arrest.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Intracellular Trafficking of Maytansinoid ADCs
The following diagram illustrates the general pathway of a maytansinoid-containing ADC from binding to the cell surface to the release of the active maytansinoid metabolite.
Description of the Pathway:
-
Binding: The ADC specifically binds to its target antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis, forming an early endosome.[3][4]
-
Trafficking: The early endosome matures and traffics to the lysosome.[3][5]
-
Proteolytic Degradation & Release: Within the acidic environment of the lysosome, the antibody component of the ADC is degraded by proteases. This degradation releases the maytansinoid payload, often still attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).[3][6]
-
Transport to Cytoplasm: The released maytansinoid catabolite is transported from the lysosome into the cytoplasm. This process is facilitated by specific transporters, such as SLC46A3 for maytansine-based catabolites.[6][7][8]
-
Binding to Tubulin: In the cytoplasm, the active maytansinoid metabolite binds to tubulin, a key component of microtubules.[2][9]
-
Inhibition of Polymerization: The binding of the maytansinoid to tubulin disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[3][9]
Experimental Workflow for ADC Internalization and Functional Assessment
The following diagram outlines a typical experimental workflow to assess the internalization and functional consequences of a maytansinoid ADC.
This workflow provides a comprehensive approach to characterizing the cellular pharmacology of a maytansinoid ADC, from its initial uptake to its ultimate cytotoxic effect. By combining quantitative assays with functional readouts, researchers can gain a deeper understanding of the factors that govern ADC efficacy and develop more effective cancer therapies.
References
- 1. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internalization assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
Unraveling the Molecular Interface: A Technical Guide to the Maytansinoid Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site of maytansinoids on β-tubulin, a critical interaction for the development of potent anti-cancer therapeutics, particularly antibody-drug conjugates (ADCs). Maytansinoids, potent microtubule-targeting agents, exert their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] A precise understanding of their binding interaction at the molecular level is paramount for the rational design of next-generation ADCs with improved efficacy and safety profiles.
Quantitative Analysis of Maytansinoid-Tubulin Interactions
The affinity of maytansinoids for tubulin has been quantified through various biochemical and biophysical assays. The following table summarizes key binding parameters for maytansine (B1676224) and its derivatives.
| Compound | Target | Assay Type | Dissociation Constant (KD) (μmol/L) | IC50 (μmol/L) | Reference |
| Maytansine | Soluble Tubulin | Intrinsic Tryptophan Fluorescence | 0.86 ± 0.23 | - | [4][5][6] |
| Maytansine | Microtubule Assembly | Sedimentation Assay | - | 1 ± 0.02 | [4][6] |
| S-methyl DM1 | Soluble Tubulin | Intrinsic Tryptophan Fluorescence | 0.93 ± 0.22 | - | [4][5][6] |
| S-methyl DM1 | Microtubules (High Affinity Sites) | Radiolabeled Ligand Binding | 0.1 ± 0.05 | - | [1][7][8] |
| S-methyl DM1 | Microtubules (Low Affinity Sites) | Radiolabeled Ligand Binding | 2.2 ± 0.2 | - | [8] |
| S-methyl DM4 | Microtubule Assembly | Sedimentation Assay | - | 1.7 ± 0.4 | [6] |
The Maytansinoid Binding Pocket: A Structural Perspective
High-resolution crystal structures of the tubulin-maytansinoid complex have elucidated the precise binding location.[9][10][11][12] Maytansine binds to a distinct site on the β-tubulin subunit, located at the interface between two tubulin heterodimers in a longitudinal protofilament.[9][13] This site is separate from the colchicine (B1669291) and taxane (B156437) binding sites but is near the vinca (B1221190) alkaloid domain.[9][10] The binding of maytansine sterically hinders the formation of longitudinal tubulin-tubulin interactions, thereby inhibiting microtubule polymerization.[9][10]
Key residues in β-tubulin that form interactions with maytansine have been identified through X-ray crystallography.[9] These interactions are crucial for the high-affinity binding and potent activity of maytansinoids.
Experimental Protocols for Characterizing the Binding Site
The determination of the maytansinoid binding site and the quantification of binding affinities rely on a combination of sophisticated experimental techniques.
X-ray Crystallography
This technique provides atomic-level detail of the three-dimensional structure of the tubulin-maytansinoid complex.
-
Protein Purification and Crystallization: Tubulin is purified from sources such as bovine brain. The tubulin-maytansinoid complex is then formed and subjected to crystallization screening to obtain well-ordered crystals suitable for diffraction experiments.[14]
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[10][15] These data are then used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand are determined.[10][15]
Intrinsic Tryptophan Fluorescence Assay
This method is used to determine the binding affinity (KD) of maytansinoids to soluble tubulin.
-
Principle: The intrinsic fluorescence of tryptophan residues in tubulin can change upon ligand binding. This change is monitored to determine the extent of binding at different ligand concentrations.
-
Methodology: A solution of purified tubulin (e.g., 3 μmol/L) is incubated with varying concentrations of the maytansinoid (e.g., 0.5–20 μmol/L for maytansine) at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[4][5][6] The fluorescence intensity is measured, and the data are used to calculate the dissociation constant (KD).[4][6]
Microtubule Polymerization and Sedimentation Assay
This assay measures the ability of maytansinoids to inhibit the assembly of microtubules.
-
Procedure: Microtubule-associated protein (MAP)-rich tubulin is incubated with GTP and various concentrations of the maytansinoid to allow for microtubule polymerization.[4] The resulting microtubules are then pelleted by ultracentrifugation. The amount of tubulin in the pellet (polymerized) and supernatant (unpolymerized) is quantified to determine the extent of inhibition.[4] The concentration of the maytansinoid that inhibits polymerization by 50% is the IC50 value.[4][6]
Radiolabeled Ligand Binding Assay
This technique is employed to determine the stoichiometry and affinity of maytansinoid binding to pre-assembled microtubules.
-
Methodology: Steady-state microtubules are incubated with increasing concentrations of a radiolabeled maytansinoid derivative (e.g., [3H]S-methyl DM1).[4] The microtubules are then pelleted by centrifugation through a glycerol (B35011) cushion to separate bound from unbound ligand. The amount of radioactivity in the pellet is measured to determine the amount of bound ligand. Scatchard analysis of the binding data can then be used to determine the KD and the number of binding sites.[4][6]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the visualization of macromolecular complexes in a near-native, hydrated state at high resolution.
-
Sample Preparation and Imaging: A thin film of the tubulin-maytansinoid complex solution is rapidly frozen in liquid ethane. This vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.[16][17]
-
Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.[16][17] This provides structural information that is complementary to X-ray crystallography.
Visualizing the Experimental and Signaling Landscape
To better illustrate the processes involved in studying the maytansinoid-tubulin interaction and its downstream consequences, the following diagrams are provided.
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. pnas.org [pnas.org]
- 12. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Cryo-EM of α-tubulin isotype-containing microtubules revealed a contracted structure of α4A/β2A microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cryo-EM of α-tubulin isotype-containing microtubules revealed a contracted structure of α4A/β2A microtubules: α4A/β2A microtubules display contracted lattices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Conjugation Chemistry of Maytansinoids to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of maytansinoid derivatives, specifically DM1 and DM4, to monoclonal antibodies (mAbs) to generate potent Antibody-Drug Conjugates (ADCs). The information compiled herein is intended to guide researchers in the development and characterization of maytansinoid-based ADCs.
Introduction to Maytansinoid ADCs
Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[1] Their significant cytotoxicity makes them ideal payloads for ADCs. By attaching these potent molecules to a monoclonal antibody that specifically targets a tumor-associated antigen, the cytotoxic effect can be localized to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[2][3] The most clinically studied maytansinoid derivatives for ADC development are DM1 (mertansine) and DM4 (soravtansine).[1]
The conjugation of maytansinoids to antibodies is a critical process that influences the stability, efficacy, and safety of the resulting ADC. This process typically involves a three-part system: the monoclonal antibody, the cytotoxic maytansinoid payload, and a chemical linker that connects them.[1][3] The choice of linker and the conjugation strategy are paramount to the success of the ADC.
Core Principles of Maytansinoid Conjugation Chemistry
The conjugation of maytansinoids to monoclonal antibodies primarily relies on two main strategies targeting either the lysine (B10760008) or cysteine residues on the antibody.
Lysine-Based Conjugation: This is a common method that targets the ε-amino groups of lysine residues on the antibody surface.[4] Since antibodies have numerous surface-accessible lysine residues (around 80-100), this method results in a heterogeneous mixture of ADC species with a distribution of drug-to-antibody ratios (DARs).[5] Despite this heterogeneity, the process can be well-controlled to achieve an average DAR of 3-4, which has been shown to be effective.[4][6]
Cysteine-Based Conjugation: This strategy involves the conjugation of maytansinoids to free sulfhydryl groups on the antibody. These can be engineered into the antibody at specific sites or generated by the reduction of interchain disulfide bonds.[5][7] This approach can lead to more homogeneous ADCs with a defined DAR and specific attachment sites.
Linker Technologies
The linker plays a crucial role in the stability and mechanism of action of the ADC. There are two main types of linkers used for maytansinoid conjugation:
-
Non-cleavable Linkers: These linkers, such as the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable bond between the antibody and the maytansinoid.[8][9] The release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[9] An example of an ADC with a non-cleavable linker is Trastuzumab emtansine (T-DM1).[5][10]
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved upon internalization into the target cell, releasing the maytansinoid payload. Disulfide-containing linkers, such as SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) and SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), are a common type of cleavable linker.[8][9] They are cleaved in the reducing environment of the cell.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of maytansinoid ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) and Stability of Maytansinoid ADCs
| ADC Construct | Conjugation Method | Average DAR | Monomer Content (%) | Thermal Stability (Tm, °C) | Reference |
| Trastuzumab-MCC-Maytansinoid | Cysteine-based | 4.1 | >95% | Decreased compared to naked mAb | [5][7] |
| huN901-DM1 | Lysine-based | 3-4 | Not specified | Not specified | [4] |
| Anti-CanAg-SMCC-DM1 | Lysine-based | 3.5 | Not specified | Not specified | [11] |
| Anti-CanAg-PEG4Mal-DM1 | Lysine-based | 3.5 | Not specified | Not specified | [11] |
| Trastuzumab-AJICAP-Maytansinoid | Site-specific | 1.8-1.9 | >95% | More resistant to high temp. than T-DM1 | [12] |
| M9346A-sulfo-SPDB-DM4 | Not specified | 2-10 | High | Not specified | [6] |
| J2898A-SMCC-DM1 | Not specified | 2-10 | High | Not specified | [6] |
Table 2: Analytical Methods for Maytansinoid ADC Characterization
| Analytical Method | Parameter Measured | Typical Results/Observations | Reference |
| Size Exclusion Chromatography (SEC-HPLC/UPLC) | Monomer content, aggregation | High monomer content (>95%) is desirable. | [5][13] |
| Reverse Phase HPLC (RP-HPLC) | DAR, hydrophobicity | Maytansinoid-based ADCs are generally less hydrophobic than auristatin-based ADCs. DAR can be calculated from reduced ADC samples. | [5][7] |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution | Separates ADC species with different numbers of conjugated drugs. | [14] |
| Mass Spectrometry (ESI-TOF, Q-TOF) | DAR distribution, conjugation sites, intact mass | Confirms the number of drugs attached per antibody and can identify specific modified residues. | [4][12] |
| Differential Scanning Calorimetry (DSC) | Thermal stability | Conjugation generally decreases the thermal stability of the antibody. | [5][7] |
| UV-Vis Spectrophotometry | DAR | A straightforward method for determining the average DAR. | [15] |
Experimental Protocols
General Workflow for Maytansinoid ADC Preparation
The following diagram illustrates a general workflow for the preparation of a maytansinoid ADC via lysine conjugation.
Caption: General workflow for maytansinoid ADC preparation.
Protocol for Lysine-Based Conjugation using SMCC-DM1
This protocol is a representative example for generating a maytansinoid ADC with a non-cleavable linker.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5).
-
SMCC-DM1 (pre-formed drug-linker).
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent.
-
Purification buffer (e.g., PBS, pH 7.4).
-
Size exclusion chromatography column or tangential flow filtration (TFF) system.
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Bring the antibody solution to the desired reaction temperature (typically room temperature).
-
-
Conjugation Reaction:
-
Prepare a stock solution of SMCC-DM1 in DMA or DMSO.
-
Slowly add the SMCC-DM1 solution to the antibody solution while gently stirring. A typical molar excess of SMCC-DM1 to mAb is between 5 and 10-fold. The final concentration of the organic co-solvent should be kept below 10% (v/v) to minimize antibody denaturation.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by analytical methods such as RP-HPLC.
-
-
Purification:
-
Remove unreacted drug-linker and aggregated ADC by size exclusion chromatography or tangential flow filtration.
-
Exchange the purified ADC into the desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using UV-Vis spectrophotometry by measuring absorbance at both 252 nm (for maytansinoid) and 280 nm (for the antibody).
-
Assess the monomer content and presence of aggregates by SEC-HPLC.
-
Characterize the DAR distribution and heterogeneity using HIC and/or mass spectrometry.
-
Protocol for Cysteine-Based Conjugation
This protocol outlines the generation of a more homogeneous ADC by targeting interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
-
Maleimide-functionalized maytansinoid (e.g., MCC-DM1).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification and formulation buffers.
Procedure:
-
Antibody Reduction:
-
Add a controlled molar excess of TCEP to the antibody solution. A typical molar ratio is 2-3 moles of TCEP per mole of mAb.
-
Incubate for 1-3 hours at 37°C to partially reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Remove excess TCEP using a desalting column.
-
Immediately add the maleimide-functionalized maytansinoid to the reduced antibody. A slight molar excess of the drug-linker is typically used.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the maytansinoid and unreacted thiols on the antibody.
-
-
Purification and Characterization:
-
Purify and characterize the ADC as described in the lysine-based conjugation protocol.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a maytansinoid ADC.
Caption: Mechanism of action of a maytansinoid ADC.
Upon administration, the ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen. The antibody component of the ADC binds to the antigen, and the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1][10] Inside the cell, the complex is trafficked to the lysosome. Within the lysosome, the antibody is degraded, and if a cleavable linker is used, it is cleaved, releasing the maytansinoid payload.[3] The released maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.[1][3]
Conclusion
The conjugation of maytansinoids to monoclonal antibodies is a powerful strategy for the development of targeted cancer therapies. The choice of conjugation chemistry and linker technology significantly impacts the characteristics and performance of the resulting ADC. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and characterize novel maytansinoid ADCs for preclinical and clinical development. Careful control over the reaction conditions and thorough analytical characterization are essential to ensure the production of safe and effective antibody-drug conjugates.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of antibody-maytansinoid conjugates allows for efficient detoxification via liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. imrpress.com [imrpress.com]
- 13. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Maytansinoid-Based Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Maytansinoids, originally isolated from plants like Maytenus serrata, are highly potent cytotoxic agents that function as microtubule inhibitors.[1][2] Their significant potency makes them unsuitable for direct systemic administration due to severe side effects.[1][2] However, by conjugating them to monoclonal antibodies (mAbs) that target tumor-specific antigens, their therapeutic window is dramatically expanded, allowing for targeted delivery to cancer cells while minimizing exposure to healthy tissues.[1][3] This application note provides an overview of the development of maytansinoid-based Antibody-Drug Conjugates (ADCs), including their mechanism of action, key quantitative data, and detailed protocols for their synthesis and evaluation. The most commonly used maytansinoid derivatives for ADCs are DM1 (Mertansine) and DM4.[3]
Mechanism of Action
Maytansinoid-based ADCs exert their anti-tumor activity through a multi-step process that begins with targeted delivery and ends with the induction of apoptosis in the cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.[1]
-
Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to lysosomes.[4][5]
-
Payload Release: Inside the lysosome, the ADC is degraded. Depending on the linker chemistry, the maytansinoid payload is released. For ADCs with non-cleavable linkers, proteolytic degradation of the antibody releases the maytansinoid attached to the linker and a lysine (B10760008) residue.[4][6] For cleavable linkers (e.g., disulfide-based), the linker is cleaved, releasing the payload.[6]
-
Cytotoxicity: Once in the cytoplasm, the maytansinoid binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[1][] This interference with the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][]
Development Workflow for Maytansinoid ADCs
The development of a maytansinoid ADC is a systematic process that involves several key stages, from initial design to preclinical validation.
Quantitative Data Summary
The efficacy of maytansinoid ADCs is evaluated using various quantitative measures, including in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Maytansinoids and ADCs This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds against various cancer cell lines.
| Compound/ADC | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |
| Maytansine | BT474 | - | 0.42 | [8] |
| Maytansine | BJAB | - | 0.27 | [8] |
| αHER2-Maytansinoid ADC | BT474 | HER2 | 0.4 | [8] |
| αCD79b-Maytansinoid ADC | BJAB | CD79b | 0.29 | [8] |
| huC242-SPDB-DM3 | COLO 205 | CanAg | 0.013 | [9] |
| Anti-CanAg–PEG4Mal–DM1 | COLO 205 | CanAg | ~0.1 | [10] |
| Anti-CanAg–PEG4Mal–DM1 | COLO 205MDR | CanAg | ~0.3 | [10] |
| Anti-CanAg–SMCC–DM1 | COLO 205 | CanAg | ~0.1 | [10] |
| Anti-CanAg–SMCC–DM1 | COLO 205MDR | CanAg | ~1.5 | [10] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models This table presents data from preclinical animal studies, showing the anti-tumor activity of maytansinoid ADCs.
| ADC | Xenograft Model | Dose (mg/kg) | Outcome | Reference |
| Trastuzumab-AJICAP-maytansinoid | NCI-N87 | 5 | Minimum Effective Dose | [11] |
| T-DM1 | NCI-N87 | 5 | Minimum Effective Dose | [11] |
| STRO-001 (anti-CD74 ADC) | SU-DHL-6 & U2932 (DLBCL) | 10 | Complete cures, maximal activity | [1] |
| STRO-001 (anti-CD74 ADC) | Mino & Jeko-1 (MCL) | 3 | Tumor eradication | [1] |
| Anti-huCanAg ADC (9c) | Hs 746T (c-Met+) | 2.5 | Complete regressions in all mice | [12] |
| Anti-huCanAg ADC (1d) | Hs 746T (c-Met+) | 2.5 | 2 complete regressions, tumors regrew | [12] |
| Anti-EpCAM–PEG4Mal–DM1 | COLO 205MDR | 0.34 - 0.68 | Marked tumor regression | [10] |
| Anti-EpCAM–SMCC–DM1 | COLO 205MDR | 0.34 - 0.68 | Modest tumor growth inhibition | [10] |
Table 3: Maximum Tolerated Dose (MTD) in Rats This table compares the safety profiles of different ADC formulations.
| ADC | MTD (mg/kg) | Key Findings | Reference |
| T-DM1 (Kadcyla) | 20 | Mortality observed at 40 mg/kg | [11] |
| Trastuzumab-AJICAP-maytansinoid | ≥ 120 | No toxicity observed up to 120 mg/kg | [11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Maytansinoid ADC via Lysine Conjugation
This protocol describes a common method for conjugating a maytansinoid derivative (e.g., DM1) to a monoclonal antibody via its surface lysine residues using a heterobifunctional linker like SMCC.[13][14] The process results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR).[14]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-Payload: N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC)-DM1
-
Modification Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification column (e.g., Sephadex G25)
-
Solvent (e.g., DMA or DMSO)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer-exchange the stock mAb solution into the Modification Buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Linker-Payload Reaction (Two-Step Approach):
-
Step 1: Antibody Modification with Linker:
-
Dissolve the SMCC linker in an organic solvent like DMA or DMSO.
-
Add a molar excess of the SMCC linker solution to the mAb solution while gently stirring. The molar ratio of linker to mAb will influence the final DAR and needs to be optimized (a typical starting point is a 5- to 10-fold molar excess).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Step 2: Purification of Modified Antibody:
-
Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a G25 column) equilibrated with the Modification Buffer.
-
Pool the protein-containing fractions.
-
-
Step 3: Conjugation with Thiolated Maytansinoid (DM1):
-
Dissolve the DM1 payload in DMA or DMSO.
-
Add the DM1 solution to the purified, maleimide-activated mAb. A typical molar excess of DM1 to mAb is 1.5 to 2-fold over the amount of linker incorporated.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
-
-
Purification of the ADC:
-
After the conjugation reaction, purify the ADC from unreacted payload and solvent using a G25 column equilibrated with a formulation buffer (e.g., PBS).
-
Collect the ADC in the eluate.
-
-
Characterization:
-
Determine the protein concentration using a standard method (e.g., UV-Vis spectroscopy at 280 nm).
-
Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[11]
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).[11]
-
Store the final ADC product at 2-8°C or frozen at -80°C as determined by stability studies.[11]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency (IC50) of the maytansinoid ADC on antigen-positive and antigen-negative cell lines.[8][10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid ADC and free maytansinoid payload
-
Cell viability reagent (e.g., WST-8, CellTiter-Glo®, or Sulforhodamine B (SRB))
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.[10]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the ADC and the free maytansinoid payload in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (background) and cells with medium but no compound (vehicle control).
-
Incubate the plates for 4 to 6 days at 37°C in a 5% CO2 incubator.[10]
-
-
Viability Measurement (WST-8 Example):
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the maytansinoid ADC on cell cycle progression, specifically looking for arrest in the G2/M phase.[5][10]
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
Maytansinoid ADC
-
PBS, Trypsin-EDTA
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium (B1200493) iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the ADC at a concentration known to be cytotoxic (e.g., 10x IC50) for a specified time course (e.g., 18-24 hours).[10] Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Use appropriate software to model the cell cycle phases (G1, S, G2/M) based on the DNA content histogram.
-
Compare the percentage of cells in the G2/M phase between treated and untreated samples.[10]
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the maytansinoid ADC in a mouse model bearing human tumor xenografts.[10]
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Tumor cell line for implantation
-
Maytansinoid ADC and vehicle control
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[10]
-
Observe the animals for any other signs of distress.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specific time period.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition between the treated groups and the vehicle control group.
-
Evaluate statistical significance and assess outcomes like tumor regression or survival benefit.[1]
-
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. imrpress.com [imrpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stable Maytansinoid B-ADC Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, potent microtubule inhibitors, are frequently utilized as payloads in ADCs. The linker, which connects the antibody to the maytansinoid, is a critical component that significantly influences the stability, efficacy, and safety of the ADC. A well-designed linker ensures that the ADC remains intact in systemic circulation, minimizing off-target toxicity, and facilitates the efficient release of the maytansinoid payload within the target tumor cells.[1][2]
These application notes provide a detailed overview of linker technologies for the development of stable maytansinoid B-ADC constructs. We will explore different linker strategies, present protocols for key experiments, and summarize quantitative data to aid in the selection of optimal linkers for your research and drug development programs.
Linker Technologies for Maytansinoid ADCs
The choice of linker technology is paramount in ADC design, dictating the mechanism of payload release and profoundly impacting the therapeutic index.[2][3] Linkers can be broadly categorized into two main classes: cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to release the maytansinoid payload in response to specific conditions prevalent within the tumor microenvironment or inside tumor cells, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes.[]
-
Disulfide Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream.[5] The steric hindrance around the disulfide bond can be modified to tune the stability and release rate of the maytansinoid.[6] For instance, introducing methyl groups adjacent to the disulfide bond can increase stability.[6]
-
Peptide Linkers: These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B.[][7] Upon internalization of the ADC into the tumor cell and trafficking to the lysosome, these proteases cleave the peptide linker, releasing the maytansinoid.[8][9] The choice of amino acid sequence can influence the cleavage rate and stability of the linker.[8]
-
Hydrazone Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), leading to the release of the maytansinoid.[5][9]
Non-Cleavable Linkers
Non-cleavable linkers, in contrast, do not have a specific chemical trigger for payload release.[10] The maytansinoid is released following the complete proteolytic degradation of the antibody backbone within the lysosome.[11][12] This results in the release of the maytansinoid still attached to the linker and a single amino acid residue (typically lysine).[12][13]
-
Thioether Linkers (e.g., SMCC): The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a commonly used non-cleavable linker that forms a stable thioether bond.[10][11][14] Ado-trastuzumab emtansine (T-DM1), a clinically approved ADC, utilizes a thioether linker to conjugate the maytansinoid DM1 to the antibody.[1][15] These linkers generally exhibit high plasma stability, which can lead to an improved therapeutic window.[11][13]
Quantitative Data Summary
The selection of a linker has a significant impact on the Drug-to-Antibody Ratio (DAR), stability, and in vitro and in vivo efficacy of maytansinoid ADCs. The following tables summarize key quantitative data from comparative studies.
| Linker Type | Linker Example | Average DAR | In Vitro Stability (Plasma) | In Vivo Efficacy (Xenograft Model) | Reference(s) |
| Non-Cleavable | SMCC (Thioether) | 3.0 - 3.4 | High | High | [14][15][16] |
| Cleavable | SPP (Disulfide) | ~3.5 | Moderate | High | [15] |
| Cleavable | SPDB (Hindered Disulfide) | ~3.5 | Higher than SPP | High | [6] |
| Cleavable | Peptide (Val-Cit) | ~4 | High (human plasma) | High | [7][9] |
| Hydrophilic | PEG4Mal | ~3.5 | High | Improved in MDR models | [17] |
Table 1: Comparison of Different Linker Technologies for Maytansinoid ADCs.
| ADC Construct | Cell Line | IC50 (pM) | Reference(s) |
| Anti-EpCAM-SMCC-DM1 | HCT-15 (MDR1-positive) | >10,000 | [17] |
| Anti-EpCAM-PEG4Mal-DM1 | HCT-15 (MDR1-positive) | 2,000 | [17] |
| Anti-CD33 A2-SMCC-DM1 | MOLM-13 | ~100-300 | [18] |
Table 2: In Vitro Cytotoxicity of Maytansinoid ADCs with Different Linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of maytansinoid ADCs. The following are protocols for key experiments.
Protocol 1: Conjugation of Maytansinoid to Antibody via Lysine (B10760008) Residues
This protocol describes a common method for conjugating a maytansinoid derivative (e.g., DM1) to an antibody via its lysine residues using a non-cleavable SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM1 linker-payload
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
-
Purification column (e.g., Sephadex G25)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Dialyze the mAb into the conjugation buffer. Adjust the concentration to 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the SMCC-DM1 in DMA or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the SMCC-DM1 solution to the antibody solution with gentle mixing. The molar ratio of SMCC-DM1 to mAb will need to be optimized to achieve the desired DAR, typically starting with a 5-10 fold molar excess of the linker-payload.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted linker-payload and solvent by size-exclusion chromatography (e.g., Sephadex G25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the DAR by measuring the absorbance at 252 nm (for maytansinoid) and 280 nm (for the antibody) and using the respective extinction coefficients.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
Maytansinoid ADC
-
Freshly collected human or mouse plasma
-
Incubator at 37°C
-
ELISA or HPLC-based method for ADC quantification
Procedure:
-
Incubation:
-
Add the maytansinoid ADC to the plasma to a final concentration of 100-200 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
-
Quantification:
-
Quantify the amount of intact ADC in each aliquot using a validated ELISA method that detects the conjugated antibody or an HPLC method that separates the ADC from the unconjugated antibody and released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency of the maytansinoid ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
Maytansinoid ADC
-
Unconjugated antibody (as a negative control)
-
Free maytansinoid drug (as a positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the maytansinoid ADC, unconjugated antibody, and free maytansinoid drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to maytansinoid ADC linker technology.
Caption: Mechanisms of maytansinoid release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for the preparation and characterization of maytansinoid ADCs.
Caption: Logical relationship between linker choice and key ADC properties.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. books.rsc.org [books.rsc.org]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Maytansinoid B-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents frequently utilized as payloads in ADCs due to their subnanomolar cytotoxicity.[1] The covalent linkage of these maytansinoids to an antibody, often through lysine (B10760008) residues, results in a heterogeneous mixture of ADC species.[2][3][4] This heterogeneity necessitates a comprehensive suite of analytical methods to ensure the quality, consistency, and efficacy of the final drug product.
This document provides detailed application notes and protocols for the essential analytical methods used to characterize Maytansinoid B-ADCs. These methods are critical for determining key quality attributes, including drug-to-antibody ratio (DAR), size variants (aggregation), charge variants, and payload distribution.
Key Analytical Attributes of this compound-ADCs
The characterization of this compound-ADCs focuses on several critical quality attributes that can impact their efficacy, safety, and pharmacokinetic properties.[2][4][5]
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a crucial parameter.[5] An optimal DAR is essential for balancing potency and potential toxicity.[2][3][4]
-
Size Variants: The presence of aggregates or fragments can affect the ADC's stability, efficacy, and immunogenicity.[6]
-
Charge Variants: The conjugation of maytansinoids to lysine residues can alter the overall charge of the antibody, leading to a heterogeneous mixture of charge isoforms.[7][8][9]
-
Free Drug Levels: The amount of unconjugated cytotoxic payload must be carefully monitored as it can contribute to off-target toxicity.[5]
-
Payload Distribution: Understanding which antibody chains (heavy or light) are conjugated and the distribution of drug-linked forms is important for ensuring product consistency.[5][10]
Experimental Workflows and Methodologies
A multi-faceted analytical approach is required for the comprehensive characterization of this compound-ADCs. The following diagram illustrates a typical workflow.
Caption: Overall workflow for this compound-ADC characterization.
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical parameter that directly influences the ADC's potency and therapeutic index.[2][3][4] Several orthogonal methods are employed to accurately determine the DAR.
UV/Vis Spectroscopy
This is a straightforward and widely used technique for determining the average DAR.[5][11] It relies on the distinct UV absorbance maxima of the antibody (typically at 280 nm) and the maytansinoid payload.[11]
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free maytansinoid drug-linker at both 280 nm and the payload's absorbance maximum (e.g., ~252 nm for DM1).
-
Measure ADC Absorbance: Record the UV/Vis spectrum of the purified ADC solution.
-
Calculate Concentrations: Use the Beer-Lambert law and the measured absorbances at the two wavelengths to solve a system of two linear equations to determine the molar concentrations of the antibody and the payload.
-
Calculate DAR: The DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic maytansinoid molecules increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR) with a mobile phase gradient.
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Gradient Elution: Equilibrate the column in high salt buffer and inject the ADC sample. Elute with a decreasing salt gradient.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species. The average DAR is calculated as the weighted average of the DAR values for each peak.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a highly accurate determination of the DAR and the distribution of different drug-loaded species.[10][12]
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to reduce spectral complexity.[10] For more detailed analysis, the ADC can be reduced to separate the light and heavy chains.
-
LC-MS Analysis:
-
Intact Mass Analysis: Use a reversed-phase column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid). The eluent is directly introduced into the mass spectrometer.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is used.
-
-
Data Deconvolution: The raw mass spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This spectrum will show peaks corresponding to the unconjugated antibody and the antibody with one, two, three, etc., conjugated maytansinoids.
-
DAR Calculation: The average DAR is calculated from the relative abundance of each drug-loaded species.
Table 1: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Differential absorbance of protein and payload.[11] | Simple, rapid, and requires minimal sample.[11] | Provides only the average DAR, not the distribution. Requires accurate extinction coefficients. |
| HIC | Separation based on hydrophobicity. | Provides information on the distribution of DAR species. | Resolution may be limited for complex mixtures. |
| Mass Spectrometry | Separation based on mass-to-charge ratio.[10] | Highly accurate, provides detailed information on DAR distribution and location of conjugation.[10][12] | Requires specialized instrumentation and expertise. |
Size Variant Analysis
Size exclusion chromatography (SEC) is the primary method for quantifying aggregates and fragments in ADC preparations.[6][13]
Caption: Workflow for Size Exclusion Chromatography (SEC).
Protocol:
-
Column and Mobile Phase: Use a SEC column (e.g., TSKgel G3000SWxl) with an isocratic mobile phase.
-
Mobile Phase: A phosphate-based buffer with a salt (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95) is commonly used to minimize non-specific interactions with the column matrix.[5]
-
-
Sample Preparation: Dilute the ADC sample in the mobile phase.
-
Chromatography: Inject the sample and run the analysis under isocratic conditions.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). The percentage of each is calculated relative to the total peak area.
Table 2: Typical SEC Results for a this compound-ADC
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregates | Earlier | < 5% | ≤ 5% |
| Monomer | Main Peak | > 95% | ≥ 95% |
| Fragments | Later | < 1% | ≤ 1% |
Charge Variant Analysis
The conjugation of maytansinoids to lysine residues neutralizes the positive charge of the lysine, leading to a more acidic pI.[7][8] Imaged Capillary Isoelectric Focusing (icIEF) and Ion-Exchange Chromatography (IEX) are powerful techniques for resolving these charge variants.[7][8][9]
Imaged Capillary Isoelectric Focusing (icIEF)
icIEF separates proteins based on their isoelectric point (pI) in a capillary.
Protocol:
-
Sample Preparation: The sample is mixed with carrier ampholytes, pI markers, and a stabilizing agent (e.g., methyl cellulose).[14] Urea may be added to improve resolution.[14]
-
Focusing: A voltage is applied across the capillary, causing the carrier ampholytes to form a pH gradient. The ADC molecules migrate until they reach the pH corresponding to their pI, where they become neutrally charged and stop moving.
-
Imaging: The entire capillary is imaged at 280 nm to detect the focused protein bands.
-
Data Analysis: The pI of each charge variant is determined by comparison to the pI markers. The relative abundance of each variant is calculated from the peak area.
Table 3: icIEF Experimental Parameters
| Parameter | Condition |
| Capillary | Fused silica, neutral coating |
| Carrier Ampholytes | A mixture covering a pH range appropriate for the ADC (e.g., pH 3-10 and pH 8-10.5)[14] |
| pI Markers | At least two with known pIs bracketing the expected pI range of the ADC. |
| Focusing Voltage | e.g., 3000 V for 10 minutes.[14] |
| Detection | CCD camera at 280 nm.[14] |
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. For ADCs, cation-exchange chromatography is typically used.
Protocol:
-
Column and Mobile Phases: Use a cation-exchange column (e.g., BioResolve SCX mAb) with a pH or salt gradient.[9]
-
Gradient Elution: Equilibrate the column in Mobile Phase A and inject the sample. Elute with an increasing gradient of Mobile Phase B.
-
Data Analysis: More acidic species (higher DAR) will elute earlier. The relative percentage of each charge variant is determined by peak integration.
Payload and Glycan Analysis by Mass Spectrometry
Mass spectrometry is indispensable for detailed structural characterization, including confirming the identity of the payload and characterizing the glycan profile of the antibody.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. scilit.com [scilit.com]
- 8. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 9. lcms.cz [lcms.cz]
- 10. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In vivo Efficacy Studies of Maytansinoid B-ADCs in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Maytansinoid B-Antibody-Drug Conjugates (ADCs) using xenograft models. The information compiled is intended to guide researchers in the design, execution, and interpretation of preclinical studies to evaluate the therapeutic potential of this important class of bioconjugates.
Introduction to this compound-ADCs
Maytansinoids are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] Their high cytotoxicity makes them unsuitable for systemic administration as standalone agents due to a narrow therapeutic window and significant side effects.[2] However, by conjugating maytansinoids to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens, their cytotoxic payload can be delivered directly to cancer cells, thereby increasing the therapeutic index.[3][4] This targeted approach minimizes systemic exposure and associated toxicities.[3]
The general mechanism of action for a this compound-ADC involves several key steps:
-
Circulation and Targeting: The ADC is administered intravenously and circulates throughout the body.[3]
-
Antigen Binding: The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells.[4]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4]
-
Lysosomal Trafficking and Payload Release: The internalized ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases degrade the antibody and/or cleave the linker, releasing the maytansinoid payload into the cytoplasm.[2][4]
-
Microtubule Disruption and Apoptosis: The released maytansinoid binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
Quantitative Efficacy Data of this compound-ADCs in Xenograft Models
The following tables summarize quantitative data from various preclinical in vivo studies of this compound-ADCs in different xenograft models. This data provides a comparative look at the efficacy of these agents against various tumor types.
| ADC Name | Target Antigen | Xenograft Model | Mouse Strain | Dosing Regimen | Efficacy Results | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | NCI-N87 (gastric) | Nude Rats | 2.5 mg/kg, single IV dose | Significant tumor growth inhibition compared to control.[6] | [6] |
| Trastuzumab-AJICAP-Maytansinoid | HER2 | NCI-N87 (gastric) | - | 5 mg/kg (Minimum Effective Dose) | Not specified, but TI > T-DM1.[7][8] | [7][8] |
| 7E7-DM4 | CD123 | MOLM-14 (AML) | Nu/J Mice | 1, 10, 100 mg/kg, IV | Dose-dependent tumor growth inhibition and increased survival. Complete tumor regression at 100 mg/kg with PBSE co-dosing.[9] | [9] |
| STRO-001 | CD74 | SU-DHL-6, U2932 (DLBCL) | - | <5 mg/kg to 10 mg/kg | Dose-dependent tumor regression, with complete cures at 10 mg/kg.[4] | [4] |
| STRO-001 | CD74 | Mino, Jeko-1 (MCL) | - | As low as 3 mg/kg | Significant efficacy in prolonging survival or inducing tumor regression.[4] | [4] |
| IMGC936 | ADAM9 | Cell line-derived and patient-derived xenografts | - | Not specified | Potent antitumor activity.[2] | [2] |
| huC242-SPDB-DM4 | CanAg | HT-29 (colon) | SCID Mice | 50 µg/kg, single dose | Greater tumor growth inhibition than huC242-SMCC-DM1.[10] | [10] |
| huC242-SMCC-DM1 | CanAg | COLO 205 (colon) | SCID Mice | 300 and 600 µg/kg conjugated DM1, single IV bolus | Dose-dependent tumor growth inhibition.[11] | [11] |
| Anti-CanAg-PEG4Mal-DM1 | CanAg | COLO 205MDR (colon) | SCID Mice | 300 and 600 µg/kg conjugated DM1, single IV bolus | More effective than anti-CanAg-SMCC-DM1 in this multidrug-resistant model.[11] | [11] |
Experimental Protocols
Xenograft Model Establishment
A robust and reproducible xenograft model is critical for evaluating the in vivo efficacy of ADCs. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.
Materials:
-
Cancer cell line or patient-derived tumor tissue
-
Immunocompromised mice (e.g., Nude, SCID, NSG)[12]
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge for cell injections)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation (for CDX models):
-
Culture cancer cells in appropriate media to 80-90% confluency.
-
Harvest cells using trypsin or a cell scraper.
-
Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 106 to 1 x 107 cells per injection). Keep on ice.
-
-
Tumor Tissue Preparation (for PDX models):
-
Aseptically collect fresh tumor tissue from a patient.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Alternatively, enzymatically digest the tissue to create a single-cell suspension.
-
-
Tumor Implantation:
-
Anesthetize the mice using an approved method (e.g., isoflurane).
-
Shave and sterilize the injection site (typically the flank or mammary fat pad).
-
For CDX models, subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
For PDX models, implant the tumor fragments subcutaneously using a trocar.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[13]
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[6]
-
Monitor the body weight of the animals as an indicator of toxicity.[9]
-
Randomize mice into treatment and control groups when tumors reach the desired average volume.[11]
-
In vivo Efficacy Study of this compound-ADC
Materials:
-
Tumor-bearing mice
-
This compound-ADC
-
Vehicle control (e.g., sterile PBS, saline)
-
Dosing syringes and needles
-
Anesthesia (if required for dosing route)
Protocol:
-
ADC Formulation:
-
Reconstitute the lyophilized ADC in the appropriate vehicle as per the manufacturer's instructions or study design. The final formulation should be sterile and suitable for injection.
-
-
Dosing:
-
Administer the this compound-ADC and vehicle control to their respective groups. The route of administration is typically intravenous (IV) via the tail vein.[9]
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[14] The specific dose and schedule will depend on the ADC's potency and tolerability, often determined in prior dose-finding studies.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.[6][9]
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.
-
Record the date of euthanasia for each animal. Euthanasia is typically performed when tumors reach a predetermined maximum size, when body weight loss exceeds a certain percentage (e.g., 20%), or if the animal shows signs of significant distress.
-
-
Endpoint Analysis:
-
The primary efficacy endpoint is often tumor growth inhibition (%TGI).
-
Other important endpoints include tumor regression, complete responses (CR), partial responses (PR), and overall survival.[6]
-
At the end of the study, tumors and organs of interest can be harvested for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway for this compound-ADC Induced Apoptosis
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Maytansinoid B and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[][2] Originally isolated from Maytenus ovatus, these ansa macrolides have demonstrated significant anti-tumor activity. However, their development as standalone chemotherapeutics was hindered by a narrow therapeutic window and systemic toxicity.[] The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing them to be used as highly potent payloads delivered specifically to cancer cells, thereby minimizing off-target effects.[2][4]
Maytansinoid derivatives, such as DM1 (mertansine) and DM4 (ravtansine), are widely used in ADC development.[][4] A specific derivative, Maytansinoid B, is also utilized as a cytotoxic component in ADCs like SAR3419 for B-cell malignancies.[5] These agents are conjugated to monoclonal antibodies (mAbs) via chemical linkers. Upon binding to a target antigen on the cancer cell surface, the ADC is internalized, and the maytansinoid payload is released, leading to cell cycle arrest and apoptosis.[2]
These application notes provide an overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of maytansinoids when used in an ADC format. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the preclinical evaluation of maytansinoid-based ADCs.
Pharmacodynamic (PD) Modeling: Assessing Cytotoxicity and Mechanism of Action
The primary pharmacodynamic effect of maytansinoids is potent cytotoxicity against actively dividing cells. This is achieved by disrupting microtubule dynamics, leading to arrest in the G2/M phase of the cell cycle.[] PD modeling is crucial for determining the potency (e.g., IC50) and confirming the mechanism of action of maytansinoid ADCs.
Data Presentation: In Vitro Cytotoxicity of Maytansinoids
The cytotoxic potency of maytansinoids and their ADC counterparts is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound/ADC | Cell Line(s) | IC50 Range | Reference(s) |
| Maytansinoids (general) | Various tumor cell lines (e.g., lymphoma) | 10 - 90 pM | [5] |
| Maytansine | KB (human head and neck cancer) | sub-nanomolar | [6] |
| Maytansine | P-388 (murine lymphocytic leukemia) | ~0.6 pM | [4] |
| STRO-001 (anti-CD74 ADC) | Non-Hodgkin Lymphoma (NHL) cell lines | sub-nanomolar to nanomolar | [2] |
Diagram: Mechanism of Action of Maytansinoid ADCs
Caption: Workflow of a maytansinoid ADC from binding to apoptosis induction.
Experimental Protocols: Pharmacodynamics
This protocol determines the IC50 of a maytansinoid ADC against antigen-positive cancer cells.[7][8]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Maytansinoid ADC and a non-targeting isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[9]
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADC and the isotype control ADC in complete medium. A typical concentration range might be from 1 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a vehicle control.
-
Incubate for 72-96 hours at 37°C, 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate overnight at 37°C in the dark or shake for 15-30 minutes, depending on the solubilizing agent.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
This protocol is used to confirm that the maytansinoid ADC induces cell cycle arrest at the G2/M phase.[10][11]
Materials:
-
Target cancer cells
-
6-well plates
-
Maytansinoid ADC
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Fixation solution: Ice-cold 70% ethanol (B145695)
-
Staining solution: PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[10]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the maytansinoid ADC at a concentration around its IC50 value for a specified time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Combine all cells from each well and wash once with 5 mL of ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, slowly add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[10]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls to identify G2/M arrest.
-
Pharmacokinetic (PK) Modeling: Characterizing ADC Disposition
The pharmacokinetics of an ADC are complex, as they involve the disposition of the intact conjugate, the total antibody, and the released payload and its catabolites.[12] PK studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the maytansinoid ADC.
Data Presentation: Preclinical Pharmacokinetics of a Maytansinoid ADC
The following table summarizes the pharmacokinetic parameters of Trastuzumab Emtansine (T-DM1), a well-characterized maytansinoid ADC, in rats following a single intravenous injection.
| Analyte | Dose | Cmax (µg/mL) | AUCinf (h·µg/mL) | CL (mL/h/kg) | Vss (mL/kg) | t1/2 (h) | Reference |
| T-DM1 (conjugated) | 20 mg/kg | 465 ± 21.6 | 28900 ± 4200 | 0.70 ± 0.10 | 92.0 ± 12.0 | 90.9 ± 11.0 | [13] |
| Total Trastuzumab | 20 mg/kg | 550 ± 35.8 | 51100 ± 7500 | 0.40 ± 0.06 | 65.3 ± 8.0 | 114 ± 14.5 | [13] |
| DM1 (unconjugated) | 20 mg/kg | 0.007 ± 0.001 | 0.28 ± 0.08 | 75.3 ± 21.8 | 1850 ± 1210 | 18.6 ± 12.0 | [13] |
| Data are presented as mean ± standard deviation. |
These data show that the intact ADC (T-DM1) has a slower clearance and longer half-life than the unconjugated payload (DM1), highlighting the role of the antibody in controlling the disposition of the cytotoxic agent.[13] The clearance of the ADC is faster than the total antibody, which is partly due to deconjugation of the payload over time.[13][14]
Diagram: Preclinical Pharmacokinetic Study Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study of an ADC.
Experimental Protocol: Pharmacokinetics
This protocol describes a general method for measuring the concentration of an intact maytansinoid ADC in plasma samples.[15]
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (e.g., anti-human IgG Fc specific)
-
Detection antibody (e.g., anti-maytansinoid antibody conjugated to Horseradish Peroxidase - HRP)
-
ADC standard for calibration curve
-
Plasma samples from PK study
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to 2-5 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.[16]
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[16]
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a standard curve by serially diluting the ADC standard in blocking buffer or control plasma.
-
Dilute plasma samples as needed.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the HRP-conjugated anti-maytansinoid detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[16]
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the ADC standards.
-
Use a suitable regression model (e.g., 4PL) to fit the curve.
-
Calculate the concentration of the ADC in the unknown samples by interpolating their absorbance values from the standard curve.
-
References
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A mechanistic pharmacokinetic model elucidating the disposition of trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) for treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Formulation Development for Maytansinoid B-Containing Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant interest in oncology due to their high cytotoxicity.[1][2] Derivatives such as Maytansinoid B, DM1 (Mertansine), and DM4 are frequently utilized as payloads in Antibody-Drug Conjugates (ADCs).[3] ADCs are designed to selectively deliver these potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[2] The formulation of maytansinoid-containing therapeutics, particularly ADCs, is a critical aspect of their development, influencing their stability, efficacy, and safety.[4]
These application notes provide a comprehensive overview of the key considerations and methodologies for the formulation development of this compound-containing therapeutics. Detailed protocols for essential experiments are included to guide researchers in this process.
I. Physicochemical Properties and Pre-formulation Studies
A thorough understanding of the physicochemical properties of the maytansinoid payload and the final ADC product is fundamental for successful formulation development.
Solubility
Maytansinoids are generally hydrophobic, which can present challenges in aqueous formulations.[2] Solubility assessments are crucial to identify suitable solvent systems for conjugation and the final formulation.
Table 1: Solubility of Maytansinoid Derivatives
| Compound | Solvent | Solubility | Reference |
| Mertansine (DM1) | Ethanol | ~0.25 mg/mL | [5] |
| DMSO | ~20 mg/mL | [5] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [5] | |
| 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | [5] | |
| Maytansinoid DM4 | DMSO | Soluble | |
| Chloroform | Slightly Soluble | ||
| Methanol | Slightly Soluble |
Stability
The stability of both the maytansinoid payload and the ADC is critical for maintaining therapeutic efficacy and ensuring patient safety. Degradation can occur through hydrolysis of the linker, modification of the payload, or aggregation of the antibody.[6][7] Stability studies should be conducted under various stress conditions, including different pH levels and temperatures.
Table 2: Factors Influencing Maytansinoid ADC Stability
| Factor | Effect on Stability | Mitigation Strategies | Reference |
| pH | Can affect the hydrolysis of linkers and lead to aggregation. Optimal pH is typically between 5.0 and 7.0. | Formulation with appropriate buffering agents (e.g., histidine, citrate, succinate).[7][8] | |
| Temperature | Higher temperatures can accelerate degradation and aggregation. | Storage at controlled refrigerated (2-8°C) or frozen temperatures. Lyophilization for long-term stability.[6][9] | |
| Oxidation | Maytansinoid payloads can be susceptible to oxidation. | Inclusion of antioxidants (e.g., methionine) in the formulation. Control of dissolved oxygen. | |
| Light Exposure | Photodegradation can occur. | Protection from light during manufacturing and storage. | |
| Aggregation | Hydrophobic interactions of the payload can induce ADC aggregation, leading to loss of efficacy and potential immunogenicity. | Use of surfactants (e.g., polysorbate 20 or 80) and other excipients (e.g., sucrose, trehalose). Optimization of the drug-to-antibody ratio (DAR).[10][11] |
II. Formulation Components for Maytansinoid ADCs
The selection of appropriate excipients is crucial for developing a stable and effective ADC formulation.
Table 3: Common Excipients in ADC Formulations
| Excipient Category | Examples | Function | Reference |
| Buffering Agents | Histidine, Citrate, Succinate, Acetate, Phosphate | Maintain pH and enhance stability. | [8] |
| Tonicity Modifiers | Sodium Chloride, Sucrose, Trehalose, Mannitol | Adjust the tonicity of the formulation for parenteral administration. | |
| Bulking Agents (for Lyophilization) | Sucrose, Trehalose, Mannitol, Glycine | Provide an elegant cake structure and protect the ADC during freeze-drying. | [9] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation and surface adsorption. | [10] |
| Antioxidants | Methionine, Ascorbic Acid | Protect against oxidative degradation. |
III. Experimental Protocols
Protocol for Maytansinoid-Antibody Conjugation (Lysine-based)
This protocol describes a common method for conjugating a thiol-containing maytansinoid derivative (e.g., DM1) to the lysine (B10760008) residues of a monoclonal antibody using a heterobifunctional linker such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC linker
-
Thiolated maytansinoid (e.g., DM1)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Tangential flow filtration (TFF) system or size-exclusion chromatography (SEC) column for purification
Workflow Diagram:
Caption: Workflow for lysine-based maytansinoid-antibody conjugation.
Procedure:
-
Antibody Modification:
-
Dissolve the SMCC linker in an organic co-solvent like DMA or DMSO.
-
Add the SMCC solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification of Modified Antibody:
-
Remove the excess, unreacted SMCC linker using tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
-
Buffer exchange the modified antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
-
Conjugation:
-
Dissolve the thiolated maytansinoid (e.g., DM1) in DMA or DMSO.
-
Add the maytansinoid solution to the purified, modified antibody solution. The molar ratio of maytansinoid to antibody will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
-
Purification of the ADC:
-
Remove unreacted maytansinoid and other small molecules by TFF or SEC.
-
Buffer exchange the purified ADC into the final formulation buffer.
-
-
Characterization:
-
Determine the protein concentration, DAR, and percentage of aggregation.
-
Protocol for Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity. It can be determined using several methods.
Method 1: UV-Vis Spectroscopy
This method is based on the differential absorbance of the antibody and the maytansinoid at specific wavelengths.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the maytansinoid (e.g., ~252 nm for DM1).
-
Calculate the concentration of the antibody and the maytansinoid using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the maytansinoid to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated maytansinoid molecules.
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient. Species with higher DAR will elute later.
-
Calculate the weighted average DAR from the peak areas of the different ADC species.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the maytansinoid ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
Maytansinoid ADC, unconjugated antibody, and free maytansinoid
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the maytansinoid ADC, unconjugated antibody, and free maytansinoid. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Table 4: Representative IC50 Values for Maytansinoid-Containing Therapeutics
| Therapeutic | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 | Breast Cancer (HER2+) | ~1 | [5] |
| BT-474 | Breast Cancer (HER2+) | Varies | [12] | |
| NCI-N87 | Gastric Cancer (HER2+) | Varies | [12] | |
| Mirvetuximab soravtansine | Ovarian Cancer Cell Lines (FRα-high) | Ovarian Cancer | Varies | |
| Maytansine | MCF7 | Breast Cancer | 0.71 | [13] |
| S-methyl DM1 | MCF7 | Breast Cancer | 0.33 | [13] |
| STRO-001 | NHL Cell Lines | Non-Hodgkin's Lymphoma | Nanomolar to sub-nanomolar | [2] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and drug-to-antibody ratio.
Protocol for In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a maytansinoid ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cells that express the target antigen
-
Matrigel (optional)
-
Maytansinoid ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment: Administer the maytansinoid ADC, vehicle control, and other controls (e.g., unconjugated antibody) to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point. Euthanize the animals and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
IV. Mechanism of Action and Signaling Pathway
Maytansinoids exert their cytotoxic effect by inhibiting the assembly of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Signaling Pathway Diagram:
Caption: Mechanism of action of a maytansinoid ADC.
V. Conclusion
The formulation development of this compound-containing therapeutics is a multifaceted process that requires a deep understanding of the physicochemical properties of the drug and the biological system. The protocols and data presented in these application notes provide a framework for the rational design and development of stable and effective formulations. Careful optimization of the formulation components and manufacturing processes is essential to ensure the successful clinical translation of these potent anti-cancer agents.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 9. imrpress.com [imrpress.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Maytansinoid-Induced Systemic Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Maytansinoid B-induced systemic toxicity in preclinical in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic toxicities observed with maytansinoid-based antibody-drug conjugates (ADCs) in vivo?
A1: The most commonly reported dose-limiting toxicities for maytansinoid ADCs are hepatotoxicity, peripheral neuropathy, and hematologic toxicities, including thrombocytopenia and neutropenia.[1][2] Ocular toxicity has also been noted, particularly with ADCs containing the DM4 maytansinoid payload.[2][3][4] These toxicities can be influenced by the specific maytansinoid derivative, the linker chemistry, and the drug-to-antibody ratio (DAR).[2][5]
Q2: What are the underlying mechanisms of maytansinoid-induced hepatotoxicity?
A2: Maytansinoid-induced hepatotoxicity can occur through both target-dependent and target-independent mechanisms. A key target-independent mechanism involves the interaction of the maytansinoid payload (specifically DM1 and DM4) with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes.[1][3] This interaction, independent of the antibody's target antigen, can lead to plasma membrane damage, microtubule disorganization, and apoptosis of liver cells.[1][6] Additionally, non-specific uptake of the ADC by the liver's reticuloendothelial system contributes to hepatotoxicity.[7]
Q3: How can linker chemistry influence the systemic toxicity of maytansinoid ADCs?
A3: Linker stability is a critical factor in the safety profile of maytansinoid ADCs. Premature release of the maytansinoid payload in systemic circulation, due to unstable linkers, can lead to widespread off-target toxicity.[8] The choice between cleavable and non-cleavable linkers can also impact the toxicity profile. While cleavable linkers can contribute to a "bystander effect" by releasing the payload to kill neighboring tumor cells, this can also exacerbate off-target toxicities if the payload is released in healthy tissues.[9] Conversely, non-cleavable linkers generally result in better tolerability due to reduced systemic exposure to the free drug.[9] The use of hydrophilic linkers, such as PEG4Mal, has been shown to help bypass multidrug resistance mechanisms and can alter the pharmacokinetic properties of the ADC, potentially impacting its toxicity profile.[3]
Q4: What is the role of the drug-to-antibody ratio (DAR) in maytansinoid ADC toxicity?
A4: The drug-to-antibody ratio (DAR) significantly affects the therapeutic index of maytansinoid ADCs. Higher DAR values can lead to faster systemic clearance, lower tolerability, and a narrower therapeutic window.[9] For instance, maytansinoid-conjugated ADCs with a DAR of 10 showed a 5-fold higher clearance and reduced in vivo efficacy and tolerability compared to ADCs with a DAR below 6.[9] Therefore, optimizing the DAR is a key strategy to balance efficacy and toxicity.
Q5: What is "inverse targeting" and how can it mitigate maytansinoid-induced toxicity?
A5: "Inverse targeting" is a novel strategy designed to reduce the systemic toxicity of ADCs. It involves the co-administration of a payload-binding agent, such as a single-domain antibody (sdAb), that can bind to and neutralize any prematurely released maytansinoid payload in the circulation.[10][11] This approach aims to decrease the exposure of healthy tissues to the toxic payload, thereby increasing the maximum tolerated dose (MTD) of the ADC and widening its therapeutic window.[10]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hepatotoxicity observed in an in vivo study.
| Potential Cause | Troubleshooting Step |
| Linker Instability | Assess the in vitro and in vivo stability of the ADC linker. (See Experimental Protocol 3). Consider re-engineering the ADC with a more stable linker. |
| High Drug-to-Antibody Ratio (DAR) | Characterize the DAR of your ADC batch. If the DAR is high (e.g., >6), consider producing a new batch with a lower, more optimized DAR.[9] |
| CKAP5-Mediated Off-Target Toxicity | Investigate the potential for your maytansinoid payload to bind to CKAP5 on hepatocytes.[1][6] This can be explored in vitro using primary hepatocytes. |
| Non-Specific ADC Uptake | Evaluate the biodistribution of the ADC to understand its accumulation in the liver. Consider engineering the Fc region of the antibody to reduce uptake by the liver's reticuloendothelial system.[12] |
Issue 2: Significant peripheral neuropathy observed in rodent models.
| Potential Cause | Troubleshooting Step |
| High Cumulative Dose | Review the dosing regimen. Consider reducing the dose per administration or increasing the interval between doses to minimize cumulative exposure. |
| Model Sensitivity | Ensure the chosen rodent model and assessment methods are sensitive enough to detect subtle signs of neuropathy. (See Experimental Protocol 2). Increasing the duration of the study may be necessary to observe neuropathy.[13] |
| Payload-Specific Neurotoxicity | Be aware that different maytansinoid derivatives may have varying propensities for inducing neurotoxicity. A thorough literature review of the specific payload is recommended. |
Quantitative Data
Table 1: Maximum Tolerated Dose (MTD) of Maytansinoid ADCs in Preclinical Models
| ADC | Target | Maytansinoid Payload | Linker | Animal Model | MTD | Reference |
| anti-CanAg-SMCC-DM1 | CanAg | DM1 | SMCC (non-cleavable) | CD-1 Mice | ~2.2 mg/kg | [14] |
| anti-CanAg-PEG4Mal-DM1 | CanAg | DM1 | PEG4Mal (hydrophilic) | CD-1 Mice | ~2.2 mg/kg | [14] |
| 7E7-DM4 | CD123 | DM4 | - | Swiss-Webster Mice | 55 mg/kg | [10] |
| Trastuzumab-AJICAP-maytansinoid | HER2 | Maytansinoid | AJICAP | Rats | ≥ 120 mg/kg | [15] |
| T-DM1 | HER2 | DM1 | SMCC (non-cleavable) | Rats | ≥ 20 mg/kg | [15] |
Experimental Protocols
Protocol 1: Assessment of Maytansinoid-Induced Hepatotoxicity in Mice
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Dosing: Administer the maytansinoid ADC intravenously at various dose levels. Include a vehicle control group.
-
Monitoring: Monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 24, 48, and 72 hours post-dose) via a suitable method (e.g., retro-orbital sinus or tail vein).
-
Serum Chemistry: Analyze the serum for liver enzyme levels, specifically alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), as indicators of liver damage.[16]
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and other pathological changes.[16]
Protocol 2: Evaluation of Maytansinoid-Induced Peripheral Neuropathy in Rats
-
Animal Model: Use a rat strain commonly employed for neuropathy studies (e.g., Sprague-Dawley).
-
Dosing: Administer the maytansinoid ADC, typically over a longer duration to allow for the development of neuropathy.[13]
-
Functional Assessment:
-
Behavioral Tests: Perform tests to assess sensory deficits, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[17]
-
Nerve Conduction Studies: Measure nerve conduction velocity in peripheral nerves (e.g., sciatic or tail nerve) using minimally invasive electrodes to assess nerve function.[18]
-
-
Histopathology:
-
Nerve Fiber Analysis: Process the tissues for microscopic examination. Quantify nerve fiber density and assess for signs of axonal degeneration and demyelination.[18]
Protocol 3: In Vivo Linker Stability Assay
-
Animal Model: Administer the maytansinoid ADC to a suitable animal model (e.g., mouse or rat).
-
Plasma Sample Collection: Collect plasma samples at various time points post-administration.
-
Quantification of ADC Components: Use analytical methods to measure the concentrations of:
-
Total antibody (conjugated and unconjugated).
-
Antibody-conjugated maytansinoid.
-
Free maytansinoid payload and its metabolites.
-
-
Analytical Methods:
-
Data Analysis: Calculate the in vivo half-life of the ADC and the rate of payload deconjugation to determine linker stability.[19]
Visualizations
Caption: Mechanisms of on-target efficacy and off-target toxicity of maytansinoid ADCs.
Caption: Troubleshooting workflow for addressing high in vivo toxicity of maytansinoid ADCs.
References
- 1. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Peripheral neuropathy with microtubule inhibitor containing antibody drug conjugates: Challenges and perspectives in translatability from nonclinical toxicology studies to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. imrpress.com [imrpress.com]
- 16. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability and solubility of Maytansinoid B formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B formulations. The information is designed to help overcome common challenges related to the stability and solubility of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound has very poor aqueous solubility. Precipitation is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous buffer. The organic solvent concentration may not be sufficient to maintain solubility. Consider using a formulation with solubilizing excipients.
Q2: What are the primary causes of this compound degradation in my formulation?
A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis of the C-3 ester side chain, which results in the formation of the less potent maysine. Other modifications can also occur, particularly around the C-9 carbinolamide.[1] Degradation can be accelerated by exposure to non-optimal pH, elevated temperatures, and light.
Q3: How can I improve the solubility of this compound in my formulation?
A3: Several strategies can enhance the solubility of this compound. These include the use of co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), and complexing agents like sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD).[2] Formulating this compound as an amorphous solid dispersion with polymers can also significantly improve its dissolution characteristics.
Q4: What storage conditions are recommended for this compound formulations?
A4: To minimize degradation, this compound formulations should be stored at low temperatures, typically -20°C or -80°C for long-term storage, and protected from light.[2] Aqueous solutions are generally not recommended for storage for more than one day.[3]
Troubleshooting Guides
Issue 1: Precipitation Observed During Formulation or Dilution
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Increase the concentration of organic co-solvents (e.g., DMSO, ethanol) in the final formulation, if permissible for the application. 2. Incorporate solubilizing excipients such as PEG300, Tween-80, or SBE-β-CD into your formulation.[2] 3. Prepare a more concentrated stock solution in a suitable organic solvent and perform a rapid dilution into the vigorously stirred aqueous phase. |
| Incorrect pH | 1. Measure the pH of your formulation. Maytansinoid stability is pH-dependent. 2. Adjust the pH of your buffer to a range that is optimal for maytansinoid stability, typically slightly acidic to neutral. |
| Temperature Effects | 1. Ensure all components are at a controlled temperature during formulation. 2. Avoid repeated freeze-thaw cycles which can promote precipitation. |
Issue 2: Loss of Potency or Purity Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | 1. Confirm the pH of your formulation; acidic or basic conditions can accelerate hydrolysis of the C-3 ester.[1] 2. Store the formulation at or below the recommended temperature (-20°C or -80°C). 3. Protect the formulation from light by using amber vials or storing it in the dark. 4. Perform a forced degradation study to identify the specific degradation products and pathways affecting your formulation. |
| Oxidation | 1. If working with thiol-containing maytansinoid derivatives, be aware that they can oxidize to form disulfide dimers.[] 2. Consider purging your formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen. 3. Include antioxidants in your formulation if compatible with your experimental design. |
| Adsorption to Container | 1. Ensure you are using low-protein-binding tubes and containers. 2. Consider the inclusion of a surfactant like Tween-80, which can help prevent surface adsorption. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/System | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (136.01 mM) | [2] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.40 mM) | [2] |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.40 mM) | [2] |
| Mertansine (DM1) | Ethanol | ~0.25 mg/mL | [3] |
| Mertansine (DM1) | DMSO | ~20 mg/mL | [3] |
| Mertansine (DM1) | Dimethyl formamide (B127407) (DMF) | ~33 mg/mL | [3] |
| Mertansine (DM1) | 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation
This protocol describes the preparation of a this compound formulation using a co-solvent and surfactant system to improve solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. This may require sonication to fully dissolve.
-
In a separate sterile tube, prepare the vehicle by mixing the following components in the specified ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the vehicle solution until it is a clear, homogeneous mixture.
-
Slowly add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration. Vortex immediately after addition to ensure rapid and complete mixing.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, the formulation may need to be prepared at a lower concentration.
-
Store the final formulation at -20°C or -80°C in a light-protected container.
Protocol 2: Stability Assessment of this compound Formulations by RP-HPLC
This protocol outlines a general method for assessing the stability of a this compound formulation using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 3 µm particle size)
-
This compound formulation
-
This compound reference standard
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Temperature-controlled autosampler and column oven
Procedure:
-
Sample Preparation:
-
Prepare samples of the this compound formulation stored under different conditions (e.g., different temperatures, time points).
-
Dilute the samples to a suitable concentration for HPLC analysis (e.g., within the linear range of the assay) using the mobile phase or a suitable diluent.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over a set time to elute this compound and any degradation products. A typical gradient might be 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak area of the intact this compound and any observed degradation peaks.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
-
The percentage of degradation can be calculated by monitoring the decrease in the main peak area and the increase in the area of degradation product peaks.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Off-Target Effects of Maytansinoid B-ADCs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the off-target effects of Maytansinoid B-Antibody-Drug Conjugates (ADCs). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with this compound-ADCs?
A1: Off-target toxicities associated with this compound-ADCs can be broadly categorized into two main types:
-
On-target, off-tumor toxicity: This occurs when the target antigen of the ADC is expressed on healthy tissues, leading to the ADC binding to and killing normal cells.
-
Off-target, off-site toxicity: This is independent of target antigen expression and can arise from several factors:
-
Premature payload release: Instability of the linker can lead to the cleavage of the maytansinoid payload in systemic circulation before the ADC reaches the tumor. This free, highly potent drug can then indiscriminately enter and kill healthy cells.
-
Nonspecific uptake: ADCs can be taken up by healthy cells, particularly in the liver and reticuloendothelial system, through mechanisms like Fc receptor-mediated endocytosis or mannose receptor binding.
-
Bystander effect in healthy tissues: If the maytansinoid payload is cell-permeable, it can diffuse from a target cell and affect neighboring healthy cells that do not express the target antigen.
-
Q2: We are observing significant hepatotoxicity in our preclinical models. What are the potential causes and how can we investigate this?
A2: Hepatotoxicity is a known class-effect for maytansinoid ADCs.[1] The liver's role in clearing ADCs from circulation makes it particularly susceptible to off-target effects.
-
Potential Causes:
-
Nonspecific uptake by liver sinusoidal endothelial cells (LSECs) and Kupffer cells: These cells are involved in the clearance of antibodies and ADCs.
-
High drug-to-antibody ratio (DAR): ADCs with a high DAR can exhibit increased hydrophobicity, leading to faster clearance and greater accumulation in the liver.[2]
-
Linker instability: Premature release of the maytansinoid payload can lead to its accumulation in the liver.
-
-
Troubleshooting and Investigation:
-
Assess ADC clearance rates: Perform pharmacokinetic studies to determine if high DAR ADCs are clearing more rapidly.
-
Measure liver enzyme levels: Quantify serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in your animal models. A significant increase in these enzymes is indicative of liver damage.
-
Histopathological analysis: Examine liver tissue sections for signs of necrosis, inflammation, and other pathological changes.
-
Compare different linkers: If using a cleavable linker, consider testing a non-cleavable alternative or a more stable cleavable linker to see if it reduces hepatotoxicity.
-
Q3: Our ADC is showing lower than expected efficacy and signs of systemic toxicity. Could the bystander effect be a contributing factor to off-target effects?
A3: Yes, while the bystander effect can enhance anti-tumor efficacy by killing antigen-negative tumor cells, a highly permeable payload can also diffuse into healthy tissues, leading to off-target toxicity.[3]
-
Troubleshooting Steps:
-
Evaluate payload permeability: Maytansinoid metabolites from cleavable linkers are often more cell-permeable than those from non-cleavable linkers.
-
Perform an in vitro bystander effect assay: Co-culture antigen-positive and antigen-negative cells to quantify the extent of killing of the antigen-negative population. If significant bystander killing is observed, this could translate to off-target toxicity in vivo.
-
Modify the linker or payload: Consider using a linker that releases a less permeable payload or a non-cleavable linker to confine the cytotoxic effect to the target cells.
-
Q4: We are observing ocular toxicity in our in vivo studies. What is the mechanism and how can it be mitigated?
A4: Ocular toxicity is an emerging concern with some ADCs, including those with maytansinoid payloads.[1][4][5][6]
-
Potential Mechanisms:
-
On-target expression: The target antigen may be expressed at low levels in ocular tissues.
-
Nonspecific uptake: The ADC or its released payload may accumulate in the eye.
-
-
Mitigation Strategies:
-
Ophthalmic examinations: Conduct regular slit-lamp examinations in preclinical models to monitor for corneal changes.
-
Dose modification: Reducing the dose or altering the dosing schedule may help manage ocular toxicity.
-
Prophylactic treatments: In clinical settings, the use of corticosteroid eye drops is being explored to mitigate ocular surface inflammation.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of this compound-ADCs.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC Construct | Target Antigen | Cell Line (Antigen Status) | IC50 (ng/mL) | Reference |
| Trastuzumab-DM1 | HER2 | BT474 (Positive) | 13 - 43 | [7] |
| Trastuzumab-DM1 | HER2 | N87 (Positive) | 13 - 43 | [7] |
| Trastuzumab-DM1 | HER2 | MDA-MB-361-DYT2 (Moderate) | 1500 - 60000 (low DAR) | [7] |
| Trastuzumab-DM1 | HER2 | MDA-MB-361-DYT2 (Moderate) | 25 - 80 (high DAR) | [7] |
| Anti-EpCAM-SMCC-DM1 | EpCAM | HCT-15 (MDR1-positive) | >1000 | [8] |
| Anti-EpCAM-PEG4Mal-DM1 | EpCAM | HCT-15 (MDR1-positive) | ~100 | [8] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Pharmacokinetics and Tolerability
| ADC | Average DAR | Clearance Rate | Liver Accumulation (%ID/g at 2-6h) | Tolerability | Reference |
| Maytansinoid ADC | < 6 | Comparable | 7 - 10 | Better Therapeutic Index | |
| Maytansinoid ADC | 9 - 10 | Rapid | 24 - 28 | Decreased Efficacy and Tolerability |
Table 3: Incidence of Ocular Adverse Events with Maytansinoid-Containing ADCs in Clinical Trials
| ADC | Payload | Indication | Incidence of Any Ocular AE | Incidence of Severe (Grade ≥3) Ocular AE | Reference |
| Trastuzumab emtansine (T-DM1) | DM1 | Breast Cancer | 1.71% of all AEs | Not specified | [6] |
| Mirvetuximab soravtansine | DM4 | Ovarian Cancer | 61% | 6% (keratopathy) |
Note: The reporting of ocular adverse events can vary between clinical trials. This table provides a general overview based on available data.
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Cytotoxicity Assay
This assay quantifies the ability of a this compound-ADC to induce bystander killing of antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., MCF7-GFP)
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
This compound-ADC
-
Isotype control ADC (non-binding)
-
Vehicle control (e.g., PBS)
-
Plate reader with fluorescence detection capabilities or a high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells into the wells of a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the assay (typically 5,000-10,000 cells/well).
-
Include monoculture wells for each cell line as controls.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC, isotype control ADC, and vehicle in cell culture medium.
-
Carefully remove the medium from the wells and add the ADC dilutions or controls.
-
Incubate the plate for 72-120 hours.
-
-
Data Acquisition:
-
At the end of the incubation period, measure the fluorescence of the GFP-expressing Ag- cells using a plate reader (excitation/emission ~488/509 nm).
-
Alternatively, use a high-content imaging system to count the number of viable GFP-positive cells.
-
-
Data Analysis:
-
Normalize the fluorescence intensity or cell count of the treated wells to the vehicle-treated control wells to determine the percentage of viable Ag- cells.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of on-target and off-target effects of this compound-ADCs.
References
- 1. Frontiers | Ocular adverse events associated with antibody-drug conjugates: a comprehensive pharmacovigilance analysis [frontiersin.org]
- 2. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ocular adverse events associated with antibody-drug conjugates: a comprehensive pharmacovigilance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Multidrug Resistance to Maytansinoid B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to multidrug resistance (MDR) to Maytansinoid B and its derivatives, such as those used in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line has become resistant to a this compound-containing ADC. What are the most likely mechanisms of resistance?
A1: Acquired resistance to maytansinoid-based ADCs is multifactorial. The primary mechanisms observed are:
-
Upregulation of Drug Efflux Pumps: The most common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump the maytansinoid payload (like DM1) out of the cell. Key transporters implicated are ABCB1 (MDR1/P-glycoprotein) and ABCC1 (MRP1).[1][2][3][4][5]
-
Reduced Target Antigen Expression: For ADCs, a decrease in the surface expression of the target antigen (e.g., HER2 for Trastuzumab-DM1) leads to reduced ADC binding and internalization, thereby lowering the intracellular concentration of the maytansinoid.[1][2][3]
-
Impaired Lysosomal Processing: Resistance can arise from inefficient release of the cytotoxic payload from the ADC within the lysosome or impaired transport of the active catabolite from the lysosome into the cytoplasm. The lysosomal transporter SLC46A3 has been identified as crucial for the transport of maytansinoid catabolites.[4]
-
Alterations in Apoptotic Pathways: Since maytansinoids are microtubule inhibitors that induce mitotic catastrophe and apoptosis, alterations in apoptotic signaling can confer resistance. Overexpression of anti-apoptotic proteins like BCL-2 can make cells less sensitive to the cytotoxic effects of the payload.[6][7][8]
-
Activation of Pro-Survival Signaling: Activation of pathways like PI3K/AKT/mTOR can promote cell survival and potentially reduce the efficacy of the cytotoxic payload, although this is a more general mechanism of drug resistance.[4][5]
Q2: How can I experimentally determine the cause of resistance in my cell line?
A2: A systematic approach is recommended to pinpoint the resistance mechanism:
-
Confirm Resistance: Perform a dose-response cytotoxicity assay to quantify the fold-resistance of your cell line compared to the parental, sensitive line.
-
Assess Efflux Pump Activity:
-
Western Blot/qPCR: Measure the protein and mRNA expression levels of key ABC transporters (ABCB1, ABCC1).[2][9]
-
Efflux Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for ABCB1). Increased efflux of the dye, which can be blocked by a known inhibitor (e.g., verapamil, elacridar), indicates heightened pump activity.
-
-
Evaluate Target Antigen Levels:
-
Flow Cytometry: Quantify the surface expression of the target antigen on resistant versus parental cells.
-
Western Blot/ELISA: Measure total protein levels of the target antigen.
-
-
Investigate Apoptotic Pathways:
-
Western Blot: Analyze the expression levels of key apoptotic proteins, particularly anti-apoptotic members of the BCL-2 family (e.g., BCL-2, MCL-1).[6]
-
-
Test Cross-Resistance: Determine the sensitivity of the resistant cells to the unconjugated maytansinoid payload (e.g., DM1) and other chemotherapeutic agents. Minimal resistance to the free drug may point towards ADC-specific mechanisms like reduced antigen expression or impaired processing.[2]
Q3: My cells are overexpressing ABCB1/MDR1. What strategies can I use to overcome this resistance?
A3: Several strategies can be employed to circumvent ABCB1-mediated efflux:
-
Co-administration with ABC Transporter Inhibitors: Use small molecule inhibitors to block the efflux pump. While many first-generation inhibitors had toxicity issues, newer agents are under investigation.[10][11][12] Tyrosine kinase inhibitors (TKIs) have also been shown to inhibit ABC transporters.[13]
-
Modify the ADC Linker: Maytansinoids are substrates for ABC transporters.[4] Engineering the linker connecting the antibody to the maytansinoid can alter the properties of the catabolite released in the cell. Using hydrophilic linkers (e.g., PEG4Mal) can result in metabolites that are poor substrates for MDR1, thus bypassing this resistance mechanism.[4][14]
-
Switch to a Different ADC Payload: Resistant cells may retain sensitivity to ADCs with payloads that are not substrates for the overexpressed transporter. For instance, cells resistant to a maytansinoid-ADC with a non-cleavable linker have shown sensitivity to ADCs with a cleavable linker and an auristatin payload.[1][2]
-
Utilize Novel Delivery Systems: Nanotechnology-based delivery systems are being explored to enhance the intracellular concentration of maytansinoids and overcome efflux-mediated resistance.[15][16][17]
Q4: We've observed a significant decrease in HER2 expression in our T-DM1 resistant breast cancer cells. What are our options?
A4: Reduced HER2 expression is a known mechanism of resistance to T-DM1.[18] In this scenario, consider the following:
-
Switching therapeutic target: If the cells express another suitable surface antigen, an ADC targeting that antigen could be effective.
-
Using a more potent payload or a different mechanism of action: An ADC with a bystander effect might be able to kill adjacent HER2-low cells.[18] For example, Trastuzumab deruxtecan (B607063) (T-DXd) has shown efficacy in tumors with lower HER2 expression, partly due to its potent, membrane-permeable payload that can exert a bystander effect.
-
Combination Therapy: Investigate therapies that could potentially re-sensitize cells or upregulate HER2 expression, although this is a complex area of research.
Data Summary Tables
Table 1: Examples of Acquired Resistance to Trastuzumab-Maytansinoid ADC (TM-ADC)
| Cell Line Model | Fold Resistance to TM-ADC | Primary Resistance Mechanism | Cross-Resistance Profile | Retained Sensitivity |
| 361-TM | ~250-fold | Increased ABCC1 (MRP1) protein | Cross-resistant to other non-cleavable linked ADCs | ADCs with cleavable linkers and auristatin payloads; Unconjugated DM1 |
| JIMT1-TM | ~16-fold | Decreased Her2 (ErbB2) antigen | Cross-resistant to other trastuzumab-ADCs | Unconjugated DM1 and other standard chemotherapeutics |
Data synthesized from studies on acquired resistance in breast cancer cell lines chronically exposed to a trastuzumab-maytansinoid ADC.[1][2][3]
Table 2: Strategies to Mitigate this compound Resistance
| Strategy | Approach | Experimental Example | Key Finding |
| Modify ADC Linker | Use a hydrophilic linker instead of a nonpolar one. | An anti-EpCAM antibody was conjugated to DM1 via a hydrophilic PEG4Mal linker and a nonpolar SMCC linker. | The PEG4Mal-linked conjugate was significantly more potent in killing MDR1-expressing cells and tumors compared to the SMCC-linked version.[14] |
| Inhibit ABC Transporters | Co-administer with an ABC transporter inhibitor. | T-DM1 resistant cells with MRP1 upregulation were treated with a pharmacological inhibitor of MRP1. | Inhibition of MRP1 reversed the T-DM1 resistance in these cells.[5] |
| Alter ADC Payload | Switch from a maytansinoid to a different class of cytotoxic agent. | 361-TM cells, highly resistant to a maytansinoid ADC, were treated with an ADC containing an auristatin payload. | The cells retained sensitivity to the auristatin-based ADC.[1][2] |
| Target Apoptotic Pathways | Inhibit anti-apoptotic proteins like BCL-2. | Breast cancer cells with high BCL-2 expression were treated with a BCL-2 inhibitor (siRNA). | Silencing BCL-2 reversed resistance to the microtubule-targeting drug docetaxel.[6] |
Key Experimental Protocols
Protocol 1: Assessment of ABC Transporter Efflux Activity using Rhodamine 123
This protocol is designed to functionally assess the activity of ABCB1 (MDR1), a common efflux pump for maytansinoids.
Materials:
-
Parental (sensitive) and resistant cell lines
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
Rhodamine 123 (stock solution in DMSO)
-
ABCB1 inhibitor (e.g., Elacridar or Verapamil)
-
Flow cytometer
Methodology:
-
Cell Preparation: Seed parental and resistant cells in parallel to achieve 70-80% confluency on the day of the experiment.
-
Loading with Rhodamine 123:
-
Harvest cells using a non-enzymatic dissociation solution and wash with PBS.
-
Resuspend cells at a concentration of 1x10^6 cells/mL in pre-warmed culture medium.
-
Add Rhodamine 123 to a final concentration of 1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light. This allows the dye to enter the cells.
-
-
Efflux Phase:
-
For inhibitor groups, prepare cell suspensions in medium containing the ABCB1 inhibitor at its optimal concentration.
-
Wash the Rhodamine 123-loaded cells twice with cold PBS to remove extracellular dye.
-
Resuspend the cell pellets in pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours. This allows active pumps to efflux the dye.
-
-
Flow Cytometry Analysis:
-
After the efflux period, place cells on ice to stop the transport process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel).
-
Collect data for at least 10,000 events per sample.
-
-
Interpretation: Resistant cells with high ABCB1 activity will show lower intracellular Rhodamine 123 fluorescence compared to parental cells. The fluorescence in resistant cells should increase in the presence of the ABCB1 inhibitor, confirming pump-specific efflux.
Protocol 2: Western Blot for Expression of ABCC1 and BCL-2
This protocol details the detection and relative quantification of proteins involved in maytansinoid resistance.
Materials:
-
Parental and resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ABCC1, anti-BCL-2, anti-β-actin or GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Protein Extraction:
-
Wash cell monolayers with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Boil samples for 5 minutes at 95°C.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ABCC1, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Compare the normalized expression between parental and resistant cell lines.
Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 on drug resistance in breast cancer polyploidy-induced spindle poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The controversial role of ABC transporters in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Maytansinoids in cancer therapy: advancements in antibody-drug conjugates and nanotechnology-enhanced drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing drug-to-antibody ratio (DAR) for Maytansinoid B-ADCs
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) for Maytansinoid B-Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the ADC development workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and characterization of this compound-ADCs.
Problem 1: Average DAR is Consistently Too Low
Q: My average DAR is significantly lower than the target of 3.5–4, despite using the recommended molar excess of the maytansinoid-linker. What are the potential causes and solutions?
A: A lower-than-expected DAR is a common issue that can stem from several factors related to the reagents or reaction conditions.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Maytansinoid-Linker | Verify Reagent Activity: The maytansinoid-linker, particularly if it contains a reactive moiety like an N-hydroxysuccinimide (NHS) ester, is susceptible to hydrolysis. Use freshly prepared linker solution for conjugation. If using a previously stored stock, qualify its activity via a small-scale test conjugation. |
| Suboptimal Reaction pH | Optimize pH: For lysine-based conjugation with NHS esters, the reaction efficiency is pH-dependent. Standard protocols often recommend a pH of 7.4–8.5.[1] If the pH is too low, the deprotonation of lysine's epsilon-amino group is inefficient, leading to poor reactivity. Verify the pH of your reaction buffer immediately before adding the linker. |
| Inefficient Antibody Modification | Check Antibody Reduction (for Cysteine Conjugation): If conjugating to native or engineered cysteines, ensure the interchain disulfide bonds are sufficiently reduced. Use a reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiol groups for conjugation.[2] |
| Premature Quenching of Reaction | Review Quenching Step: Ensure the quenching agent (e.g., Tris or glycine) is added only after the intended reaction time has elapsed. Premature addition will halt the conjugation process. |
| Inaccurate Reagent Concentrations | Confirm Concentrations: Re-verify the concentrations of both the antibody and the maytansinoid-linker stock solutions using a reliable method (e.g., UV-Vis spectroscopy). Inaccurate concentrations will lead to an incorrect molar ratio in the reaction. |
Problem 2: Average DAR is Consistently Too High and/or ADC is Aggregating
Q: My characterization shows a high average DAR (>6), and I'm observing significant aggregation in my ADC product. How can I resolve this?
A: High DAR values can increase the hydrophobicity of the ADC, leading to aggregation and rapid clearance in vivo.[3][4][5] Controlling the reaction is critical to avoid these outcomes.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Excessive Molar Ratio of Linker | Titrate Molar Excess: Reduce the molar equivalents of the maytansinoid-linker relative to the antibody. Perform a titration experiment using varying molar ratios to identify the optimal condition that yields the target DAR without inducing aggregation. |
| High Hydrophobicity | Introduce Hydrophilic Linkers: The maytansinoid payload is hydrophobic. Conjugation with a highly hydrophobic linker exacerbates this, promoting aggregation.[6][7] Consider using linkers that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility and pharmacokinetic profile of the ADC.[8][9] |
| Unfavorable Buffer Conditions | Optimize Buffer/Solvent System: The presence of organic co-solvents (e.g., DMSO, DMAc), often required to dissolve the linker-drug, can sometimes promote aggregation.[6][10] Minimize the percentage of co-solvent if possible. Ensure the buffer composition (salt type, concentration) is not contributing to protein instability.[6] |
| ADC Concentration Too High | Reduce Concentration During Purification: High protein concentrations can favor aggregation, especially for hydrophobic ADCs. If aggregation is observed during purification steps like Tangential Flow Filtration (TFF), consider performing the process at a lower ADC concentration.[10] |
Problem 3: Inconsistent DAR Across Batches
Q: I am observing significant batch-to-batch variability in my average DAR, even when following the same protocol. What factors could be causing this inconsistency?
A: Lack of reproducibility is a critical issue in ADC manufacturing. Pinpointing the source of variation is key to developing a robust process.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Variability in Reagent Quality | Standardize Reagents: Ensure all reagents, especially the maytansinoid-linker and buffers, are from consistent, qualified lots. As mentioned, the linker is moisture-sensitive; store it under inert gas and minimize freeze-thaw cycles. |
| Inconsistent Reaction Parameters | Strictly Control Parameters: Minor variations in reaction time, temperature, and pH can lead to different outcomes.[11][12] Use calibrated equipment (pH meters, thermometers) and precisely timed additions. For temperature-sensitive reactions, use a water bath for consistent temperature control. |
| Mixing Inefficiency | Ensure Homogeneous Mixing: Inadequate mixing can create local concentration gradients of the linker-drug, leading to heterogeneous conjugation. Ensure the reaction vessel and mixing method (e.g., stir bar, rocker) provide gentle but thorough mixing throughout the reaction. |
| Antibody Heterogeneity | Characterize Starting Material: Ensure the starting monoclonal antibody (mAb) is well-characterized and consistent between batches. Variations in post-translational modifications could potentially affect the reactivity of certain residues. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal DAR for a maytansinoid-based ADC?
A1: The optimal DAR is a balance between efficacy and safety. While higher DARs can increase in vitro potency, they often lead to faster clearance and increased toxicity in vivo.[3][5] For maytansinoid ADCs, an average DAR of 3 to 4 is widely considered to be a good starting point, as exemplified by ado-trastuzumab emtansine (Kadcyla), which has an average DAR of 3.5.[3][4] However, the ideal DAR can be target-dependent; for targets with high expression in normal tissues, a lower DAR (e.g., 2) may provide a better therapeutic window by allowing for a higher antibody dose.[13]
Q2: Which analytical methods are best for determining the DAR of maytansinoid ADCs?
A2: A combination of orthogonal methods is recommended for accurate DAR determination.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for analyzing cysteine-linked ADCs. It separates ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[14][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with mass spectrometry (LC-MS), RP-HPLC is used to determine the DAR of reduced ADCs by separating the light and heavy chains.[14][16]
-
Mass Spectrometry (MS): Native MS can be used to analyze the intact ADC and determine the distribution of different DAR species.[17][18]
-
UV-Vis Spectroscopy: This method can provide a quick estimation of the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the maytansinoid payload.
Q3: How do maytansinoid payloads exert their cytotoxic effect?
A3: Maytansinoids are potent microtubule inhibitors.[19][20] After the ADC binds to the target antigen on a cancer cell and is internalized, the maytansinoid payload is released inside the cell. It then binds to tubulin, inhibiting its polymerization into microtubules.[19][21] This disruption of the microtubule network is crucial for cell division, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[22]
Q4: What are the primary purification methods used after maytansinoid conjugation?
A4: Post-conjugation purification is critical to remove impurities like unconjugated drug-linker, solvents, and aggregates.[23] Common methods include:
-
Tangential Flow Filtration (TFF): Also known as ultrafiltration/diafiltration (UF/DF), TFF is widely used for buffer exchange and removal of small molecule impurities.[10][][25]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing aggregates and residual free drug.[]
-
Hydrophobic Interaction Chromatography (HIC): In addition to being an analytical tool, HIC can be used preparatively to remove aggregates and refine the DAR distribution.[26]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge and can be used to remove certain impurities and charge variants.[10][]
Diagrams and Visualizations
Mechanism of Action: Maytansinoid ADC
Caption: Mechanism of action for a maytansinoid-based ADC leading to apoptosis.
General ADC Development Workflow
Caption: A generalized workflow for the development of antibody-drug conjugates.
Troubleshooting Logic for DAR Optimization
Caption: A logical flowchart for troubleshooting common DAR-related issues.
Key Experimental Protocols
Protocol 1: Lysine-Based Conjugation with SMCC-Maytansinoid
This protocol describes a typical conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody via lysine (B10760008) residues using the heterobifunctional SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-Maytansinoid linker-drug
-
Co-solvent (e.g., Dimethylacetamide, DMAc)
-
Reaction Buffer (e.g., 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching Solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., TFF or SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Linker-Drug Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the SMCC-Maytansinoid in 100% DMAc.
-
Conjugation Reaction: a. Warm the antibody solution to room temperature. b. Add the required volume of the SMCC-Maytansinoid stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-7 fold molar excess of linker-drug over mAb). The final co-solvent concentration should typically be kept below 10% (v/v) to minimize aggregation. c. Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of ~10 mM. Incubate for 30 minutes.
-
Purification: Purify the resulting ADC from unconjugated linker-drug and co-solvent using a suitable method such as TFF with a 30 kDa MWCO membrane or SEC with a Sephadex G25 column. The final ADC should be in the desired formulation buffer.
-
Characterization: Characterize the purified ADC for average DAR, aggregate content, and purity using HIC-HPLC, SEC-HPLC, and/or LC-MS.
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR and drug distribution of a maytansinoid ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Purified ADC sample (~1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 20-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm. Peaks will elute in order of increasing hydrophobicity (and increasing DAR). The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, etc.
-
Data Analysis: a. Integrate the peak areas for all observed species (DAR 0, DAR 2, DAR 4, etc.). b. Calculate the relative percentage of each species. c. Calculate the average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100
This technical guide is intended to provide foundational support. All protocols and troubleshooting steps should be adapted and optimized for your specific antibody, linker, and payload system.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. lcms.cz [lcms.cz]
- 15. tandfonline.com [tandfonline.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 21. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Maytansinoid B Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Maytansinoid B cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a potent anti-mitotic agent that belongs to the maytansinoid family of macrolide antibiotics.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]
Q2: What are the common causes of inconsistent IC50 values in this compound cytotoxicity assays?
Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge and can stem from several factors:
-
Cell Seeding Density: Both overly confluent and sparse cell cultures can lead to variable responses to the drug.[4]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and other media components, affecting cell growth and viability.
-
Serum Variability: The composition of fetal bovine serum (FBS) can vary between lots, impacting cell growth and drug-protein binding, which in turn affects the free drug concentration available to the cells.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a significant source of variability.[4]
-
Compound Stability: Improper storage or handling of this compound can lead to its degradation.[1]
Q3: What is a typical concentration range for this compound in a cytotoxicity assay?
Maytansinoids exhibit cytotoxic activity in the picomolar to nanomolar range.[1][5] For initial experiments, it is advisable to perform a dose-ranging study with a wide concentration range (e.g., 10-fold serial dilutions) to determine the approximate responsive range for your specific cell line. Once an approximate IC50 is determined, a more focused range with 3- or 4-fold dilutions can be used for definitive screening experiments.[6]
Q4: How does serum concentration affect the outcome of a this compound cytotoxicity assay?
Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding reduces the free fraction of the drug available to interact with the cells, leading to a higher apparent IC50 value. Therefore, variations in serum concentration between experiments can contribute to inconsistent results. It is crucial to use a consistent serum concentration and, if possible, pre-qualify lots of FBS for critical experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Solution |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to guarantee a uniform cell number in each well. A single-cell suspension is optimal. |
| Edge Effects | To mitigate evaporation, avoid using the outer wells of the microplate. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.[7] Alternatively, use specialized plates designed to minimize edge effects. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a consistent pipetting technique, ensuring the pipette tip is angled and submerged to the same depth in each well to avoid introducing air bubbles.[8] |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells when adding or removing reagents. Use fresh pipette tips for each condition. |
Issue 2: IC50 Value is Higher or Lower Than Expected
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Cell Seeding Density | Optimize the cell seeding density for your specific cell line and assay duration. Cells should be in the logarithmic growth phase during the experiment.[9][10] |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Ensure accurate serial dilutions are performed. Prepare fresh dilutions for each experiment. |
| Compound Instability | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1] Some maytansinoids can be unstable in aqueous solutions.[11] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to microtubule-targeting agents. |
| Variable Incubation Time | Standardize the incubation time with this compound across all experiments. IC50 values can be time-dependent.[12][13] |
| Serum Protein Binding | If comparing results across different studies, ensure the serum concentration is the same. Consider using a lower serum concentration if your cells can tolerate it, to minimize the "serum shift". |
Issue 3: Low Signal or No Dose-Response in the Assay
Possible Causes & Solutions
| Cause | Solution |
| Low Cell Number or Viability | Ensure a sufficient number of healthy, viable cells are seeded. Perform a trypan blue exclusion assay to check cell viability before seeding. |
| Inactive Compound | Confirm the activity of your this compound stock on a sensitive control cell line. |
| Incorrect Assay Wavelength | Ensure the microplate reader is set to the correct wavelength for the specific viability reagent being used (e.g., ~570 nm for MTT).[14] |
| Insufficient Incubation Time | The incubation time with the viability reagent (e.g., MTT) may be too short. Typically, 2-4 hours is recommended for MTT.[15] |
| Reagent Issues | Ensure all assay reagents are within their expiration dates and have been stored correctly. For MTT assays, the MTT solution should be a clear yellow color. |
Experimental Protocols
MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium (with a consistent percentage of FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize edge effects, do not use the outer wells. Fill them with 200 µL of sterile PBS.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the drug dilutions.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium only (no cells).
-
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the cell seeding density and modeling of cell growth and metabolism using the modified Gompertz model for microencapsulated animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Enhancing the bystander effect of Maytansinoid B-ADCs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to enhance the bystander effect of Maytansinoid-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of Maytansinoid ADCs?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is critical for treating heterogeneous tumors where antigen expression can be varied.[1] The effect depends on the ADC releasing its cytotoxic maytansinoid payload, which must then be able to diffuse across cell membranes to kill neighboring cells.[1][2]
Q2: What are the key molecular factors that determine the bystander effect of a Maytansinoid ADC?
A2: Three primary factors are critical for an effective bystander effect:
-
Linker Chemistry: The linker connecting the antibody to the maytansinoid payload must be cleavable inside the target cell or in the tumor microenvironment.[1][] Non-cleavable linkers, like the one used in ado-trastuzumab emtansine (T-DM1), release a charged metabolite that is not membrane-permeable and thus does not produce a bystander effect.[2][4]
-
Payload Permeability: Upon cleavage from the linker, the released maytansinoid metabolite must be sufficiently hydrophobic (lipophilic) and largely neutral (uncharged) to pass through the cell membrane and enter adjacent cells.[2][][4] For example, the S-methylated metabolite of thiol-bearing maytansinoids (like DM4) is hydrophobic and can effectively diffuse into bystander cells.[2]
-
Antigen Expression Levels: The bystander effect is more pronounced when a higher fraction of cells in the tumor are antigen-positive.[1][5] These Ag+ cells act as the source of the diffusible payload that kills the surrounding Ag- cells.[1]
Q3: How can the bystander effect of a Maytansinoid ADC be enhanced?
A3: Several strategies can be employed to enhance the bystander effect:
-
Modify Payload Structure: Increasing the hydrophobicity of the maytansinoid payload can improve its bystander killing activity. Research has shown that increasing the number of methylene (B1212753) units in the maytansinoid side chain enhances the in vitro bystander effect without significantly altering cytotoxicity against target cells.[2]
-
Optimize the Linker: Utilizing a highly stable and efficiently cleavable linker is crucial. The linker design should ensure that the released metabolite is a non-charged, membrane-permeable payload.[2] Peptide-based linkers are often used for this purpose.[1][2]
-
Use Novel Linker Strategies: Recent research has explored novel linkers, such as those cleaved by caspase-3, to create a more sustained bystander effect. This approach leverages apoptosis in the target cell to trigger further payload release into the tumor microenvironment.[6]
Q4: What is the difference between maytansinoid payloads like DM1 and DM4 in the context of the bystander effect?
A4: DM1 (Mertansine) and DM4 are both highly potent microtubule-inhibiting maytansinoid payloads.[7][8] They are structurally similar, but DM4 is often used in ADC designs aiming for a strong bystander effect.[9] The key is that for either payload to mediate bystander killing, it must be attached via a cleavable linker that liberates a membrane-permeable metabolite.[2][10] ADCs using non-cleavable linkers with DM1, such as T-DM1, do not exhibit a bystander effect.[11] In contrast, ADCs using cleavable linkers with DM4 can be designed to release a hydrophobic metabolite capable of bystander killing.[2]
Troubleshooting Guide
Issue 1: My maytansinoid ADC is potent on antigen-positive (Ag+) cells in monoculture but shows no significant bystander killing in co-culture assays.
| Possible Cause | Recommended Action & Experimental Validation |
| Non-Cleavable or Inefficiently Cleaved Linker | The linker may not be releasing the payload. Ado-trastuzumab emtansine (T-DM1) is a classic example of an ADC with a non-cleavable linker that does not induce a bystander effect.[2][12] Action: Confirm your ADC uses a cleavable linker (e.g., peptide-based, disulfide). Validation: Perform a linker cleavage assay. Incubate the ADC with target cell lysates or specific enzymes (e.g., Cathepsin B for Val-Cit linkers) and analyze the release of the free payload via LC-MS.[13][14] |
| Released Payload is Not Membrane-Permeable | The metabolite released after linker cleavage may be charged or too hydrophilic to cross the cell membrane.[2][] Action: Review the structure of the expected metabolite. Validation: Perform a conditioned medium transfer assay (see Protocol 2). If the conditioned medium from ADC-treated Ag+ cells fails to kill Ag- cells, it confirms the released payload is not effectively exiting the source cells.[1][12][15] |
| Assay Duration is Too Short | A significant lag time can occur before bystander killing is observed, as the process requires ADC internalization, payload release, and diffusion.[1] Action: Extend the duration of your co-culture assay. Validation: Monitor cell viability at multiple, extended time points (e.g., 72, 96, and 120 hours) to capture the full effect.[1] |
| Rapid Payload Degradation or Efflux | The released maytansinoid metabolite might be rapidly degraded or actively pumped out of cells by MDR transporters like P-glycoprotein (MDR1/ABCB1), preventing it from reaching bystander cells.[1][16] Action: Use cell lines with known MDR transporter expression profiles. Validation: Measure the stability of the free payload in your cell culture medium. Test the ADC's efficacy in MDR1-overexpressing cell lines; resistance suggests the payload is an MDR1 substrate.[16] |
Issue 2: My ADC exhibits a strong bystander effect in vitro, but also shows high off-target toxicity in vivo.
| Possible Cause | Recommended Action & Experimental Validation |
| Linker Instability in Circulation | The linker may be prematurely cleaved in the bloodstream before reaching the tumor, leading to systemic release of the toxic payload.[1][10] This is a known challenge with some disulfide or peptide linkers.[2] Action: Re-evaluate the linker design. Incorporating D-amino acids in peptide linkers can increase stability.[2] Validation: Perform an in vitro plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, human) for various time points and measure the change in drug-to-antibody ratio (DAR) using LC-MS to assess payload retention.[13] |
| Payload is Too Hydrophobic | While hydrophobicity is needed for membrane permeability, excessive hydrophobicity can lead to ADC aggregation and non-specific uptake by tissues, causing toxicity.[] Action: Consider synthesizing analogs with slightly reduced hydrophobicity to find a better balance. Validation: Characterize the ADC for aggregation using Size Exclusion Chromatography (SEC-HPLC).[17][18] Evaluate the ADC in an animal model, monitoring for common signs of toxicity such as weight loss and changes in blood cell counts.[10] |
Diagrams of Key Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving the Therapeutic Index of Maytansinoid B Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Maytansinoid B conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it critical for this compound antibody-drug conjugates (ADCs)?
The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio between the dose that produces a therapeutic effect and the dose that produces toxicity. For this compound ADCs, a wider therapeutic index is crucial because maytansinoids are highly potent cytotoxic agents.[1] A narrow therapeutic window can lead to severe side effects in patients, limiting the administrable dose to levels below what is required for optimal anti-cancer effects.[2][3] Improving the TI allows for more effective tumor cell killing with minimized toxicity to healthy tissues.
Q2: What are the common off-target toxicities associated with this compound (and other maytansinoid) conjugates?
Common dose-limiting toxicities are often related to the maytansinoid payload itself, regardless of the antibody target.[3] These include:
-
Hepatotoxicity (Liver toxicity): This is a significant off-target toxicity observed with both DM1 and DM4-based ADCs in preclinical and clinical studies.[4][5] One proposed mechanism involves the interaction of the maytansinoid payload with cytoskeleton-associated protein 5 (CKAP5) on the surface of hepatocytes, leading to cell apoptosis.[4][5]
-
Thrombocytopenia (low platelet count) and Neutropenia (low neutrophil count): These are associated with DM1-conjugated ADCs.[5]
-
Ocular toxicity: This is a dose-limiting adverse event particularly associated with DM4-ADCs.[4]
-
Gastrointestinal effects: These have been observed with maytansinoid-conjugated ADCs.[5]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index of a this compound conjugate?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly affects both the efficacy and safety of an ADC.[6]
-
High DAR (e.g., >8): While a higher DAR can increase potency in in vitro assays, it is often associated with faster clearance from circulation, increased accumulation in the liver, and a reduced therapeutic index in preclinical models.[7][8][9][10] Very high DAR ADCs (e.g., 9-10) can suffer from decreased efficacy due to this rapid clearance.[8][10]
-
Low DAR (e.g., <2): A low DAR may result in insufficient delivery of the cytotoxic payload to the tumor cells, leading to diminished anti-tumor efficacy.[7]
-
Optimal DAR: For maytansinoid ADCs, an average DAR of 3 to 4 is generally considered optimal to balance efficacy and toxicity.[7][8][10]
| DAR | In Vitro Potency | In Vivo Clearance | Liver Accumulation | Therapeutic Index |
| Low (~2) | Lower | Slower | Lower | Potentially Suboptimal Efficacy |
| Optimal (3-4) | High | Comparable to low DAR | Moderate | Generally Improved |
| High (>8) | Highest | Faster | Higher | Reduced |
Q4: What is the "bystander effect" and how can it be optimized for this compound conjugates?
The "bystander effect" occurs when the cytotoxic payload released from a targeted cancer cell diffuses into and kills adjacent, neighboring tumor cells, including those that may not express the target antigen.[11] This is particularly important in heterogeneous tumors.
The ability of a maytansinoid metabolite to induce a bystander effect is largely dependent on its ability to cross cell membranes. This is influenced by factors such as its charge and hydrophobicity.[11][12]
-
Cleavable vs. Non-cleavable Linkers: ADCs with non-cleavable linkers, like ado-trastuzumab emtansine, release a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross cell membranes, thus exhibiting no significant bystander killing.[11][13] In contrast, ADCs with cleavable linkers can release membrane-permeable metabolites capable of inducing a bystander effect.[11]
-
Optimizing the Payload: Increasing the number of methylene (B1212753) units in the maytansinoid side chain can increase the hydrophobicity of the released metabolite, which has been shown to enhance bystander killing activity without significantly affecting cytotoxicity to the targeted cells.[11][14]
| Linker/Payload Property | Bystander Effect | Rationale |
| Non-cleavable Linker (e.g., SMCC) | Minimal to None | Releases a charged metabolite that is not membrane-permeable.[11][13] |
| Cleavable Linker (e.g., peptide-based) | Present | Releases a neutral, membrane-permeable metabolite.[11] |
| Increased Hydrophobicity of Metabolite | Enhanced | Increased ability to diffuse across cell membranes.[14] |
Q5: How does linker chemistry influence the therapeutic index?
The linker is a critical component that connects the maytansinoid payload to the antibody.[2] Its properties directly impact the ADC's stability, efficacy, and toxicity.[]
-
Stability: The linker must be stable enough to remain intact in systemic circulation to prevent premature release of the payload, which can cause off-target toxicity.[][16][17] For example, linkers with improved stability in mouse plasma, such as a triglycyl peptide linker, have been developed to better predict clinical outcomes.[18]
-
Cleavage: For cleavable linkers, the release mechanism should be specific to the tumor microenvironment or intracellular conditions (e.g., lysosomal proteases) to ensure targeted payload delivery.[2][16]
-
Hydrophilicity: Using hydrophilic linkers (e.g., containing PEG moieties) can help to overcome multidrug resistance mediated by transporters like MDR1.[19] Hydrophilic linkers can also enable conjugation at a higher DAR without causing ADC aggregation.[20]
Q6: What are some advanced strategies to reduce the off-target toxicity of this compound conjugates?
An emerging strategy is "inverse targeting," which aims to neutralize the free, prematurely released payload in circulation before it can damage healthy cells.[4][21] This can be achieved by co-administering a payload-binding agent, such as a single-domain antibody (sdAb) or a humanized Fab fragment, that specifically binds to the maytansinoid.[4][21][22]
This approach has been shown to:
-
Reduce ADC-associated body weight loss in mice.[21]
-
Allow for the administration of higher, more effective ADC doses.[21]
-
Not interfere with the anti-tumor efficacy of the ADC.[4][21]
| Treatment Group | Body Weight Loss (Nadir) | Tumor Volume | Survival |
| 7E7-DM4 ADC (100 mg/kg) + Saline | Dramatic weight loss, 80% mortality | - | Poor |
| 7E7-DM4 ADC (100 mg/kg) + Anti-DM4 sdAb | Tolerated treatment | Reduced to undetectable levels | Dramatically improved |
| (Data from a study on a DM4-conjugated ADC)[21] |
Troubleshooting Guides
Guide 1: Troubleshooting High Levels of Aggregation Post-Conjugation
| Symptom | Potential Cause | Troubleshooting Step |
| High percentage of aggregates observed by Size Exclusion Chromatography (SEC) after conjugation. | Hydrophobicity of the payload/linker: Maytansinoids are hydrophobic. High DAR can increase the overall hydrophobicity of the ADC, leading to aggregation. | 1. Reduce DAR: Lower the molar excess of the linker-payload during the conjugation reaction. An average DAR of 3-4 is often optimal.[7][8] 2. Use a Hydrophilic Linker: Incorporate a hydrophilic linker (e.g., with PEG or sulfonate groups) to counteract the hydrophobicity of the maytansinoid.[20] |
| Conjugation Chemistry: Non-specific conjugation to sites that promote aggregation. | 1. Optimize Reaction pH: For lysine (B10760008) conjugation, ensure the pH is optimized (typically around 8.0) to favor conjugation to more accessible lysine residues. 2. Consider Site-Specific Conjugation: Use technologies that allow conjugation at specific sites (e.g., engineered cysteines or enzymatic methods) to produce more homogeneous and potentially less aggregation-prone ADCs.[23] | |
| Purification Method: Inefficient removal of unconjugated payload or aggregated species. | 1. Optimize Purification Resin: Use Hydrophobic Interaction Chromatography (HIC) or other suitable resins to separate ADC species based on DAR and remove aggregates.[2][24] 2. Tangential Flow Filtration (TFF): Employ TFF for buffer exchange and removal of small molecule impurities.[25] |
Guide 2: Troubleshooting Unexpected In Vivo Toxicity
| Symptom | Potential Cause | Troubleshooting Step |
| Severe body weight loss, organ damage, or mortality at doses expected to be tolerated. | High DAR: The ADC may have a higher DAR than anticipated, leading to faster clearance and increased off-target toxicity.[9][10] | 1. Verify DAR: Accurately measure the DAR of the batch using multiple analytical methods (e.g., HIC-HPLC, Mass Spectrometry).[6][][27] 2. Re-optimize Conjugation: If DAR is too high, adjust conjugation conditions to target a lower, optimal DAR (3-4).[7] |
| Unstable Linker: The linker may be unstable in circulation, leading to premature release of the maytansinoid payload. | 1. Assess Linker Stability: Perform in vitro plasma stability assays to measure the rate of payload release over time. 2. Select a More Stable Linker: Consider using a linker with known higher stability, such as a non-cleavable linker or a more stable cleavable linker design.[18] | |
| Presence of Free Payload: The final ADC product may be contaminated with unconjugated maytansinoid. | 1. Quantify Free Payload: Use sensitive analytical methods like LC-MS/MS or ELISA to quantify the level of free drug in the ADC preparation.[6][28] 2. Improve Purification: Enhance the purification process (e.g., using TFF, HIC, or SEC) to ensure complete removal of free payload.[2][25] | |
| On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. | 1. Evaluate Target Expression: Perform thorough biodistribution studies and immunohistochemistry on healthy tissues to assess target expression. 2. Modulate Antibody Affinity: Consider engineering the antibody to have lower affinity, which may reduce binding to low-antigen-expressing healthy cells while retaining efficacy against high-expressing tumor cells. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average DAR and distribution of drug-conjugated species in a this compound ADC preparation.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatographic System:
-
Column: A hydrophobic interaction chromatography column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient:
-
Start with a high concentration of salt (Mobile Phase A) to promote binding of the ADC to the column.
-
Apply a decreasing salt gradient (increasing percentage of Mobile Phase B) to elute the ADC species. Species with higher DAR are more hydrophobic and will elute later (at lower salt concentrations).
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR=0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each ADC species.
-
Protocol 2: In Vitro Bystander Killing Assay
Objective: To assess the ability of a this compound ADC to kill antigen-negative cells co-cultured with antigen-positive cells.
Methodology:
-
Cell Lines:
-
Antigen-Positive (Ag+): A cell line that expresses the target antigen for your ADC.
-
Antigen-Negative (Ag-): A cell line that does not express the target antigen. To distinguish from Ag+ cells, these can be stably transfected with a reporter gene (e.g., luciferase).
-
-
Co-Culture Setup:
-
Plate the Ag- cells (e.g., Namalwa-luc) in a 96-well plate.
-
Add varying numbers of Ag+ cells (e.g., Jeg-3) to the wells to create different ratios of Ag+ to Ag- cells.
-
-
Treatment:
-
Add the this compound ADC at a fixed concentration to the co-culture wells.
-
Include controls: untreated co-cultures, and cultures treated with a non-cleavable linker ADC as a negative control for the bystander effect.
-
-
Incubation: Incubate the plates for 3-5 days.
-
Viability Measurement:
-
Measure the viability of the Ag- cells by adding a luciferase substrate (if using luciferase-expressing cells) and measuring luminescence.
-
A decrease in luminescence indicates killing of the Ag- bystander cells.
-
-
Data Analysis: Plot the viability of the Ag- cells as a function of the number of Ag+ cells added. A more potent bystander effect will result in killing of Ag- cells with fewer Ag+ cells present.[11]
Visualizations
Caption: Mechanism of Action of a this compound ADC.
Caption: The "Inverse Targeting" strategy to reduce off-target toxicity.
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. elearning.unimib.it [elearning.unimib.it]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. imrpress.com [imrpress.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 27. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 28. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
Degradation pathways of Maytansinoid B under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of Maytansinoid B under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under physiological conditions?
A1: Under physiological conditions (approximately pH 7.4, 37°C), this compound is susceptible to several degradation pathways, primarily identified through studies of structurally similar maytansinoids like maytansine (B1676224). The main degradation routes include:
-
Hydrolysis of the C-3 ester side chain: This is a major degradation pathway leading to the formation of maysine (B14652922) and the corresponding N-acetyl-N-methyl-L-alanine side chain.[1]
-
Epimerization: The carbinolamide at C-9 can undergo epimerization, and epimerization has also been observed at the C-10 position.[1]
-
Oxidation: Hydroxylation can occur at the benzylic C-15 position.[1] When part of a thioether-linked antibody-drug conjugate (ADC), the thioether bond can be oxidized, potentially leading to the release of the maytansinoid.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of maytansine, the primary degradation products you can expect to observe are:
-
Maysine: Formed by the hydrolytic cleavage of the C-3 ester.[1]
-
10-epimaytansine and 9-epimaytansine: Resulting from epimerization of the carbinolamide moiety.[1]
-
15-hydroxy maytansine derivatives: Formed through oxidation.[1] In the context of ADCs, you may also find metabolites such as lysine-linker-maytansinoid adducts depending on the linker chemistry.[2]
Q3: How does the linker in a this compound-containing ADC affect its stability?
A3: The linker is critical to the stability of the ADC. Non-cleavable linkers, like a thioether (e.g., SMCC), are designed to be stable in circulation, with the maytansinoid being released primarily after internalization by the target cell and lysosomal degradation of the antibody.[2] Cleavable linkers, such as those containing a disulfide bond, are designed to be cleaved intracellularly by reducing agents like glutathione. The stability of these disulfide linkers can be modulated by introducing steric hindrance around the bond. Less stable linkers can lead to premature release of the maytansinoid in plasma, potentially causing off-target toxicity.
Q4: What is the half-life of maytansinoids in plasma?
A4: The half-life of free maytansinoids in plasma is generally short. However, when conjugated to an antibody, their pharmacokinetic profile is significantly extended. For instance, the immunoconjugate cantuzumab mertansine (B1676302) (huC242-DM1) has a terminal elimination half-life of approximately 41.1 hours in humans.[3][4] The clearance of the intact conjugate is often faster than the antibody component alone, indicating a gradual loss of the maytansinoid from the circulating ADC.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in In Vitro Plasma Stability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific enzymatic degradation | 1. Add broad-spectrum protease and esterase inhibitors to the plasma. 2. Heat-inactivate the plasma (be aware this may alter other plasma properties). | A decrease in the rate of this compound degradation will confirm enzymatic involvement. |
| Thiol-maleimide exchange (for maleimide-linked conjugates) | 1. Pre-treat plasma with a maleimide-blocking agent like N-ethylmaleimide (NEM) before adding the conjugate. | If degradation is reduced, it suggests that exchange with plasma thiols (e.g., albumin) is a significant pathway. |
| Hydrolysis of the C-3 ester | 1. Ensure the pH of the plasma is maintained at 7.4. 2. Run control experiments in buffer at pH 7.4 to compare with plasma. | If the degradation rate is similar in buffer and plasma, hydrolysis is likely the primary non-enzymatic pathway. |
| Oxidative degradation | 1. Add antioxidants (e.g., ascorbic acid, glutathione) to the plasma. 2. Perform experiments under an inert atmosphere (e.g., nitrogen or argon). | A reduction in degradation suggests that oxidation is a contributing factor. |
Issue 2: Inconsistent Results in HPLC Analysis of Degradation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor peak resolution between parent compound and degradation products | 1. Optimize the HPLC gradient to increase the separation of closely eluting peaks. 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Adjust the mobile phase pH to alter the ionization state and retention of analytes. | Improved separation and more accurate quantification of individual species. |
| Formation of multiple, small, unidentifiable peaks | 1. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks. 2. Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products and see if they match the unknown peaks. | Identification of minor degradation pathways and products. |
| Adsorption of maytansinoid to vials or tubing | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Prime the HPLC system with a concentrated solution of the analyte before running samples. | Improved recovery and more consistent peak areas. |
| Instability of degradation products during analysis | 1. Keep the autosampler at a low temperature (e.g., 4°C). 2. Minimize the time between sample preparation and injection. | Prevention of further degradation in the analytical system, leading to more accurate results. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Maytansinoid-Containing ADCs
| ADC | Species | Parameter | Value | Reference |
| Cantuzumab Mertansine (huC242-DM1) | Human | Terminal Elimination Half-life | 41.1 ± 16.1 hours | [3][4] |
| Cantuzumab Mertansine (huC242-DM1) | Mouse | Terminal Elimination Half-life | 42.2 hours | [5] |
| Trastuzumab Emtansine (T-DM1) | Rat | Half-life (acDrug) | 4.56 ± 1.11 days | [6] |
Note: The half-life values for ADCs reflect the stability of the entire conjugate in circulation and not solely the degradation of the maytansinoid payload.
Table 2: Illustrative Degradation Profile of this compound in Human Plasma at 37°C (Hypothetical Data)
| Time (hours) | This compound Remaining (%) | Maysine (%) | Epimers (%) | Other Degradants (%) |
| 0 | 100 | 0 | 0 | 0 |
| 6 | 92 | 5 | 2 | 1 |
| 12 | 85 | 9 | 4 | 2 |
| 24 | 72 | 18 | 7 | 3 |
| 48 | 55 | 30 | 10 | 5 |
This table is for illustrative purposes to demonstrate how degradation data might be presented. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay for this compound
-
Preparation:
-
Thaw human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the plasma to 37°C in a shaking water bath.
-
Spike the this compound stock solution into the plasma to achieve the desired final concentration (ensure the final solvent concentration is low, typically <1%).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.
-
-
Sample Quenching and Extraction:
-
Immediately add the plasma aliquot to 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins and stop the degradation process.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound under physiological conditions.
Experimental Workflow for Plasma Stability Assay
References
- 1. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 4. Cantuzumab mertansine, a maytansinoid immunoconjugate directed to the CanAg antigen: a phase I, pharmacokinetic, and biologic correlative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.unich.it [ricerca.unich.it]
Validation & Comparative
A Comparative Guide to Maytansinoid Payloads: DM1 vs. DM4 in ADC Efficacy
In the landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and widely utilized payloads are the maytansinoids, a class of microtubule-inhibiting agents. This guide provides a detailed comparison of two key maytansinoid derivatives, DM1 and DM4, in the context of ADC performance. It has been noted in some literature that the payload of the ADC SAR3419 (coltuximab ravtansine) is referred to as Maytansinoid B; however, this is a misnomer, as the payload is definitively identified as DM4.[1][2][3] Therefore, this comparison will focus on the well-characterized maytansinoids, DM1 and DM4.
Chemical Structures and Key Differences
DM1 and DM4 are both derivatives of maytansine, a natural product isolated from the shrub Maytenus ovatus.[4][5] They are modified to contain a thiol group, enabling conjugation to a linker for subsequent attachment to a monoclonal antibody. The primary structural difference between DM1 and DM4 lies in the steric hindrance around this thiol group, which influences linker stability and the properties of the resulting ADC.
Table 1: Structural and Property Comparison of DM1 and DM4
| Feature | DM1 (Mertansine) | DM4 (Ravtansine/Soravtansine) |
| Chemical Structure | Contains a hindered thiol group for linker attachment. | Contains a more sterically hindered thiol group compared to DM1.[1] |
| Typical Linker Type | Primarily conjugated via non-cleavable linkers (e.g., SMCC).[4] | Commonly conjugated via cleavable linkers (e.g., SPDB).[1][3] |
| Bystander Effect | Limited to no bystander effect due to the charged metabolite after intracellular processing. | Capable of inducing a potent bystander effect due to the release of a cell-permeable payload.[6] |
| Approved ADCs | Trastuzumab emtansine (Kadcyla®)[4] | Mirvetuximab soravtansine (B3322474) (Elahere®)[4] |
Mechanism of Action: A Shared Pathway of Microtubule Disruption
Both DM1 and DM4 exert their cytotoxic effects through the same fundamental mechanism of action: the inhibition of microtubule polymerization.[7][] This process is crucial for cell division, and its disruption leads to cell cycle arrest and apoptosis.
The general mechanism of a maytansinoid-based ADC can be summarized as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis.[3][7]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the antibody is degraded, and the linker is cleaved (in the case of cleavable linkers), releasing the maytansinoid payload into the cytoplasm.[3][6]
-
Microtubule Inhibition: The released DM1 or DM4 binds to tubulin, preventing the formation of microtubules.[7][]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][6]
Comparative Efficacy: The Influence of Linker and Bystander Effect
A direct head-to-head comparison of the intrinsic potency of DM1 and DM4 is challenging due to the lack of studies where only the payload is varied while keeping the antibody and linker constant. However, the choice of linker technology, which is often correlated with the specific maytansinoid, provides a basis for comparing their application and efficacy in ADCs.
DM1 and the Non-Cleavable Linker Strategy
DM1 is most famously utilized in the FDA-approved ADC, Trastuzumab emtansine (T-DM1 or Kadcyla®), where it is attached to the anti-HER2 antibody Trastuzumab via the non-cleavable SMCC linker.[4] This design ensures that the payload is released only after the complete degradation of the antibody within the target cancer cell. The resulting charged metabolite, Lys-SMCC-DM1, is not readily permeable to the cell membrane.[9]
Advantages:
-
High Specificity: Cytotoxicity is largely confined to the antigen-positive target cells, minimizing off-target toxicity to surrounding healthy tissue.
-
Improved Plasma Stability: The non-cleavable linker contributes to the stability of the ADC in circulation.
Disadvantages:
-
Lack of Bystander Effect: Ineffective against neighboring antigen-negative tumor cells, which can be a limitation in heterogeneous tumors.
DM4 and the Cleavable Linker Strategy for a Bystander Effect
DM4 is often paired with cleavable linkers, such as the disulfide-containing SPDB linker used in SAR3419 (coltuximab ravtansine) and mirvetuximab soravtansine.[1][3] This linker is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell's cytoplasm.
Upon cleavage, a membrane-permeable form of DM4 is released.[6] This allows the payload to diffuse out of the targeted antigen-positive cell and kill nearby antigen-negative cancer cells, a phenomenon known as the "bystander effect."
Advantages:
-
Bystander Killing: Can overcome tumor heterogeneity by eliminating antigen-negative cancer cells in the vicinity of antigen-positive cells.[6]
-
Potentially Higher Efficacy in Heterogeneous Tumors: The bystander effect can lead to a more potent anti-tumor response in tumors with varied antigen expression.
Disadvantages:
-
Potential for Off-Target Toxicity: The diffusible payload could potentially harm healthy cells if it escapes the tumor microenvironment.[10]
Experimental Data and Protocols
While direct comparative studies are scarce, preclinical data from studies on individual DM1 and DM4-based ADCs illustrate their potent anti-tumor activity.
Table 2: Preclinical Efficacy Data for DM1 and DM4-based ADCs
| ADC | Payload | Target | Cancer Model | Key Findings | Reference |
| Anti-EpCAM-SMCC-DM1 | DM1 | EpCAM | HCT-15 and COLO 205 MDR xenografts | Showed potent in vivo efficacy, though less effective in multidrug-resistant models compared to a more hydrophilic linker ADC. | [9] |
| SAR3419 (huB4-SPDB-DM4) | DM4 | CD19 | Ramos Burkitt's lymphoma xenografts | A single dose of 20 mg/kg led to complete tumor regression.[3] Co-administration with excess naked antibody abrogated the anti-tumor effect, demonstrating target specificity. | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay:
-
Cell Lines: A panel of relevant cancer cell lines with varying antigen expression levels.
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. ADCs are serially diluted and added to the cells.
-
Incubation: Cells are incubated with the ADCs for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the ADCs (typically intravenously).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors reach a predetermined size, and tumor growth inhibition is calculated.
Conclusion
Both DM1 and DM4 are highly potent maytansinoid payloads that have been successfully incorporated into clinically approved and investigational ADCs. The choice between DM1 and DM4 is intrinsically linked to the desired mechanism of action and the characteristics of the target tumor.
-
DM1-based ADCs with non-cleavable linkers are well-suited for targeted killing of antigen-positive cells with minimal off-target effects, making them a strong choice for tumors with homogeneous antigen expression.
-
DM4-based ADCs with cleavable linkers offer the advantage of a bystander effect, which can be crucial for efficacy in heterogeneous tumors containing a mix of antigen-positive and -negative cells.
Ultimately, the optimal choice of maytansinoid payload and linker technology for a given ADC depends on a variety of factors, including the target antigen, the tumor microenvironment, and the desired safety profile. Further head-to-head studies with well-controlled variables are needed to fully elucidate the nuanced differences in efficacy between these two potent payloads.
References
- 1. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Disruption of the Cytoskeleton: A Comparative Analysis of Maytansinoid B and Vinca Alkaloids
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the mechanisms of action of two potent classes of microtubule-targeting agents: Maytansinoid B and vinca (B1221190) alkaloids. This analysis is supported by experimental data to delineate their similarities and key differences in disrupting the cellular microtubule network, a critical target in cancer therapy.
Maytansinoids and vinca alkaloids are both highly effective antimitotic agents that exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][2] While both drug classes lead to cell cycle arrest and apoptosis, their specific interactions with tubulin and the resulting impact on microtubule dynamics exhibit notable distinctions.[3][4]
Mechanism of Action: A Tale of Two Binders
The primary mechanism of action for both maytansinoids and vinca alkaloids is the inhibition of microtubule polymerization.[1][5] This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death.[6]
Maytansinoids , such as this compound, bind to the vinca binding site on the β-subunit of tubulin.[4] This interaction competitively inhibits the binding of vinca alkaloids.[6] Maytansinoids are known to be significantly more cytotoxic than vinca alkaloids, with some studies indicating a nearly 100-fold higher potency in cellular assays.[4]
Vinca alkaloids , including well-known compounds like vincristine (B1662923) and vinblastine, also bind to β-tubulin to inhibit microtubule assembly.[7][8] Their binding leads to the formation of tubulin paracrystals at high concentrations. At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules.[9][10]
Quantitative Comparison of Microtubule Disruption
The following table summarizes key quantitative data from in vitro studies, highlighting the differences in potency and binding affinity between maytansinoids and vinca alkaloids.
| Parameter | Maytansine | S-methyl DM1 (Maytansinoid) | Vinblastine (Vinca Alkaloid) | Reference |
| IC50 for Tubulin Polymerization Inhibition | 1 µM | 4 µM | - | [4] |
| Binding Affinity to Soluble Tubulin (Kd) | 0.86 µM | 0.93 µM | - | [11] |
| Binding Affinity to Microtubule Ends (Kd) | - | 0.1 µM | 1.9 µM | [11] |
| Cytotoxicity (Relative to Vinca Alkaloids) | ~100x more potent | - | - | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsra.net [ijsra.net]
- 9. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Maytansinoid-Based Antibody-Drug Conjugates in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Maytansinoid-based antibody-drug conjugates (ADCs), focusing on preclinical data from patient-derived xenograft (PDX) models. We will delve into the performance of these novel therapeutics, compare them with other microtubule-targeting agents, and provide detailed experimental methodologies to support the validation of their efficacy.
Maytansinoids, potent microtubule inhibitors, have emerged as a powerful class of payloads for ADCs.[1][2] Their mechanism of action involves binding to tubulin and disrupting microtubule dynamics, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3] Unlike other microtubule inhibitors such as taxanes, which stabilize microtubules, and vinca (B1221190) alkaloids, which inhibit tubulin polymerization, maytansinoids uniquely induce microtubule depolymerization.[1] This distinct mechanism, coupled with the targeted delivery afforded by ADCs, offers the potential for enhanced efficacy and reduced systemic toxicity compared to traditional chemotherapy.[1][4]
Performance in Patient-Derived Xenograft Models
Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant preclinical models than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors.[5] Several studies have demonstrated the potent anti-tumor activity of Maytansinoid-based ADCs in a variety of PDX models.
One notable example is the preclinical evaluation of SAR428926, an ADC composed of an anti-LAMP1 humanized monoclonal antibody conjugated to the maytansinoid derivative DM4. In a large panel of over 50 solid tumor PDX models, including colon, breast, lung, prostate, gastric, and ovarian cancer, SAR428926 demonstrated outstanding efficacy. A single intravenous administration of 5 mg/kg resulted in complete tumor regressions in a significant number of models.[6] Efficacy was also observed at lower doses, highlighting the potency of this Maytansinoid-based ADC.[6]
Another study showcased the efficacy of an anti-EpCAM-DM1 conjugate in a human colon carcinoma xenograft model. A single intravenous dose of the conjugate led to significant tumor growth inhibition.[7] These findings underscore the potential of Maytansinoid-based ADCs in treating solid tumors.
While direct head-to-head comparisons in the same PDX models are limited in publicly available literature, the level of activity observed with Maytansinoid ADCs, particularly the achievement of complete tumor regressions, suggests a promising therapeutic window. For context, standard chemotherapeutic agents like taxanes and vinca alkaloids are also evaluated in PDX models, but reports of complete regressions with single-agent therapy are less common.
The following table summarizes the anti-tumor activity of a Maytansinoid ADC in various PDX models.
| ADC (Payload) | Cancer Type (PDX Model) | Dose | Outcome | Reference |
| SAR428926 (DM4) | Colon, Breast, Lung, Prostate, Gastric, Ovarian Cancers | 5 mg/kg (single i.v. dose) | Complete tumor regressions | [6] |
| Anti-EpCAM-DM1 | Colon Carcinoma (HCT-15) | 680 µg/kg (single i.v. dose) | Significant tumor growth inhibition | [7] |
| 7E7-DM4 | Acute Myeloid Leukemia (MOLM-14) | 1, 10, 100 mg/kg | Dose-dependent tumor growth inhibition and increased survival | [8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below is a representative protocol for evaluating the anti-tumor activity of a Maytansinoid-based ADC in a PDX model.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue from a consenting patient is surgically implanted subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor growth is monitored bi-weekly using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2)/2.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested, sectioned, and cryopreserved or serially passaged into new cohorts of mice for expansion.
2. In Vivo Efficacy Study:
-
When tumors in the expanded cohort reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups (typically n=6-10 mice per group).
-
The Maytansinoid ADC is administered intravenously (i.v.) at predetermined doses and schedules. A vehicle control group receives the formulation buffer.
-
Alternative treatment arms can include standard-of-care chemotherapy, such as paclitaxel (B517696) or vincristine, for comparative analysis.
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or at a specified time point.
-
Primary efficacy endpoints include tumor growth inhibition (TGI) and overall survival.
3. Data Analysis:
-
Tumor growth curves are plotted as the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
TGI is calculated at the end of the study using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as a one-way ANOVA with post-hoc analysis.
-
Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of Maytansinoid-induced cell death and a typical experimental workflow for evaluating a Maytansinoid ADC in PDX models.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of Maytansinoids and Other Tubulin Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among tubulin-targeting chemotherapeutics is paramount for designing effective cancer therapies. This guide provides an objective comparison of the performance of maytansinoids, potent microtubule-destabilizing agents, with other key tubulin inhibitors, supported by experimental data on cross-resistance profiles.
Maytansinoids, including the well-studied derivatives maytansine (B1676224) and mertansine (B1676302) (DM1), exert their cytotoxic effects by binding to tubulin at or near the vinca (B1221190) alkaloid binding site, leading to the inhibition of microtubule assembly, mitotic arrest, and subsequent apoptosis.[1] However, the emergence of drug resistance poses a significant clinical challenge. This resistance is often multifactorial, with the two primary mechanisms being the overexpression of drug efflux pumps and alterations in the target protein, tubulin, itself.
This guide will delve into the cross-resistance patterns observed between maytansinoids and other major classes of tubulin inhibitors, namely the vinca alkaloids (e.g., vincristine, vinblastine) and the taxanes (e.g., paclitaxel), which stabilize microtubules.
Comparative Cytotoxicity and Cross-Resistance Profiles
The development of resistance to one tubulin inhibitor can confer cross-resistance to others that share a similar mechanism of action or are substrates of the same resistance mechanisms. Conversely, resistance to one class of tubulin inhibitors may not impact, or could even increase, sensitivity to another class with a different mechanism.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for maytansinoids and other tubulin inhibitors in various cancer cell lines, including those with well-defined resistance mechanisms such as the overexpression of P-glycoprotein (P-gp/MDR1). It is important to note that specific data for "Maytansinoid B" is not widely available in the public literature; therefore, data for the parent compound maytansine and its potent derivative DM1 are used as representative examples of the maytansinoid class.
| Cell Line | Resistance Mechanism | Maytansine/DM1 IC50 (nM) | Vincristine IC50 (nM) | Vinblastine IC50 (nM) | Paclitaxel IC50 (nM) | Colchicine IC50 (nM) | Fold Resistance (to Maytansinoid) |
| COLO 205 | Parental (MDR1-) | 0.28 | 1.8 | 1.1 | 2.5 | - | 1.0 |
| COLO 205MDR | MDR1 Overexpression | 3.1 | 31 | 14 | 33 | - | 11.1 |
| HCT-15 | MDR1 Overexpression | 3.5 | 40 | - | 50 | - | 12.5 (relative to sensitive lines) |
| UO-31 | MDR1 Overexpression | 2.8 | 60 | - | 75 | - | 10.0 (relative to sensitive lines) |
| K562 | Parental | - | 1.5 | - | 4.0 | - | 1.0 |
| K562/ADR | P-gp Overexpression | - | 85.0 | - | 250.0 | - | - |
| A2780 | Parental | - | - | - | 2.4 | - | 1.0 |
| A2780/AD | P-gp Overexpression | - | - | - | 145.0 | - | - |
| HEK293/pcDNA3.1 | Parental | - | 10.1 | - | 1.8 | 16.2 | 1.0 |
| HEK293/ABCB1 | P-gp/MDR1 Overexpression | - | >10,000 | - | >10,000 | >10,000 | - |
| HEK293/ABCC1 | MRP1 Overexpression | - | >10,000 | - | >10,000 | >10,000 | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes. Fold resistance is calculated relative to the parental cell line where available.
From the data, a clear pattern of cross-resistance emerges in cell lines overexpressing the P-glycoprotein (MDR1) efflux pump. Maytansinoids, vinca alkaloids, and taxanes are all substrates for P-gp, leading to significantly reduced intracellular drug concentrations and consequently higher IC50 values in resistant cells.[2][3] Notably, some studies have focused on developing maytansinoid-based antibody-drug conjugates (ADCs) with linkers that can bypass this resistance mechanism.[3]
Another key mechanism of resistance involves alterations in tubulin itself, such as mutations in the drug-binding sites or changes in the expression of different tubulin isotypes.[4][5] For example, increased expression of the βIII-tubulin isotype has been linked to resistance to both taxanes and vinca alkaloids.[4][5] While maytansinoids also target tubulin, the specific impact of different tubulin isotypes on maytansinoid sensitivity is an area of ongoing research.
Experimental Methodologies
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., parental and drug-resistant pairs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Tubulin inhibitors (this compound, Vincristine, Paclitaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells to observe the effects of tubulin inhibitors.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Tubulin inhibitors
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of tubulin inhibitors for a specified time.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 5 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope with the appropriate filters.
Visualizing the Mechanisms of Action and Resistance
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows relevant to the study of maytansinoids and other tubulin inhibitors.
Caption: Maytansinoid-induced apoptotic pathway.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Chemistries for Maytansinoid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection for Maytansinoid ADCs
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the potent cytotoxic payload to the monoclonal antibody. For maytansinoid ADCs, a class of highly effective anti-cancer agents, the choice of linker chemistry dictates the conjugate's stability in circulation, its drug-release mechanism, and its overall therapeutic window. This guide provides a head-to-head comparison of different linker technologies for maytansinoid ADCs, supported by experimental data, to inform rational ADC design and development.
The Critical Role of the Linker in ADC Design
Maytansinoids, such as the derivatives DM1 and DM4, are highly potent microtubule-targeting agents.[1] By inhibiting microtubule assembly, they induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] However, their systemic toxicity necessitates targeted delivery, which is achieved by conjugation to a tumor-specific monoclonal antibody.[2] The linker is the central component that ensures the payload remains securely attached to the antibody in circulation but is efficiently released upon internalization into the target cancer cell.[2][3] The two primary categories of linkers used in maytansinoid ADCs are cleavable and non-cleavable linkers.[2]
Mechanism of Action: From Targeting to Apoptosis
The general mechanism for a maytansinoid ADC begins with the antibody binding to a specific antigen on the cancer cell surface.[2] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[4] The ADC is then trafficked to endosomes and lysosomes, where the acidic environment and proteolytic enzymes facilitate the release of the maytansinoid payload.[4][5] Once released into the cytoplasm, the maytansinoid binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis).[2]
Head-to-Head Comparison of Linker Chemistries
The choice between a cleavable and a non-cleavable linker has profound implications for an ADC's pharmacokinetics, efficacy, and toxicity profile.[3][6]
Non-Cleavable Linkers
Non-cleavable linkers, most notably the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker which forms a stable thioether bond, release their payload only after complete proteolytic degradation of the antibody backbone within the lysosome.[5] This results in the release of a maytansinoid derivative attached to the linker and a single amino acid (e.g., lysine-SMCC-DM1).[5][7]
Key Characteristics:
-
High Plasma Stability: The thioether bond is highly stable in circulation, minimizing premature drug release and associated systemic toxicity.[5][6] Studies comparing SMCC-linked ADCs to disulfide-linked versions have shown that the non-cleavable conjugate has a slower clearance rate in vivo.[6][8]
-
Limited Bystander Effect: The released payload is a charged amino acid-linker-drug complex, which has poor cell membrane permeability.[5] This limits its ability to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."
-
Dependence on Lysosomal Proteolysis: Efficacy is entirely dependent on the cell's ability to internalize the ADC and degrade the antibody.[5]
Cleavable Linkers
Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific conditions or enzymes present within the target cell.[2] For maytansinoid ADCs, disulfide-based linkers are the most common type of cleavable linker.
Disulfide Linkers (e.g., SPP, SPDB): These linkers are cleaved in the reducing environment of the cell, particularly after internalization into endosomes and lysosomes, releasing a thiol-containing maytansinoid (e.g., DM1, DM4).[2][9]
Key Characteristics:
-
Tunable Stability: The stability of the disulfide bond can be engineered by introducing steric hindrance on the carbon atoms adjacent to the disulfide bond.[9][10] For example, the SPDB linker is more sterically hindered and thus more stable in circulation than the SPP linker.[6]
-
Potent Bystander Effect: Upon cleavage, the released maytansinoid payload (e.g., DM4) is highly potent and membrane-permeable.[11] This allows it to diffuse into adjacent tumor cells, regardless of their antigen expression, leading to a potent bystander killing effect.[11][12] This can be particularly advantageous in treating heterogeneous tumors.
-
Potential for Off-Target Toxicity: If the linker is not sufficiently stable, premature cleavage in the bloodstream can lead to systemic release of the potent maytansinoid, causing off-target toxicities.[3]
Hydrophilic Linkers
To overcome challenges associated with aggregation, especially with hydrophobic maytansinoid payloads at higher drug-to-antibody ratios (DAR), hydrophilic linkers incorporating polyethylene (B3416737) glycol (PEG) or sulfonate groups have been developed.[13][14]
Key Characteristics:
-
Improved Physicochemical Properties: These linkers increase the overall hydrophilicity of the ADC, allowing for higher DARs without causing aggregation or loss of antibody affinity.[13][14]
-
Enhanced Efficacy Against MDR Tumors: The hydrophilic metabolites generated from these linkers can be poor substrates for efflux pumps like MDR1, which often contribute to chemotherapy resistance.[15][16] This can result in improved potency against multidrug-resistant cancer cells.[13][15]
-
Wider Therapeutic Window: By improving selectivity and potency against resistant cells, hydrophilic linkers can lead to a wider therapeutic window.[13][14]
Data Presentation: Performance Metrics
The following tables summarize quantitative data from preclinical studies, comparing the performance of maytansinoid ADCs with different linker chemistries.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Antibody-Target | Linker Type | Maytansinoid | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Trastuzumab-HER2 | Non-cleavable (SMCC) | DM1 | BT-474 | ~0.3 | [8] |
| Trastuzumab-HER2 | Cleavable (SPP) | DM1 | BT-474 | ~0.3 | [8] |
| huC242-CanAg | Non-cleavable (SMCC) | DM1 | COLO 205 | 0.20 | [10] |
| huC242-CanAg | Cleavable (SPDB) | DM4 | COLO 205 | 0.013 | [10] |
| Anti-EpCAM | Non-cleavable (SMCC) | DM1 | COLO 205MDR | 2.5 | [15] |
| Anti-EpCAM | Hydrophilic (PEG4Mal) | DM1 | COLO 205MDR | 0.2 |[15] |
Table 2: Pharmacokinetics and In Vivo Efficacy
| ADC | Linker Type | Plasma Clearance | In Vivo Model | Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| T-DM1 | Non-cleavable (SMCC) | Slower | KPL-4 Xenograft | Similar potency to T-SPP-DM1 | [8] |
| T-SPP-DM1 | Cleavable (SPP) | Faster | KPL-4 Xenograft | Similar potency to T-DM1 | [8] |
| huC242-SMCC-DM1 | Non-cleavable (SMCC) | Slower | COLO 205 Xenograft | Marginal activity | [10] |
| huC242-SPDB-DM4 | Cleavable (SPDB) | Faster | COLO 205 Xenograft | Superior efficacy, tumor regression | [10] |
| Anti-EpCAM-SMCC-DM1 | Non-cleavable (SMCC) | - | HCT-15 Xenograft | Less effective | [15] |
| Anti-EpCAM-PEG4Mal-DM1 | Hydrophilic (PEG4Mal) | - | HCT-15 Xenograft | Markedly more effective |[15] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, antibodies, and cell lines.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADC candidates.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADCs, unconjugated antibody, and free maytansinoid drug in culture medium. Add the treatment solutions to the cells.[17]
-
Incubation: Incubate the plates for a period of 4 to 6 days at 37°C in a humidified atmosphere.[15]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[17]
-
Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[17]
Protocol 2: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject human tumor cells (e.g., 1 x 10^7 cells) into immunocompromised mice (e.g., SCID or nude mice).[15]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups with similar mean tumor volumes.[15]
-
Treatment: Administer a single intravenous (i.v.) bolus injection of the ADC, vehicle control, or other control articles at specified doses.[15]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length × Width²) / 2.[15]
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Analyze for statistically significant differences in tumor growth inhibition between groups.
Protocol 3: ADC Characterization and Stability
Key analytical techniques are required to ensure the quality and consistency of ADCs.[18]
-
Drug-to-Antibody Ratio (DAR) and Distribution: Hydrophobic Interaction Chromatography (HIC) is widely used to determine the average DAR and the distribution of drug species (e.g., DAR0, DAR2, DAR4).[19]
-
Aggregation Analysis: Size Exclusion Chromatography (SEC-HPLC) is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[20][21]
-
Plasma Stability: ADCs are incubated in plasma (e.g., human or mouse) at 37°C for various time points. The amount of intact ADC remaining is quantified by methods like ELISA or LC-MS to determine the ADC's half-life.[6][22]
Conclusion and Future Directions
The selection of a linker for a maytansinoid ADC is a multi-faceted decision that requires a balance between stability, payload release efficiency, and the desired mechanism of action.
-
Non-cleavable linkers like SMCC offer superior plasma stability, potentially leading to a better safety profile and are exemplified by the clinically approved ADC, ado-trastuzumab emtansine (Kadcyla®).[5][7] Their efficacy, however, is confined to antigen-positive cells.
-
Cleavable disulfide linkers can provide superior in vivo efficacy in some preclinical models, largely due to the potent bystander effect of the released, membrane-permeable maytansinoid.[10][11] This can be a crucial advantage for treating solid tumors with heterogeneous antigen expression. Optimizing the steric hindrance of the disulfide bond is key to balancing stability and efficient payload release.[9]
-
Hydrophilic linkers represent a promising strategy to improve the therapeutic index by enhancing the physicochemical properties of the ADC and overcoming certain mechanisms of drug resistance.[13][15]
Ultimately, the optimal linker chemistry is context-dependent, relying on the specific target antigen, the tumor biology, and the maytansinoid payload.[3] Rigorous head-to-head preclinical evaluation using standardized, robust assays is paramount for selecting the most promising ADC candidate to advance into clinical development. Future innovations will likely focus on novel cleavable systems and linkers that further enhance tumor-specific payload delivery while minimizing systemic exposure.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency and In Vivo Efficacy of Maytansinoid B-ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is paramount in the preclinical assessment of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of Maytansinoid B-ADC activity, focusing on the critical in vitro and in vivo correlation. We present supporting experimental data, detailed protocols, and visual representations of key processes to facilitate a comprehensive understanding.
Maytansinoids, potent microtubule-targeting agents, serve as cytotoxic payloads in a number of successful ADCs.[1] Their derivatives, such as DM1 and DM4, are attached to monoclonal antibodies (mAbs) via chemical linkers, enabling targeted delivery to cancer cells.[2][3] The efficacy of these ADCs is influenced by several factors including the choice of the antibody, the stability of the linker, and the drug-to-antibody ratio (DAR).[3][4][5] This guide will delve into the experimental frameworks used to evaluate these parameters and their impact on the therapeutic window.
In Vitro and In Vivo Performance Metrics: A Comparative Overview
The preclinical evaluation of this compound-ADCs involves a battery of in vitro assays and in vivo models to predict clinical outcomes. The data presented below is a synthesis of findings for various maytansinoid ADCs, illustrating typical performance metrics.
In Vitro Activity
In vitro assays are fundamental in determining the potency and specificity of this compound-ADCs.[6] Key parameters include binding affinity, internalization, and cytotoxicity against antigen-expressing cancer cell lines.
| ADC Attribute | Assay Type | Typical Results | Reference ADC Examples |
| Target Binding | ELISA, Surface Plasmon Resonance (SPR) | KD in the low nanomolar range, comparable to the unconjugated antibody. | T-DM1, SAR3419, IMGN901 |
| Cytotoxicity | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | IC50 values in the sub-nanomolar to low nanomolar range in antigen-positive cell lines.[1][7] | T-DM1, SAR3419, IMGN901 |
| Bystander Effect | Co-culture assays with antigen-positive and negative cells | Dependent on linker chemistry; cleavable linkers may show a more pronounced bystander effect.[2] | huC242-SPDB-DM4 (cleavable linker) |
| Internalization | Fluorescence Microscopy, Flow Cytometry | Efficient internalization is observed in antigen-positive cells.[8] | T-DM1 |
In Vivo Efficacy
In vivo studies in animal models, typically xenografts in immunocompromised mice, are crucial for assessing the anti-tumor activity and tolerability of this compound-ADCs.[8][9]
| Parameter | Animal Model | Key Findings | Reference ADC Examples |
| Tumor Growth Inhibition | Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX) | Significant tumor growth inhibition or regression compared to control groups.[10] | T-DM1, SAR3419, IMGN901 |
| Pharmacokinetics (PK) | Mice, Rats, Non-human primates | Clearance rates are influenced by the drug-to-antibody ratio (DAR); higher DARs (>6) can lead to faster clearance.[4][5] The linker chemistry also significantly impacts PK.[2][3] | T-DM1, SAR3419, IMGN901 |
| Biodistribution | Radiolabeled ADC studies in mice | Preferential accumulation in tumor tissue is observed.[2][3] High DAR ADCs may show increased liver accumulation.[4][5] | T-DM1, SAR3419, IMGN901 |
| Tolerability | Maximum Tolerated Dose (MTD) studies | Generally well-tolerated at therapeutic doses.[11] | T-DM1, IMGC936 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols for evaluating this compound-ADCs.
In Vitro Cytotoxicity Assay
-
Cell Culture : Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media.
-
ADC Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the this compound-ADC, a non-targeting control ADC, and free maytansinoid drug for a specified duration (e.g., 72-120 hours).
-
Cell Viability Assessment : Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation : Human cancer cells expressing the target antigen are implanted subcutaneously or orthotopically.
-
Treatment : Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups and administered the this compound-ADC, vehicle control, or control ADC intravenously.[10]
-
Efficacy Evaluation : Tumor volume and body weight are measured regularly. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacokinetic Analysis : Blood samples are collected at various time points post-injection to determine the concentration of the ADC and its metabolites using methods like ELISA or LC-MS/MS.[8]
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of action of a this compound-ADC.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME of antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.td2inc.com [blog.td2inc.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Cleavable vs. Non-Cleavable Linkers with Maytansinoid B: A Guide for Researchers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity. For ADCs utilizing the potent microtubule inhibitor Maytansinoid B (also known as DM1), the choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release, plasma stability, and the potential for bystander killing of neighboring tumor cells. This guide provides a comparative analysis of these two linker types when conjugated to maytansinoids, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of next-generation ADCs.
Overview of Linker Strategies
Non-cleavable linkers are designed to be highly stable in systemic circulation. The release of the maytansinoid payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process yields a payload-linker-amino acid catabolite. A prime example is the thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[1] The high stability of non-cleavable linkers is intended to maximize the delivery of the cytotoxic agent to the tumor while minimizing off-target toxicities.[2]
Cleavable linkers , in contrast, are engineered to release the maytansinoid payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include the acidic environment of endosomes and lysosomes (acid-labile linkers), the reducing environment of the cell (disulfide linkers), or the presence of specific enzymes, such as cathepsins, which are often overexpressed in tumors (protease-cleavable linkers). A key advantage of cleavable linkers is their ability to release the unmodified, cell-permeable payload, which can then diffuse out of the target cell and kill adjacent, antigen-negative tumor cells—a phenomenon known as the "bystander effect."
Data Presentation: Quantitative Comparison
The following tables summarize key stability and activity parameters for maytansinoid ADCs with cleavable and non-cleavable linkers based on published preclinical data.
| Linker Type | ADC Example | Plasma Half-life (in vivo) | Key Findings |
| Non-cleavable | huC242-MCC-DM1 (maleimido thioether) | ~7.5 days (mice) | Showed excellent in vivo stability, with clearance being essentially indistinguishable from other non-cleavable linker formats (iodoacetamido thioether and amide linkage).[3] |
| Non-cleavable | huC242-MCC-[3H]-DM1 | 10.5 days (mice) | The half-life of the conjugate was similar to that of the total antibody, indicating high stability.[3] |
| Non-cleavable | Generic | 9.3 days | Generally exhibit higher plasma stability compared to some cleavable linkers.[4] |
| Cleavable | Disulfide-linked / anilino conjugates | ~5.5 days | Displayed lower plasma stability compared to non-cleavably linked conjugates.[4] |
| Cleavable | Silyl ether-based (acid-cleavable) | >7 days (human plasma) | Demonstrates significantly improved stability over traditional acid-labile linkers like hydrazone (t1/2 = 2-3 days) and carbonate (t1/2 = 1 day).[5] |
| Linker Type | Bystander Effect | Released Metabolite | Therapeutic Window |
| Non-cleavable | Low to negligible | Payload-linker-amino acid (e.g., lysine-MCC-DM1) | Can be large due to high stability and reduced off-target toxicity.[1][2] |
| Cleavable | High (payload-dependent) | Unmodified, cell-permeable payload | Can be improved by enhancing linker stability and bystander killing, but potentially narrowed by premature payload release.[6] |
Mandatory Visualization
Caption: Mechanism of action for cleavable vs. non-cleavable maytansinoid ADCs.
Caption: Experimental workflow for ADC stability and efficacy assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload release in plasma from different species (e.g., mouse, rat, human).
Methodology:
-
Incubation: The ADC is incubated in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected and immediately frozen to stop any further degradation.
-
ADC Capture: The ADC is isolated from the plasma using an immunoaffinity capture method, such as protein A magnetic beads.[7]
-
Analysis by LC-MS: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation.[8][9]
-
Free Payload Quantification: The plasma supernatant (after ADC capture) can be analyzed to quantify the amount of released, unconjugated payload.[9]
Lysosomal Degradation Assay
Objective: To evaluate the release of the maytansinoid payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from rat or human liver tissue by differential centrifugation and density gradient ultracentrifugation.[10]
-
Incubation: The ADC is incubated with the isolated lysosomes or a commercially available lysosomal fraction at 37°C in an acidic buffer (pH 4.5-5.5) to mimic the lysosomal environment.[11][12]
-
Sample Processing: At various time points, the reaction is stopped (e.g., by heat inactivation or addition of a quenching solution). Proteins are then precipitated and removed.[12]
-
Metabolite Analysis: The supernatant, containing the released payload and its metabolites, is analyzed by LC-MS to identify and quantify the catabolites. For non-cleavable linkers, this would be the payload-linker-amino acid complex, while for cleavable linkers, it would be the unmodified payload.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of the ADC against antigen-positive cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.[13]
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.[14][15]
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric method such as the MTT assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into a purple formazan (B1609692) product.[13][16]
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the ADC concentration.[17]
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the payload released from a cleavable linker to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Two cell lines are used: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[18]
-
Co-culture: The Ag+ and Ag- cells are seeded together in the same wells of a 96-well plate at a defined ratio.
-
ADC Treatment: The co-culture is treated with the ADC for a specified period.
-
Viability Assessment: The viability of the Ag- cell population is selectively measured. This can be done by flow cytometry, sorting for the fluorescently labeled cells, or by using an imaging system that can distinguish between the two cell types.[19][20]
-
Analysis: A reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (Ag- cells alone with ADC), indicates a bystander effect.[18]
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Plasma Stability Assay [iqbiosciences.com]
- 10. bioivt.com [bioivt.com]
- 11. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 20. agilent.com [agilent.com]
Revolutionizing Cancer Treatment: A Comparative Guide to Biomarkers for Predicting Maytansinoid B Therapy Response
For Immediate Release
In the rapidly evolving landscape of precision oncology, the effective use of targeted therapies hinges on the accurate identification of patients most likely to respond. This guide provides a comprehensive comparison of novel biomarkers for predicting response to Maytansinoid B-based therapies, a potent class of antibody-drug conjugate (ADC) payloads. Designed for researchers, scientists, and drug development professionals, this document summarizes key predictive biomarkers, presents comparative data, and details experimental protocols to facilitate the validation of these critical diagnostic tools.
Maytansinoids, derivatives of maytansine, are highly potent microtubule-targeting agents. When conjugated to a monoclonal antibody that targets a tumor-specific antigen, they are delivered directly to cancer cells, minimizing systemic toxicity. Ado-trastuzumab emtansine (T-DM1), an ADC with a maytansinoid payload, has demonstrated the clinical potential of this approach. However, patient response can be variable, underscoring the urgent need for robust predictive biomarkers.
Key Predictive Biomarkers for this compound Therapy
Several biomarkers have emerged as potential predictors of response to maytansinoid-based ADCs. These can be broadly categorized into three groups:
-
Target Antigen Expression: The level of expression of the target antigen on the tumor cell surface is a primary determinant of ADC efficacy.
-
Tubulin and Microtubule Dynamics: As maytansinoids target tubulin, alterations in tubulin isotypes or microtubule-associated proteins can influence drug sensitivity.
-
Drug Efflux Pumps: Overexpression of proteins that pump drugs out of the cell can lead to resistance.
This guide focuses on three key biomarkers: Human Epidermal Growth Factor Receptor 2 (HER2), β-Tubulin III (TUBB3), and Multidrug Resistance Protein 1 (MDR1).
Comparative Analysis of Biomarker Performance
The following table summarizes the quantitative data on the predictive performance of these biomarkers for maytansinoid-based therapies. It is important to note that much of the available data comes from studies of T-DM1, which utilizes the maytansinoid DM1, a derivative of maytansine.
| Biomarker | Therapeutic Agent(s) | Patient Population | Key Findings | Statistical Measures |
| HER2 Expression | Ado-trastuzumab emtansine (T-DM1) | HER2-positive metastatic breast cancer | Higher HER2 mRNA levels correlate with improved progression-free survival (PFS) and overall survival (OS)[1]. | In high HER2 mRNA expressors, median PFS was 34.1 months with T-DM1 vs. 24.8 months with capecitabine/lapatinib[1]. |
| Ado-trastuzumab emtansine (T-DM1) | HER2-positive non-small cell lung cancer | Patients with HER2 IHC 3+ tumors had longer PFS than those with IHC 2+[2]. | Median PFS was 5.7 months in IHC 3+ vs. 1.9 months in IHC 2+ (HR 0.20, p=0.0008)[2]. | |
| β-Tubulin III (TUBB3) Expression | Taxanes and Vinca Alkaloids (general tubulin inhibitors) | Non-small cell lung cancer (NSCLC) | High TUBB3 expression is prognostic for worse overall survival but not predictive of differential treatment effect from adjuvant chemotherapy[3][4]. | High TUBB3 expression was associated with a hazard ratio (HR) for death of 1.27 (p=0.008)[3][4]. |
| Paclitaxel/Vinorelbine-based chemotherapy | NSCLC | Low TUBB3 expression is associated with a higher objective response rate[5]. | Odds Ratio (OR) for response in patients with low vs. high TUBB3 expression was 0.28 (p<0.00001)[5]. | |
| Multidrug Resistance Protein 1 (MDR1) Expression | Maytansinoids (in vitro) | Colon carcinoma cell lines | MDR1-expressing cells were 8-fold less sensitive to maytansinoids[6]. | N/A |
| Platinum-based chemotherapy | Ovarian cancer | Positive MDR1 expression was associated with a 19-fold increased risk of refractory disease[7]. | Pearson's χ2 criterion, 95% CI 2.4-148.8[7]. |
Alternative Therapies and Their Predictive Biomarkers
To provide a broader context, this section compares biomarkers for other classes of ADCs.
| Biomarker | Therapeutic Agent | Payload Class | Key Findings | Statistical Measures |
| Trop-2 Expression | Sacituzumab Govitecan | Topoisomerase I inhibitor (SN-38) | Higher Trop-2 expression is associated with numerically longer progression-free and overall survival[5][8]. | Median PFS in high, medium, and low Trop-2 was 6.9, 5.6, and 2.7 months, respectively[8]. |
| Nectin-4 Expression | Enfortumab Vedotin | Microtubule-disrupting agent (MMAE) | Membranous Nectin-4 expression correlates with response and outcomes[6]. NECTIN4 amplification is associated with a very high objective response rate[6][9]. | Objective response rate of >90% in patients with NECTIN4 amplification[6][9]. |
| HER2 Expression (Low) | Trastuzumab Deruxtecan (B607063) | Topoisomerase I inhibitor (DXd) | Demonstrates efficacy in HER2-low breast cancer, outperforming standard chemotherapy[10][11][12]. | Median PFS was 28.8 months with trastuzumab deruxtecan vs. 6.8 months with T-DM1 in a head-to-head trial[12]. |
Experimental Protocols
Detailed methodologies are crucial for the validation of these biomarkers. Below are summaries of key experimental protocols.
Immunohistochemistry (IHC) for HER2 Expression
Objective: To semi-quantitatively determine the level of HER2 protein expression on the surface of tumor cells.
Protocol Summary:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on charged slides.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer solution (e.g., Ventana's Cell Conditioning 1) for a specified time and temperature (e.g., 36 minutes at 95°C)[13].
-
Primary Antibody Incubation: Slides are incubated with a specific rabbit monoclonal anti-HER2 antibody (e.g., clone 4B5 or SP3) at a predetermined dilution and for a set duration (e.g., 12-32 minutes at 36°C)[13][14].
-
Detection System: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody-antigen binding.
-
Scoring: Staining is scored based on the intensity and completeness of membrane staining in the invasive tumor component, according to the ASCO/CAP guidelines[10][15][16].
-
0: No staining or incomplete, faint/barely perceptible membrane staining in ≤10% of tumor cells.
-
1+: Incomplete membrane staining that is faint/barely perceptible and in >10% of tumor cells.
-
2+ (equivocal): Weak to moderate complete membrane staining in >10% of tumor cells.
-
3+ (positive): Circumferential membrane staining that is complete and intense in >10% of tumor cells.
-
Quantitative Real-Time PCR (qRT-PCR) for β-Tubulin III (TUBB3) mRNA Expression
Objective: To quantify the relative expression level of TUBB3 mRNA in tumor tissue.
Protocol Summary:
-
RNA Extraction: Total RNA is extracted from FFPE tissue sections or fresh-frozen tumor samples using a commercially available kit.
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 250 ng) is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers[17].
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix, specific primers for TUBB3 (e.g., Forward: TCAGCGTCTACTACAACGAGGC, Reverse: GCCTGAAGAGATGTCCAAAGGC), and a reference gene (e.g., GAPDH) for normalization[17][18].
-
Data Analysis: The relative expression of TUBB3 is calculated using the ΔΔCt method, where the expression in the tumor sample is compared to a reference sample. A pre-defined cutoff is used to classify tumors as having high or low TUBB3 expression.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a maytansinoid.
Protocol Summary:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with the maytansinoid agent at various concentrations for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed on ice for at least 30 minutes[13].
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA)[19].
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, and the fluorescence intensity of the DNA dye is measured for a large population of single cells.
-
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M phase is indicative of the mitotic arrest induced by maytansinoids.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The validation and clinical implementation of predictive biomarkers are paramount to realizing the full potential of this compound-based therapies. While HER2 expression is a well-established biomarker for T-DM1, further research is needed to solidify the predictive value of β-Tubulin III and MDR1 expression specifically for maytansinoid ADCs. This guide provides a framework for researchers to compare and validate these novel biomarkers, ultimately paving the way for more personalized and effective cancer treatment strategies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Ado-tratuzumab emtansine beyond breast cancer: therapeutic role of targeting other HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Cross-validation study of class III beta-tubulin as a predictive marker for benefit from adjuvant chemotherapy in resected non-small-cell lung cancer: analysis of four randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Biomarkers of Response to Anti-NECTIN4 Antibody-Drug Conjugate Enfortumab Vedotin in Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adjuvant trastuzumab emtansine in HER2-positive breast cancer patients with HER2-negative residual invasive disease in KATHERINE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. esmo.org [esmo.org]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Efficacy of Sacituzumab Govitecan in TROPiCS-02 Trial Not Dependent on Trop-2 Expression - The ASCO Post [ascopost.com]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Treatment With Ado-trastuzumab Emtansine in HER2-Positive Breast Ca - The ASCO Post [ascopost.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Unraveling the Safety Profiles of Antibody-Drug Conjugate Payloads: A Comparative Guide
For Immediate Publication
A Deep Dive into the Comparative Safety of Maytansinoid B-ADCs and Other Prominent ADC Payloads for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. However, the clinical success and therapeutic window of an ADC are critically dependent on the safety profile of its payload. This guide provides an objective, data-driven comparison of the safety profiles of this compound-ADCs against other major payload classes, including auristatins, calicheamicins, and duocarmycins, to inform preclinical and clinical development strategies.
The choice of payload is a pivotal decision in ADC design, directly influencing the type and severity of adverse events.[1] While designed for targeted delivery, off-target toxicities remain a significant challenge, often becoming the dose-limiting factor in clinical applications.[2] These toxicities are largely dictated by the payload's mechanism of action and its non-specific uptake and processing in healthy tissues.[1][3]
Comparative Overview of Key ADC Payload Classes
Antibody-drug conjugate payloads can be broadly categorized by their mechanism of action. Maytansinoids (e.g., DM1, DM4) and auristatins (e.g., MMAE, MMAF) are potent microtubule inhibitors that disrupt mitosis. In contrast, calicheamicins and duocarmycins are DNA-damaging agents that induce cell death through catastrophic DNA lesions.[1][4] This fundamental difference in their mechanism is the primary driver of their distinct toxicity profiles.
Table 1: Preclinical Maximum Tolerated Dose (MTD) in Rats
| ADC Payload Class | Example ADC (Payload) | MTD (mg/kg) in Rats | Key Toxicities Observed in Preclinical Studies | Reference(s) |
| Maytansinoid | Trastuzumab Emtansine (T-DM1) | 20 mg/kg | Hepatotoxicity (elevated AST/ALT), thrombocytopenia, changes in liver, spleen, kidney, lung histology | [5] |
| Auristatin | Not directly compared in the same study | Data not available for direct comparison | Myelosuppression, peripheral neuropathy (often not well-predicted in rodent models) | [6][7] |
| Calicheamicin | Not directly compared in the same study | Data not available for direct comparison | Myelosuppression (thrombocytopenia), hepatotoxicity | [7] |
| Duocarmycin | Not directly compared in the same study | Data not available for direct comparison | Delayed toxicities, potential for myelosuppression and hepatotoxicity | [6] |
Note: Direct head-to-head preclinical MTD comparisons across different payload classes in a single study are scarce in publicly available literature. Toxicities are payload-class dependent, but the specific ADC construct, including the antibody and linker, can influence the overall safety profile.[6]
Table 2: Clinical Safety Profile - Common Grade ≥3 Adverse Events
| Payload Class | Approved ADC (Payload) | Indication | Common Grade ≥3 Adverse Events (%) | Reference(s) |
| Maytansinoid | Trastuzumab Emtansine (T-DM1) | HER2+ Breast Cancer | Thrombocytopenia (6-15%), Increased Transaminases (ALT/AST) (4-8%), Peripheral Neuropathy (2.2%) | [8][9][10] |
| Auristatin | Brentuximab Vedotin (MMAE) | Hodgkin Lymphoma, CTCL | Neutropenia (19-54%), Febrile Neutropenia (19%), Peripheral Neuropathy (1-10%) | [11][12] |
| Calicheamicin | Inotuzumab Ozogamicin (B1678132) | Acute Lymphoblastic Leukemia | Thrombocytopenia (~53%), Neutropenia, Veno-occlusive Disease (VOD)/Sinusoidal Obstruction Syndrome (SOS) (13-14%) | [13][14][15] |
| Duocarmycin | Trastuzumab Duocarmazine (SYD985) | HER2+ Breast Cancer | Neutropenia (6%), Conjunctivitis/Keratitis (4-9%), Fatigue | [16][17] |
Data compiled from various clinical trials (e.g., TH3RESA, KATHERINE, INO-VATE, ALCANZA, TULIP). Percentages represent the incidence of Grade 3 or higher events and can vary based on the specific trial, patient population, and treatment line.
Mechanisms of Payload-Specific Toxicities
The characteristic adverse events of each payload class are directly linked to their interaction with normal, healthy tissues.
Maytansinoids and Auristatins (Microtubule Inhibitors): These payloads disrupt the dynamic instability of microtubules, essential for cell division and intracellular transport.
-
Hematologic Toxicities (Thrombocytopenia, Neutropenia): Inhibition of microtubule function in rapidly dividing hematopoietic progenitor cells and megakaryocytes in the bone marrow leads to reduced platelet and neutrophil counts.[7]
-
Peripheral Neuropathy (Auristatins > Maytansinoids): Microtubules are critical for axonal transport in neurons. Disruption of this process by payloads that enter peripheral nerve cells can lead to the characteristic numbness, tingling, and pain of peripheral neuropathy. This is a particularly prominent toxicity for MMAE-based ADCs.[7]
-
Hepatotoxicity (Maytansinoids): Liver toxicity associated with maytansinoids can occur through non-specific uptake by liver sinusoidal endothelial cells and Kupffer cells. Recent evidence also points to a specific, HER2-independent mechanism where the DM1 payload of T-DM1 binds to cytoskeleton-associated protein 5 (CKAP5) on hepatocytes, triggering membrane damage and apoptosis.
-
Ocular Toxicity (DM4, MMAF): While the exact mechanisms are still under investigation, it is believed that off-target uptake of the ADC or payload in the highly vascularized tissues of the eye can lead to adverse events like blurred vision and dry eye.[18]
Caption: Toxicity pathway for microtubule inhibitors.
Calicheamicins and Duocarmycins (DNA-Damaging Agents): These payloads induce cell death by causing irreparable damage to DNA.
-
Myelosuppression (Calicheamicin > Duocarmycin): The bone marrow contains a high population of rapidly proliferating cells, making it particularly sensitive to DNA-damaging agents. This leads to severe and prolonged reductions in blood cell counts, especially platelets.[7]
-
Hepatotoxicity (VOD/SOS - Calicheamicin): Calicheamicin-based ADCs are associated with a high risk of Veno-occlusive Disease (VOD), also known as Sinusoidal Obstruction Syndrome (SOS). This is thought to result from damage to the sinusoidal endothelial cells in the liver, leading to obstruction and liver injury. The risk is particularly high in patients who undergo hematopoietic stem cell transplantation after treatment.[13]
-
Delayed Toxicity (Duocarmycins): Duocarmycin-based ADCs have been associated with delayed-onset toxicities in clinical trials, which requires careful long-term monitoring of patients.[19]
Caption: Toxicity pathway for DNA-damaging agents.
Key Experimental Methodologies
The robust preclinical assessment of ADC safety is paramount for successful clinical translation. Key in vitro and in vivo assays are employed to characterize and compare the toxicity profiles of different payloads.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against target antigen-positive and antigen-negative cell lines, quantifying its potency and specificity.
-
Methodology:
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC for a defined period (typically 72-120 hours).
-
Reagent Incubation: A tetrazolium salt solution (e.g., MTT or XTT) is added to each well. Metabolically active, viable cells reduce the salt into a colored formazan (B1609692) product.
-
Solubilization & Measurement: The formazan crystals are solubilized (for MTT assay), and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined by plotting viability against ADC concentration.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Understanding the Toxicity Profile of Approved ADCs [mdpi.com]
- 4. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 6. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 9. Patient‐reported outcomes from KATHERINE: A phase 3 study of adjuvant trastuzumab emtansine versus trastuzumab in patients with residual invasive disease after neoadjuvant therapy for human epidermal growth factor receptor 2–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence and risk of severe adverse events associated with trastuzumab emtansine (T-DM1) in the treatment of breast cancer: an up-to-date systematic review and meta-analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Clinical Review - Brentuximab Vedotin (Adcetris) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hepatic adverse event profile of inotuzumab ozogamicin in adult patients with relapsed or refractory acute lymphoblastic leukaemia: results from the open-label, randomised, phase 3 INO-VATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Inotuzumab ozogamicin versus standard of care in relapsed or refractory acute lymphoblastic leukemia: Final report and long-term survival follow-up from the randomized, phase 3 INO-VATE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ascopubs.org [ascopubs.org]
- 19. HER2 Positive Breast Cancer - trastuzumab duocarmazine - HER-2 positive - LARVOL VERI [veri.larvol.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Maytansinoid B
Crucial Safety Protocols for a Highly Potent Cytotoxic Agent
For researchers and scientists in the fast-paced world of drug development, the handling of highly potent compounds like Maytansinoid B demands the utmost attention to safety and logistical precision. This guide provides essential, immediate, and procedural information for the safe handling, operation, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Maytansinoids are potent microtubule-targeting agents, exhibiting cytotoxicity at sub-nanomolar concentrations, making them valuable payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1] However, their high potency also presents significant occupational health risks if not handled with appropriate precautions. While a specific Occupational Exposure Limit (OEL) for this compound is not publicly established, it is prudent to handle it as a compound falling into the most stringent occupational exposure bands, likely in the low nanogram per cubic meter range.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory tasks. All PPE should be donned before handling the compound and removed in a manner that avoids self-contamination.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (in a designated area) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing) | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (nitrile, polyurethane, neoprene, or latex)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Gloves should be powder-free and comply with the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[1][2][3] It is crucial to change gloves frequently, especially if contaminated. Double-gloving provides an additional layer of protection.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and concise operational plan is essential to minimize the risk of exposure and contamination. All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a fume hood, to control for airborne particles.
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area with restricted access.
-
Ventilation: Ensure proper ventilation, preferably within a fume hood or a Class II BSC.
-
Equipment Assembly: Gather all necessary equipment, including PPE, before commencing work to minimize movement in and out of the designated area.
-
Quantity Minimization: Handle the smallest feasible quantity of the compound.
2. Handling:
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Aerosol Prevention: Take precautions to prevent the generation of dust or aerosols. When handling powders, use a gentle scooping motion. For solutions, add solvents slowly to avoid splashing.
-
Surface Protection: Work on disposable, absorbent bench liners to contain any potential spills.
-
Wet Wiping: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and reusable equipment after use.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management: Immediate and Effective Response
In the event of a spill, a prompt and well-rehearsed response is critical to prevent exposure and the spread of contamination.
| Spill Size | Containment | Decontamination |
| Small Spill (liquid < 5 mL; solid < 1 g) | - Immediately alert others in the area.- Cover the spill with absorbent material, starting from the outside and working inwards. | - Gently apply a 10% bleach solution or 0.5% sodium hypochlorite (B82951) solution to the absorbent material.- Allow a contact time of at least 20-30 minutes.- Wipe the area clean with fresh absorbent material.- Clean the area again with a detergent solution, followed by water. |
| Large Spill (liquid > 5 mL; solid > 1 g) | - Evacuate the immediate area and restrict access.- Alert the designated emergency response team or safety officer. | - Only trained personnel with appropriate respiratory protection should manage the cleanup.- Follow the same decontamination procedure as for a small spill, using a spill kit containing all necessary materials. |
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound waste is crucial to protect personnel and the environment. All waste contaminated with this compound is considered cytotoxic waste and must be handled accordingly.
| Waste Type | Collection and Segregation | Disposal Method |
| Solid Waste | - Collect in a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag.- This includes contaminated PPE, labware, and spill cleanup materials. | - High-temperature incineration is the recommended disposal method for cytotoxic waste. |
| Liquid Waste | - Collect in a clearly labeled, sealed, and leak-proof container.- Do not dispose of down the drain. | - Treat as hazardous chemical waste and dispose of through the institution's hazardous waste management program. |
| Sharps | - Collect in a designated, puncture-proof sharps container for chemotherapy waste. | - Dispose of as cytotoxic waste, following institutional guidelines. |
All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and handled only by trained personnel. Following these rigorous safety and logistical protocols will enable researchers to work confidently and safely with this compound, fostering a secure environment for groundbreaking drug development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
